molecular formula C14H14BNO2 B1440120 (9-Ethyl-9H-carbazol-3-yl)boronic acid CAS No. 669072-93-9

(9-Ethyl-9H-carbazol-3-yl)boronic acid

Cat. No.: B1440120
CAS No.: 669072-93-9
M. Wt: 239.08 g/mol
InChI Key: JUBKLYCRFZTXBA-UHFFFAOYSA-N
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Description

(9-Ethyl-9H-carbazol-3-yl)boronic acid is a useful research compound. Its molecular formula is C14H14BNO2 and its molecular weight is 239.08 g/mol. The purity is usually 95%.
The exact mass of the compound (9-Ethyl-9H-carbazol-3-yl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (9-Ethyl-9H-carbazol-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (9-Ethyl-9H-carbazol-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(9-ethylcarbazol-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BNO2/c1-2-16-13-6-4-3-5-11(13)12-9-10(15(17)18)7-8-14(12)16/h3-9,17-18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBKLYCRFZTXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670210
Record name (9-Ethyl-9H-carbazol-3-yl)boronic acid
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Molecular Weight

239.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669072-93-9
Record name (9-Ethyl-9H-carbazol-3-yl)boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Ethylcarbazole-3-boronic Acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (9-Ethyl-9H-carbazol-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9-Ethyl-9H-carbazol-3-yl)boronic acid is a versatile chemical intermediate of significant interest in the fields of medicinal chemistry, materials science, and organic electronics. The carbazole moiety is a privileged scaffold in numerous biologically active compounds and functional materials, owing to its rigid, planar structure and unique electronic properties. The introduction of a boronic acid group at the 3-position of the 9-ethyl-9H-carbazole core opens up a vast array of synthetic possibilities, most notably through the Suzuki-Miyaura cross-coupling reaction. This allows for the facile formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis and detailed characterization of (9-Ethyl-9H-carbazol-3-yl)boronic acid, offering field-proven insights and robust protocols for its preparation and quality assessment.

Synthesis of (9-Ethyl-9H-carbazol-3-yl)boronic acid

The synthesis of (9-Ethyl-9H-carbazol-3-yl)boronic acid can be strategically approached through two primary routes: the lithiation-borylation of 9-ethyl-9H-carbazole or the Suzuki-Miyaura coupling of a halogenated precursor with a diboron reagent. This guide will focus on a robust two-step sequence commencing with the bromination of 9-ethyl-9H-carbazole to furnish the key intermediate, 3-bromo-9-ethyl-9H-carbazole, followed by a lithium-halogen exchange and subsequent borylation.

Part 1: Synthesis of 3-Bromo-9-ethyl-9H-carbazole

The selective bromination of 9-ethyl-9H-carbazole at the 3-position is the critical first step. The use of N-bromosuccinimide (NBS) in a polar aprotic solvent such as dimethylformamide (DMF) provides a reliable method for this transformation.

Experimental Protocol: Synthesis of 3-Bromo-9-ethyl-9H-carbazole [1][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9-ethyl-carbazole (1.00 g, 5.12 mmol) in 10 ml of dimethylformamide (DMF).

  • Addition of Brominating Agent: To this solution, add N-bromosuccinimide (NBS) (0.911 g, 5.12 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing a large amount of ice-water. Extract the aqueous mixture with ethyl acetate.

  • Isolation and Purification: Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by crystallization from methanol to yield white, needle-like crystals.

Part 2: Synthesis of (9-Ethyl-9H-carbazol-3-yl)boronic acid via Lithiation-Borylation

With the 3-bromo-9-ethyl-9H-carbazole intermediate in hand, the next step involves a lithium-halogen exchange followed by trapping the resulting organolithium species with a trialkyl borate. This is a powerful and widely used method for the preparation of aryl boronic acids.

Proposed Experimental Protocol: Synthesis of (9-Ethyl-9H-carbazol-3-yl)boronic acid

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add 3-bromo-9-ethyl-9H-carbazole (1.0 g, 3.65 mmol) and dissolve it in anhydrous tetrahydrofuran (THF) (20 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.6 M in hexanes, 2.5 mL, 4.0 mmol) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Borylation: Add triisopropyl borate (1.0 mL, 4.38 mmol) dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C.

  • Warming and Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of 2 M hydrochloric acid (HCl) until the solution is acidic.

  • Isolation and Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization from an appropriate solvent system, such as a mixture of acetone and water.

Synthesis_Workflow cluster_0 Synthesis of 3-Bromo-9-ethyl-9H-carbazole cluster_1 Synthesis of (9-Ethyl-9H-carbazol-3-yl)boronic acid 9-Ethyl-9H-carbazole 9-Ethyl-9H-carbazole NBS_DMF NBS, DMF Room Temperature, 24h 9-Ethyl-9H-carbazole->NBS_DMF Bromination 3-Bromo-9-ethyl-9H-carbazole 3-Bromo-9-ethyl-9H-carbazole NBS_DMF->3-Bromo-9-ethyl-9H-carbazole nBuLi_THF 1. n-BuLi, THF, -78°C 2. Triisopropyl borate Final_Product (9-Ethyl-9H-carbazol-3-yl)boronic acid nBuLi_THF->Final_Product 3-Bromo-9-ethyl-9H-carbazole_input->nBuLi_THF Lithiation-Borylation Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesized_Product (9-Ethyl-9H-carbazol-3-yl)boronic acid NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry (HRMS) Synthesized_Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: Workflow for the characterization of (9-Ethyl-9H-carbazol-3-yl)boronic acid.

Conclusion

This technical guide has outlined a reliable synthetic pathway and a comprehensive characterization strategy for (9-Ethyl-9H-carbazol-3-yl)boronic acid. The detailed protocols and analytical methodologies described herein provide a solid foundation for researchers and scientists to produce and validate this important chemical intermediate. The versatility of the boronic acid functional group, coupled with the desirable properties of the carbazole core, ensures that this compound will continue to be a valuable building block in the development of novel pharmaceuticals and advanced materials.

References

  • Bezuglyi, M., Grybauskaite, G., Bagdziunas, G., & Grazulevicius, J. V. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 71(12), o1067–o1068. [Link]

  • Hart, D. J., & Li, J. (1996). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Organic Syntheses, 74, 246. [Link]

  • Bezuglyi, M., Grybauskaite, G., Bagdziunas, G., & Grazulevicius, J. V. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. ScienceOpen, 71(Pt 12), o1067–o1068. [Link]

Sources

(9-Ethyl-9H-carbazol-3-yl)boronic acid: A Comprehensive Technical Guide on its Physicochemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

This guide provides a detailed technical overview of (9-Ethyl-9H-carbazol-3-yl)boronic acid, a pivotal intermediate for researchers, scientists, and professionals in drug development and materials science. By synthesizing core scientific data with field-proven insights, this document serves as an essential resource for leveraging this compound's full potential in advanced synthetic applications.

Strategic Overview: The Role of (9-Ethyl-9H-carbazol-3-yl)boronic acid in Modern Chemistry

Carbazole derivatives are a class of heterocyclic aromatic compounds renowned for their exceptional charge transport capabilities, thermal stability, and inherent fluorescence.[1] These properties make them indispensable in the development of advanced materials, particularly for organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The strategic functionalization of the carbazole core with a boronic acid group creates a versatile building block, and (9-Ethyl-9H-carbazol-3-yl)boronic acid stands out for two key reasons:

  • Enhanced Solubility: The N-ethyl group at the 9-position significantly improves solubility in common organic solvents compared to the parent N-H carbazole, streamlining reaction setup, purification, and overall processability.

  • Synthetic Versatility: The boronic acid moiety at the 3-position is a prime functional handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2] This enables the facile construction of complex, π-conjugated systems by forming new carbon-carbon bonds with a wide array of aryl and vinyl halides.[3][4]

This combination of properties makes (9-Ethyl-9H-carbazol-3-yl)boronic acid a high-value intermediate for synthesizing novel organic dyes, pharmaceuticals, and materials with tailored optoelectronic properties.[5][6]

Core Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its effective handling, storage, and application. The data below is consolidated from leading chemical suppliers and databases.

PropertyValueReference
CAS Number 669072-93-9BLDpharm[7]
Molecular Formula C₁₄H₁₄BNO₂BLDpharm[7]
Molecular Weight 239.08 g/mol BLDpharm[7]
Appearance White to off-white solid/powderN/A
Melting Point >263°C (decomposes)ChemicalBook[8]
Solubility Slightly soluble in water; Soluble in organic solvents like THF, Dioxane, DMF.ChemicalBook[8]
Storage Store under an inert atmosphere at room temperature.BLDpharm[7]

Expert Insight & Causality: The high melting point indicates a thermally stable, crystalline solid. However, boronic acids are susceptible to dehydration, which can lead to the formation of cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water but can affect reactivity and stoichiometry. The recommended storage under an inert atmosphere is critical to prevent both oxidation and moisture-induced degradation, ensuring the compound's integrity and performance in sensitive catalytic reactions.

Chemical Reactivity and Synthetic Protocol Validation

The synthetic power of (9-Ethyl-9H-carbazol-3-yl)boronic acid is overwhelmingly demonstrated through its application in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Reaction: A Self-Validating Workflow

This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for its reliability and tolerance of a wide range of functional groups.[9] The protocol described below is designed as a self-validating system, where successful execution relies on understanding the causal role of each component.

Mandatory Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_setup 1. Reaction Setup (Inert Environment) cluster_reaction 2. Catalytic Cycle cluster_workup 3. Product Isolation & Purification A Combine Boronic Acid, Aryl Halide, & Base in a flame-dried flask. B Evacuate and backfill with Argon/Nitrogen (3x). Establishes O₂-free conditions. A->B C Add degassed solvents (e.g., Toluene/Dioxane + H₂O). Removes dissolved O₂. B->C D Add Palladium Catalyst. (e.g., Pd(PPh₃)₄) C->D E Heat reaction mixture (e.g., 80-100 °C). Initiates catalytic cycle. D->E F Monitor progress via TLC or GC-MS until starting material is consumed. E->F G Cool to RT & quench with water. Separate layers. F->G H Extract aqueous layer with organic solvent (e.g., Ethyl Acetate). G->H I Combine organic layers, dry (Na₂SO₄), filter, and concentrate. H->I J Purify via column chromatography. I->J

Caption: A validated workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Flask Preparation (Trustworthiness Checkpoint): Add (9-Ethyl-9H-carbazol-3-yl)boronic acid (1.1-1.5 eq.), an aryl halide (e.g., aryl bromide, 1.0 eq.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.) to a flame-dried Schlenk flask equipped with a magnetic stir bar. Causality: Flame-drying removes adsorbed water from the glass surface, which can otherwise interfere with the catalytic cycle.

  • Inerting the Atmosphere: Seal the flask and subject it to three cycles of evacuating under vacuum and backfilling with an inert gas (Argon or Nitrogen). Causality: The Palladium(0) active catalyst is highly sensitive to oxygen and will be readily oxidized and deactivated. This step is non-negotiable for achieving high yields.

  • Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of dioxane and water) via syringe. Causality: Solvents dissolve oxygen from the air. Degassing (by sparging with argon or through freeze-pump-thaw cycles) removes this dissolved oxygen, protecting the catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%). Causality: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the critical transmetalation step in the catalytic cycle.[4]

  • Reaction Execution: Heat the mixture with vigorous stirring to the target temperature (typically 80-100 °C) for 4-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.[9] Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by silica gel column chromatography.

Analytical Characterization

Confirmation of the final product's identity and purity is achieved through standard spectroscopic methods. For a product derived from a Suzuki coupling:

  • ¹H and ¹³C NMR Spectroscopy: Provides the definitive structural map of the coupled product. The spectra should confirm the presence of signals corresponding to both the (9-Ethyl-9H-carbazol-3-yl) moiety and the newly introduced aryl group, with integral values matching the expected proton counts.[10][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, providing direct evidence that the desired carbon-carbon bond formation has occurred.

  • Infrared (IR) Spectroscopy: Useful for tracking the disappearance of C-Halogen stretches from the starting material and confirming the presence of functional groups in the final product.

Conclusion: An Enabling Reagent for Innovation

(9-Ethyl-9H-carbazol-3-yl)boronic acid is more than a simple chemical intermediate; it is an enabling tool for innovation in materials science and medicinal chemistry. Its robust physicochemical properties and predictable reactivity in Suzuki-Miyaura cross-coupling reactions provide a reliable pathway for constructing complex molecular architectures. The protocols and expert insights detailed in this guide offer a validated framework for researchers to confidently integrate this powerful building block into their synthetic programs, paving the way for the discovery of next-generation materials and therapeutics.

References

  • ResearchGate. Chemoselective Suzuki–Miyaura cross‐coupling reaction of 9 with various... Available at: [Link]

  • ChemBK. 9H-carbazol-3-yl-Boronic acid. Available at: [Link]

  • Royal Society of Chemistry. Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Carbazole Boronic Acid Derivatives in Advanced Materials. Available at: [Link]

  • DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • University of Northern Iowa. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Available at: [Link]

  • PNCA Lab. Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding [3-(9H-Carbazol-9-yl)phenyl]boronic Acid: Properties and Procurement. Available at: [Link]

  • KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. Available at: [Link]

  • LookChem. (9-Phenyl-9H-carbazol-3-yl)boronic acid 854952-58-2 99.95%min CAS NO.854952-58-2. Available at: [Link]

  • MDPI. Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents... Available at: [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

  • ResearchGate. Synthesis, Molecular docking and fluorescent properties of novel (E)-3-(9-ethyl-9H-carbazol-3yl)-1-phenylprop-2-en-1-ones. Available at: [Link]

  • PubMed. 3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study. Available at: [Link]

  • ResearchGate. Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method | Request PDF. Available at: [Link]

  • PubChem. (2-(9H-carbazol-9-yl)ethyl)phosphonic acid. Available at: [Link]

Sources

Solubility and Stability Profile of (9-Ethyl-9H-carbazol-3-yl)boronic acid: A Preformulation Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(9-Ethyl-9H-carbazol-3-yl)boronic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, merging the well-known carbazole scaffold with the versatile boronic acid moiety. As with any promising drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount for successful development. This guide provides a comprehensive technical overview of the methodologies required to rigorously assess the solubility and stability of this molecule. We delve into the causality behind experimental design, presenting detailed protocols for solubility determination across various media and a complete forced degradation study in line with international regulatory standards. The insights derived from these studies are critical for guiding formulation strategies, defining storage conditions, and ensuring the development of a safe, stable, and efficacious final product.

Introduction: The Strategic Importance of Boronic Acids and Early-Phase Characterization

Boronic acids and their derivatives have emerged as privileged structures in modern drug discovery, valued for their unique ability to form reversible covalent bonds with biological targets, particularly serine proteases and diols.[1] The first FDA-approved boronic acid-containing drug, bortezomib (Velcade®), revolutionized the treatment of multiple myeloma and paved the way for a new class of therapeutics.[2][3] The (9-Ethyl-9H-carbazol-3-yl)boronic acid molecule combines this reactive moiety with a carbazole core, a structure known for its favorable electronic properties and relative chemical stability.[4]

However, the journey from a promising hit to a viable drug is contingent upon its physicochemical properties. Poor solubility can cripple oral bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradants.[5] Therefore, conducting comprehensive solubility and stability studies during the preformulation stage is not merely a regulatory requirement but a critical, risk-mitigating step in drug development. This guide establishes the foundational protocols to characterize (9-Ethyl-9H-carbazol-3-yl)boronic acid, ensuring that subsequent development efforts are built on a robust and reliable data package.

Core Analytical Methodology: The Stability-Indicating Method

Before any solubility or stability assessment can begin, a validated, stability-indicating analytical method is required. This method must be capable of accurately quantifying the parent Active Pharmaceutical Ingredient (API) in the presence of its potential degradation products, excipients, and other matrix components.[6] High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with UV and Mass Spectrometry (MS) detection is the gold standard for this purpose.

Rationale for Method Selection

A UPLC-MS/UV method offers the optimal balance of specificity, sensitivity, and speed.

  • Specificity: The chromatographic separation resolves the parent peak from degradants, while MS detection provides unambiguous identification based on mass-to-charge ratio.

  • Sensitivity: UPLC-MS can detect and quantify trace-level impurities and degradants, which is critical for safety assessment.[7][8]

  • Quantification: A UV detector provides robust and linear quantification over a wide concentration range, essential for both solubility (high concentration) and stability (low concentration) studies.

Example UPLC-MS/UV Protocol

This protocol is a starting point and must be fully validated according to ICH Q2(R1) guidelines.

  • Instrumentation: UPLC system with a photodiode array (PDA) detector and a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 0.5 minutes, return to initial conditions, and re-equilibrate for 0.5 minutes. (Total run time: ~4 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • UV Detection: Monitor at the λmax of (9-Ethyl-9H-carbazol-3-yl)boronic acid and at a lower wavelength (e.g., 220 nm) to detect non-chromophoric degradants.

  • MS Detection: Electrospray Ionization (ESI) in positive mode, scanning a mass range of m/z 100-500.

Solubility Assessment: Unlocking Bioavailability and Formulation Design

Solubility is a key determinant of a drug's absorption and bioavailability. The carbazole moiety suggests low aqueous solubility, a common challenge in drug development.[9][10] A multi-faceted approach is necessary to understand the solubility behavior in biorelevant media.

Experimental Workflow for Solubility Assessment

G cluster_0 Solubility Workflow cluster_1 Kinetic Protocol cluster_2 Thermodynamic Protocol start Weigh API (9-Ethyl-9H-carbazol-3-yl)boronic acid kinetic Kinetic Solubility (High-Throughput Screening) start->kinetic thermo Thermodynamic (Equilibrium) Solubility (Gold Standard) start->thermo DMSO Prepare high-concentration DMSO stock solution kinetic->DMSO Slurry Create slurry of excess solid in various buffers thermo->Slurry Dispense Dispense stock into 96-well plate with buffers DMSO->Dispense IncubateKinetic Incubate (e.g., 2h) with shaking Dispense->IncubateKinetic FilterKinetic Filter to remove precipitate IncubateKinetic->FilterKinetic AnalyzeKinetic Analyze filtrate by UPLC FilterKinetic->AnalyzeKinetic IncubateThermo Incubate (>24h) with shaking at constant temperature Slurry->IncubateThermo FilterThermo Filter to remove undissolved solid IncubateThermo->FilterThermo AnalyzeThermo Analyze supernatant by UPLC FilterThermo->AnalyzeThermo

Caption: Workflow for kinetic and thermodynamic solubility determination.

Protocol 1: Kinetic Solubility in Biorelevant Buffers
  • Objective: To obtain a rapid, early-stage assessment of solubility for screening purposes.

  • Procedure:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • In a 96-well plate, dispense 2 µL of the stock solution into 198 µL of various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4) to reach a final concentration of 100 µM.

    • Seal the plate and shake at room temperature for 2 hours.

    • Filter the samples using a filtration plate (e.g., 0.45 µm PVDF).

    • Quantify the concentration of the compound in the filtrate using the validated UPLC method against a calibration curve prepared in 50:50 Acetonitrile:Water.

Protocol 2: Thermodynamic (Equilibrium) Solubility
  • Objective: To determine the true equilibrium solubility, which is essential for formulation and regulatory submissions.

  • Procedure:

    • Add an excess amount of solid compound (e.g., 2-5 mg) to 1 mL of each selected solvent/buffer in a glass vial. Ensure solid is visible.

    • Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C and 37 °C).

    • Agitate the samples for at least 24-48 hours to ensure equilibrium is reached.

    • After incubation, allow the samples to settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove all undissolved solids.

    • Dilute the filtrate as necessary and analyze using the UPLC method.

Illustrative Solubility Data

The following table presents hypothetical data for (9-Ethyl-9H-carbazol-3-yl)boronic acid, reflecting the expected behavior of a carbazole derivative.

Solvent / Medium pH Kinetic Solubility (µg/mL) Equilibrium Solubility (µg/mL) @ 25°C Classification
Water~7.0< 1< 0.1Practically Insoluble
0.1 M HCl1.0< 1< 0.1Practically Insoluble
Acetate Buffer4.52.51.1Very Slightly Soluble
Phosphate Buffer (PBS)7.41.80.8Very Slightly Soluble
MethanolN/A> 1000> 1000Freely Soluble
AcetoneN/A> 1000850Freely Soluble
Dimethyl Sulfoxide (DMSO)N/A> 1000> 1000Freely Soluble

Interpretation: The data indicates that the compound is practically insoluble in aqueous media across the physiological pH range, a characteristic typical of carbazole-based molecules.[11][12] However, it exhibits high solubility in organic solvents. This profile strongly suggests that formulation strategies such as amorphous solid dispersions, lipid-based formulations, or co-solvents will be necessary to achieve adequate oral absorption.

Stability Profiling: A Forced Degradation Study

Forced degradation (or stress testing) is a critical study mandated by regulatory agencies like the FDA and EMA under ICH guidelines.[13][14][15] Its purpose is to identify likely degradation products, elucidate degradation pathways, and demonstrate the specificity of the stability-indicating analytical method.[5][6] The goal is to achieve 5-20% degradation of the API to ensure that major degradants are formed at detectable levels.[16]

Experimental Workflow for Forced Degradation

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions start Prepare API Solution (e.g., 1 mg/mL in ACN:Water) hydrolysis Hydrolytic (Acid & Base) start->hydrolysis oxidation Oxidative (H₂O₂) start->oxidation thermal Thermal (Heat, Solid & Solution) start->thermal photo Photolytic (UV/Vis Light) start->photo acid 0.1 M HCl, 60°C hydrolysis->acid base 0.1 M NaOH, RT hydrolysis->base peroxide 3% H₂O₂, RT oxidation->peroxide heat 80°C thermal->heat light ICH Q1B Conditions photo->light analyze Analyze all samples at time points (e.g., 0, 2, 8, 24h) using Stability-Indicating UPLC-MS/UV acid->analyze base->analyze peroxide->analyze heat->analyze light->analyze evaluate Evaluate Data: - % Degradation - Peak Purity - Mass Balance - Identify Degradants analyze->evaluate

Caption: Workflow for a comprehensive forced degradation study.

Forced Degradation Protocols

General Preparation: Prepare a 1 mg/mL stock solution of the API in a 50:50 Acetonitrile:Water mixture. For each condition, a control sample (without the stressor) should be stored at ambient temperature in the dark.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours.

    • Neutralize with an equivalent amount of NaOH before UPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH.

    • Incubate at room temperature. Withdraw aliquots at 2, 8, and 24 hours.

    • Neutralize with an equivalent amount of HCl before analysis.[16]

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature. Withdraw aliquots at 2, 8, and 24 hours.

    • Quench the reaction by adding a small amount of sodium sulfite solution if needed. Boronic acids are known to be susceptible to oxidation, which can lead to deboronation.[2][17]

  • Thermal Degradation:

    • Solution: Incubate the stock solution in a sealed vial at 80°C.

    • Solid State: Place a thin layer of solid API in an open dish in an 80°C oven.

    • Analyze at appropriate time points (e.g., 1, 3, 7 days).

  • Photolytic Degradation (as per ICH Q1B):

    • Expose the solid API and the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15][18]

    • A parallel control sample should be wrapped in aluminum foil to exclude light.

Illustrative Forced Degradation Results
Stress Condition Time % Degradation (API) No. of Major Degradants (>0.5%) Observations / Potential Pathway
0.1 M HCl 24h2.1%1Minor degradation. Stable to acid.
0.1 M NaOH 8h15.8%2Significant degradation. Likely hydrolysis of the boronic acid or ring modifications.
3% H₂O₂ 2h18.5%1Rapid degradation. Primary degradant corresponds to the mass of (9-Ethyl-9H-carbazol-3-yl)ol, indicating oxidative deboronation.[17]
Thermal (80°C, solution) 7 days4.5%1Relatively stable in solution at elevated temperatures.
Thermal (80°C, solid) 7 days< 1.0%0Highly stable in the solid state.
Photolytic (ICH Q1B) -11.3%2Moderate light sensitivity.[19] Amber vials and protection from light are recommended for storage.

Interpretation: The hypothetical data reveals that (9-Ethyl-9H-carbazol-3-yl)boronic acid is most susceptible to oxidative and base-catalyzed degradation. The primary oxidative pathway appears to be deboronation, a known liability for boronic acids.[2] The compound is also moderately photosensitive. It demonstrates good stability in acidic and thermal conditions, especially in the solid state.

Conclusions and Recommendations

This technical guide outlines the essential framework for evaluating the solubility and stability of (9-Ethyl-9H-carbazol-3-yl)boronic acid. The illustrative data, based on the known chemistry of carbazoles and boronic acids, leads to the following key recommendations for drug development professionals:

  • Formulation: Due to its extremely low aqueous solubility, development of an oral dosage form will require enabling technologies. Amorphous solid dispersions with suitable polymers or lipid-based delivery systems should be prioritized.

  • Handling and Storage: The compound should be stored in well-sealed, amber containers under an inert atmosphere to protect it from light, moisture, and oxidation.[20] Refrigeration may be considered to further mitigate long-term degradation.

  • Excipient Compatibility: Given the susceptibility to base-catalyzed degradation, alkaline excipients should be avoided in formulation development. The potential for oxidative degradation warrants careful selection of excipients to ensure they do not contain reactive peroxide impurities.

By following these structured protocols, researchers can generate the critical data needed to navigate the challenges of drug development, ensuring that promising molecules like (9-Ethyl-9H-carbazol-3-yl)boronic acid have the highest probability of success.

References

  • Anon. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. Available at: [Link]

  • Scientech. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Patil, S. S., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Ribeiro, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • Kunimasa, S., et al. (2012). Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. Sumitomo Kagaku. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]

  • Reddy, G. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]

  • Li, H., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]

  • Al-Rawashdeh, A., et al. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC - NIH. Available at: [Link]

  • Baldwin, A. F., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Available at: [Link]

  • Chemcess. (n.d.). Carbazole: Properties, Production And Uses. Available at: [Link]

  • Solubility of Things. (n.d.). Carbazole. Available at: [Link]

  • Cross, A. W., et al. (2014). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. Available at: [Link]

  • ChemAnalyst. (2025). What Makes Carbazole Derivatives Chemically Stable?. Available at: [Link]

  • Singh, G., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available at: [Link]

  • ChemBK. (2024). 9H-carbazol-3-yl-Boronic acid. Available at: [Link]

Sources

An In-depth Technical Guide to the Electrochemical Properties of N-ethylcarbazole-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontier of Functionalized Carbazole Derivatives

To our fellow researchers, scientists, and drug development professionals, this guide ventures into the electrochemical landscape of a promising yet sparsely documented molecule: N-ethylcarbazole-3-boronic acid. The carbazole scaffold is a cornerstone in materials science and medicinal chemistry, prized for its exceptional electronic and photophysical properties. The introduction of an N-ethyl group enhances solubility and modifies its electronic characteristics, while the boronic acid moiety at the 3-position opens a gateway to a myriad of applications, from sophisticated organic electronics to highly selective biosensors.

The Molecule: Structure, Synthesis, and Significance

N-ethylcarbazole-3-boronic acid combines the hole-transporting capabilities of the carbazole core with the versatile reactivity of a boronic acid. Carbazole derivatives are known for their high photochemical stability and charge carrier mobility.[1] The boronic acid group is a key functional handle, enabling participation in Suzuki cross-coupling reactions for the synthesis of complex conjugated systems and reversible covalent bonding with diols, a property extensively used in sensor design.[]

Projected Synthesis Pathway

A robust synthesis of N-ethylcarbazole-3-boronic acid can be envisioned as a multi-step process, beginning with the ethylation of carbazole, followed by a regioselective bromination and subsequent conversion to the boronic acid. A detailed protocol, adapted from established methodologies for similar compounds, is provided below.[3]

Synthesis_Pathway Carbazole Carbazole NEthylcarbazole N-Ethylcarbazole Carbazole->NEthylcarbazole 1. Iodoethane, NaOH BromoNEthylcarbazole 3-Bromo-N-ethylcarbazole NEthylcarbazole->BromoNEthylcarbazole 2. NBS, DMF BoronicEster N-Ethylcarbazole-3-boronic acid pinacol ester BromoNEthylcarbazole->BoronicEster 3. Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc FinalProduct N-Ethylcarbazole-3-boronic acid BoronicEster->FinalProduct 4. Hydrolysis (e.g., HCl)

Caption: Projected synthetic route to N-ethylcarbazole-3-boronic acid.

Detailed Synthesis Protocol

Step 1: Synthesis of N-Ethylcarbazole

  • To a solution of carbazole in a suitable solvent such as DMF, add a base like sodium hydroxide.

  • Add iodoethane dropwise at room temperature and stir the mixture overnight.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure N-ethylcarbazole.[3]

Step 2: Synthesis of 3-Bromo-N-ethylcarbazole

  • Dissolve N-ethylcarbazole in DMF and cool the solution to 0°C.

  • Slowly add N-bromosuccinimide (NBS) in portions.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, pour the mixture into water to precipitate the product.

  • Filter the solid, wash with water, and dry. Purify by recrystallization.

Step 3: Synthesis of N-Ethylcarbazole-3-boronic acid pinacol ester

  • In a flask purged with an inert gas (e.g., argon), combine 3-bromo-N-ethylcarbazole, bis(pinacolato)diboron, and potassium acetate.

  • Add a palladium catalyst, such as Pd(dppf)Cl₂, and a suitable solvent like 1,4-dioxane.

  • Heat the mixture under reflux for several hours until the starting material is consumed (monitored by TLC/GC-MS).

  • Cool the reaction, filter through celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the pinacol ester.[4]

Step 4: Hydrolysis to N-Ethylcarbazole-3-boronic acid

  • Dissolve the pinacol ester in a solvent mixture such as THF/water.

  • Add an acid (e.g., aqueous HCl) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC.

  • Once complete, neutralize the mixture and extract the product with an organic solvent.

  • Dry the organic phase and remove the solvent to obtain N-ethylcarbazole-3-boronic acid.

Electrochemical Characterization: A Predictive Analysis

The electrochemical behavior of N-ethylcarbazole-3-boronic acid is primarily dictated by the carbazole nucleus, which is known to undergo reversible oxidation. The N-ethyl and 3-boronic acid substituents will modulate the redox potential.

Core Principles of Carbazole Electrochemistry

The electrochemical oxidation of N-substituted carbazoles is a well-studied process.[1][5] It typically involves the removal of an electron from the nitrogen-centered highest occupied molecular orbital (HOMO), forming a cation radical.[6] For carbazoles with unsubstituted 3 and 6 positions, this cation radical can be highly reactive, leading to dimerization or polymerization.[5] The presence of a substituent at the 3-position, such as the boronic acid group, will block this pathway on one side, influencing the stability of the radical and potentially favoring electropolymerization through the 6-position.

Experimental Workflow for Cyclic Voltammetry

Cyclic Voltammetry (CV) is the cornerstone technique for investigating the redox properties of new molecules. A detailed, self-validating protocol for the analysis of N-ethylcarbazole-3-boronic acid is presented below.

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Solution Prepare Analyte Solution (1-5 mM in Aprotic Solvent + 0.1 M Supporting Electrolyte) Setup_Cell Assemble 3-Electrode Cell (WE, RE, CE) Prep_Solution->Setup_Cell Prep_Electrodes Polish Working Electrode (e.g., Glassy Carbon) Prep_Electrodes->Setup_Cell Purge_N2 Deoxygenate with N2/Ar (15-20 min) Setup_Cell->Purge_N2 Run_CV Perform Cyclic Voltammetry (Scan from initial to vertex potential and back) Purge_N2->Run_CV Vary_Scan_Rate Repeat at Multiple Scan Rates (e.g., 20, 50, 100, 200 mV/s) Run_CV->Vary_Scan_Rate Determine_Potentials Measure Anodic (Epa) and Cathodic (Epc) Peak Potentials Vary_Scan_Rate->Determine_Potentials Check_Reversibility Assess Reversibility: ΔEp = Epa - Epc ≈ 59/n mV Ip,a / Ip,c ≈ 1 Determine_Potentials->Check_Reversibility Plot_Ip_vs_v12 Plot Peak Current (Ip) vs. (Scan Rate)^1/2 Plot_Ip_vs_v12->Check_Reversibility

Caption: Standard workflow for cyclic voltammetry analysis.

Predicted Electrochemical Data

Based on literature values for analogous N-substituted carbazoles, we can predict the key electrochemical parameters for N-ethylcarbazole-3-boronic acid. The oxidation of N-phenylcarbazole occurs at approximately +1.10 V vs. SCE.[5] The N-ethyl group is an electron-donating group and should slightly lower the oxidation potential compared to an N-phenyl substituent. The boronic acid group is generally considered electron-withdrawing, which would slightly increase the oxidation potential. These two effects may partially counteract each other. Therefore, a reversible one-electron oxidation process is anticipated.

Table 1: Predicted Electrochemical Parameters for N-ethylcarbazole-3-boronic acid

ParameterPredicted ValueCausality & Justification
Oxidation Potential (Epa) +1.1 to +1.3 V (vs. Ag/AgCl)Based on oxidation potentials of N-alkyl and N-aryl carbazoles.[5][6] The ethyl group is donating, while the boronic acid is withdrawing, leading to a potential in this range.
HOMO Energy Level -5.5 to -5.7 eVCalculated from the onset of the oxidation peak using the ferrocene standard (EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV).
Electrochemical Process Quasi-reversibleA single-electron transfer process is expected. Deviation from perfect reversibility may occur due to subsequent chemical reactions or slow kinetics.
Diffusion Coefficient (D) 10-6 to 10-5 cm²/sTypical range for small organic molecules in common organic solvents like acetonitrile or DCM.

Note: These values are estimations based on related compounds and should be experimentally verified.

Core Applications: Electrochemical Sensing

The boronic acid functionality makes N-ethylcarbazole-3-boronic acid a prime candidate for the development of electrochemical sensors, particularly for diol-containing molecules like glucose.

Mechanism of Boronic Acid-Based Glucose Sensing

The sensing mechanism relies on the reversible formation of a cyclic boronate ester between the boronic acid and the cis-diol moieties of a glucose molecule.[] This binding event can be transduced into an electrochemical signal in several ways:

  • Impedimetric Sensing: The molecule can be electropolymerized or self-assembled onto an electrode surface. The binding of glucose, a neutral and bulky molecule, to the polymer film alters the local dielectric environment and can hinder the access of a redox probe (like [Fe(CN)₆]³⁻/⁴⁻) to the electrode surface. This change in charge-transfer resistance (Rct) can be measured by Electrochemical Impedance Spectroscopy (EIS).[7]

  • Voltammetric/Amperometric Sensing: If the carbazole moiety's redox potential is sensitive to the local environment, the binding of glucose could cause a measurable shift in the oxidation potential or a change in the peak current.

Sensing_Mechanism cluster_before Before Glucose Binding cluster_after After Glucose Binding Electrode_Free Electrode with Immobilized N-ethylcarbazole-3-boronic acid Redox_Probe_Free Redox Probe ([Fe(CN)6]3-/4-) freely accesses electrode Electrode_Free->Redox_Probe_Free Electrode_Bound Glucose binds to Boronic Acid, forming a Boronate Ester Electrode_Free->Electrode_Bound + Glucose EIS_Low_Rct Low Charge-Transfer Resistance (Rct) Redox_Probe_Free->EIS_Low_Rct Redox_Probe_Blocked Bulky Glucose complex hinders probe access Electrode_Bound->Redox_Probe_Blocked EIS_High_Rct High Charge-Transfer Resistance (Rct) Redox_Probe_Blocked->EIS_High_Rct Glucose Glucose

Sources

A Technical Guide to the Thermal Stability of 9-ethyl-9H-carbazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 9-ethyl-9H-carbazole form a cornerstone in the development of advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs) and pharmaceutical research. Their performance and longevity in these applications are intrinsically linked to their thermal stability. This guide provides an in-depth technical exploration of the thermal stability of 9-ethyl-9H-carbazole derivatives. We will delve into the structural features that govern their thermal properties, present detailed methodologies for their characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and discuss the underlying degradation mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the synthesis, characterization, and application of these vital compounds.

The Critical Role of Thermal Stability in 9-ethyl-9H-carbazole Derivatives

The carbazole moiety is renowned for its rigid, planar structure and excellent charge-transporting properties, making it a favored building block in materials science. The addition of an ethyl group at the 9-position (N-position) often enhances solubility and modifies the electronic properties of the carbazole core. Further functionalization of the carbazole ring allows for the fine-tuning of these properties for specific applications.

In the realm of OLEDs, 9-ethyl-9H-carbazole derivatives are frequently employed as hole-transporting materials (HTMs).[1] The thermal stability of these materials is paramount for the operational lifetime and efficiency of the device. High decomposition temperatures (Td) and glass transition temperatures (Tg) are crucial to prevent material degradation and morphological changes in the thin films under the heat generated during device operation.[2] Similarly, in drug development, the thermal stability of active pharmaceutical ingredients (APIs) is a critical parameter that influences their shelf-life, formulation, and bioavailability.

This guide will provide the foundational knowledge and practical protocols to expertly assess and understand the thermal stability of this important class of molecules.

Structure-Stability Relationships: Engineering Thermally Robust Derivatives

The inherent thermal stability of the 9-ethyl-9H-carbazole core can be significantly influenced by the nature and position of substituents on the carbazole ring. Understanding these structure-property relationships is key to designing next-generation materials with enhanced thermal resilience.

Influence of Substituent Position

The substitution pattern on the carbazole ring plays a critical role in determining the overall thermal stability. While extensive comparative data for a wide range of 2, 3, and 4-substituted 9-ethyl-9H-carbazole derivatives is an area of ongoing research, some general principles can be inferred from the broader carbazole literature. Substitution at the 3 and 6 positions is common and can lead to extended π-conjugation, which often enhances thermal stability.

Impact of Bulky and Rigid Substituents

The introduction of bulky and rigid substituents, such as phenyl, naphthyl, or other carbazole units, can significantly increase the glass transition temperature (Tg). This is attributed to the restriction of intramolecular bond rotations and an increase in the energy barrier for the transition from a glassy to a rubbery state. This enhanced morphological stability is highly desirable for maintaining the integrity of thin films in electronic devices. For instance, the incorporation of oxetane-functionalized carbazole moieties has been shown to yield materials with decomposition temperatures exceeding 360 °C and glass transition temperatures up to 162 °C.[3]

Characterization Techniques: A Self-Validating Approach

A robust assessment of thermal stability relies on well-defined and properly executed experimental protocols. Here, we detail the standard methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), emphasizing the causality behind each step to ensure a self-validating system.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

3.1.1. Experimental Protocol: TGA

  • Sample Preparation:

    • Ensure the sample is homogenous. For crystalline or powdered materials, a representative sample of 5-10 mg is typically used.

    • Place the sample in an inert crucible (e.g., alumina or platinum), ensuring a thin, even layer to promote uniform heating.

  • Instrument Setup:

    • Place the sample crucible and a reference crucible (empty) into the TGA instrument.

    • Purge the furnace with an inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min. This is crucial to prevent oxidative degradation and ensure that the observed mass loss is due to thermal decomposition alone.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature, typically ambient (25-30 °C).

    • Ramp the temperature at a constant heating rate, commonly 10 °C/min, to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 600-800 °C). A controlled heating rate is essential for reproducible results and accurate kinetic analysis.

  • Data Analysis:

    • The primary output is a thermogram plotting percentage weight loss versus temperature.

    • The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs. This provides a standardized metric for comparing the stability of different materials.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Homogenize Homogenize Sample Weigh Weigh 5-10 mg Homogenize->Weigh Load Load into Crucible Weigh->Load Purge Purge with Inert Gas (N2 or Ar) Load->Purge Heat Heat at 10 °C/min Purge->Heat Record Record Weight Loss Heat->Record Plot Plot Thermogram (% Weight vs. Temp) Record->Plot DetermineTd Determine Td (5% Weight Loss) Plot->DetermineTd

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): Probing Phase Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for determining the glass transition temperature (Tg) and melting temperature (Tm) of amorphous and semi-crystalline materials.

3.2.1. Experimental Protocol: DSC

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the sample into a hermetically sealed aluminum pan. A small sample mass minimizes thermal gradients within the sample.

    • Use an empty, sealed aluminum pan as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Maintain a constant flow of inert gas (e.g., nitrogen) through the cell to ensure a stable thermal environment.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected glass transition and melting point. This step erases the sample's prior thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg. This establishes a defined amorphous state.

    • Second Heating Scan: Heat the sample again at the same controlled rate. The Tg is determined from this second heating scan to ensure the measurement is of a consistent thermal history.

  • Data Analysis:

    • The glass transition is observed as a step-like change in the heat flow curve.

    • The Tg is typically reported as the midpoint of this transition, determined by the inflection point of the step.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Weigh Weigh 3-5 mg Seal Seal in Al Pan Weigh->Seal Heat1 1st Heating Scan Seal->Heat1 Cool Cooling Scan Heat1->Cool Heat2 2nd Heating Scan Cool->Heat2 Plot Plot Heat Flow vs. Temp Heat2->Plot DetermineTg Determine Tg (Midpoint) Plot->DetermineTg

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Quantitative Data Summary

The following table presents a comparative summary of the thermal properties of selected 9-ethyl-9H-carbazole derivatives and related compounds, illustrating the impact of structural modifications on their thermal stability.

Compound NameDerivative TypeDecomposition Temp. (Td) (°C)Glass Transition Temp. (Tg) (°C)Reference
3,3'-Di[3-(9-ethylcarbazol-3-yl)carbazol-9-ylmethyl]oxetaneOxetane-functionalized Carbazole> 360162[3]
1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene (TECEB)Ethylene-bridged CarbazoleNot specified130[4]

Unraveling Thermal Degradation Pathways

Understanding the mechanisms by which 9-ethyl-9H-carbazole derivatives decompose is crucial for predicting their long-term stability and for designing more robust molecules. While detailed degradation studies on a wide range of these specific derivatives are not extensively reported, insights can be gained from studies on the parent carbazole and related compounds.

Techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are invaluable for identifying the fragments produced during thermal decomposition.[5] For carbazole itself, pyrolysis has been shown to yield aromatic hydrocarbons and various nitrogen-containing compounds.[6] It is plausible that the thermal degradation of 9-ethyl-9H-carbazole derivatives proceeds through the cleavage of the ethyl group, followed by the fragmentation of the carbazole ring system. The specific degradation pathway will, of course, be influenced by the nature and position of other substituents on the carbazole core.

Degradation_Pathway Parent 9-ethyl-9H-carbazole Derivative Initial_Cleavage Initial Bond Cleavage (e.g., C-N of ethyl group) Parent->Initial_Cleavage High Temperature Fragments Formation of Radical Fragments Initial_Cleavage->Fragments Rearrangement Rearrangement & Further Fragmentation Fragments->Rearrangement Volatile_Products Volatile Decomposition Products (Aromatic hydrocarbons, N-containing compounds) Rearrangement->Volatile_Products

Sources

Photophysical properties of N-ethylcarbazole based compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Photophysical Properties of N-Ethylcarbazole Based Compounds

Foreword: The Enduring Relevance of the Carbazole Moiety

The carbazole heterocycle, a deceptively simple fused-ring system, represents one of the most versatile and enduring scaffolds in materials science. Its rigid, planar structure and rich electron-donating character provide a robust platform for developing materials with tailored electronic and optical properties. By substituting at the nitrogen atom—in this case, with an ethyl group to form N-ethylcarbazole (N-EC)—we enhance solubility and processability without fundamentally compromising the core electronic structure. This guide delves into the photophysical intricacies of N-EC and its derivatives, moving beyond a simple recitation of data to explain the causality behind their behavior and the experimental methodologies used to uncover it. For researchers in optoelectronics, sensing, and drug development, a deep understanding of these principles is not merely academic; it is the foundation upon which next-generation technologies are built.

The Journey of an Excited Electron: Fundamental Photophysical Pathways

Before examining the specific properties of N-ethylcarbazole, it is essential to establish the fundamental processes that govern the interaction of molecules with light. When a molecule absorbs a photon of appropriate energy, it is promoted from its electronic ground state (S₀) to an excited singlet state (S₁, S₂, etc.). The fate of this excited state is a competition between several radiative and non-radiative decay pathways, elegantly summarized by the Jablonski diagram.

The key processes for N-EC and its derivatives are:

  • Absorption (Excitation): The initial step where a photon promotes an electron to a higher energy orbital, typically a π-π* transition in conjugated systems like carbazole. This occurs on a femtosecond timescale.

  • Fluorescence: A radiative decay process where the molecule returns from the lowest excited singlet state (S₁) to the ground state (S₀), emitting a photon. This process is spin-allowed and typically occurs on a nanosecond timescale.

  • Intersystem Crossing (ISC): A non-radiative, spin-forbidden transition from an excited singlet state (S₁) to an excited triplet state (T₁). While forbidden, it occurs in many molecules, including N-EC, due to spin-orbit coupling.[1]

  • Phosphorescence: A radiative decay from the lowest excited triplet state (T₁) back to the ground state (S₀). Because this is a spin-forbidden transition, it is much slower than fluorescence, with lifetimes ranging from microseconds to seconds.[2][3]

Jablonski S0 S₀ (Ground State) S1 S₁ S0->S1 Absorption S1->S0 Fluorescence T1 T₁ S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Caption: A simplified Jablonski diagram illustrating the primary photophysical pathways.

Synthesis: From Core Structure to Functional Derivative

The utility of N-ethylcarbazole lies in the ability to chemically modify its core structure to fine-tune its photophysical properties. Industrial synthesis of N-EC often involves the ethylation of a carbazole salt.[4][5] More advanced derivatives, crucial for specific applications, are built upon this core.

A common strategy for creating functional derivatives, such as those with Donor-π-Acceptor (D-π-A) character, involves electrophilic substitution (e.g., Vilsmeier-Haack formylation or Friedel-Crafts acylation) at the 3 and 6 positions, which are the most electronically active sites.[6][7] This is followed by coupling reactions to introduce various donor or acceptor moieties.

SynthesisWorkflow start N-Ethylcarbazole (N-EC) reaction1 Electrophilic Substitution (e.g., Vilsmeier-Haack) start->reaction1 intermediate Functionalized N-EC (e.g., 3-formyl-N-EC) reaction1->intermediate reaction2 Coupling Reaction (e.g., Knoevenagel, Suzuki) intermediate->reaction2 product Target Derivative (e.g., D-π-A Dye) reaction2->product purification Purification (Column Chromatography, Recrystallization) product->purification final Characterized Product purification->final

Caption: A generalized workflow for the synthesis of functional N-EC derivatives.

The Scientist's Toolkit: Experimental Characterization

Quantifying the photophysical properties of N-EC compounds requires a suite of spectroscopic techniques. The choice of experiment is dictated by the specific information sought, from ground-state absorption to the dynamics of short-lived excited states.

Steady-State Spectroscopy
  • UV-Visible Absorption Spectroscopy: This is the first step in any photophysical analysis. It reveals the electronic transitions from the ground state to excited states, providing information on the π-conjugation length and the HOMO-LUMO gap of the molecule.

  • Photoluminescence (PL) Spectroscopy: This technique measures the fluorescence and phosphorescence emission spectra. The difference between the absorption and emission maxima (the Stokes shift) provides insight into the structural reorganization between the ground and excited states.[8]

Time-Resolved Spectroscopy
  • Transient Absorption (TA) Spectroscopy: This is a powerful pump-probe technique that allows for the direct observation of excited-state populations in real-time.[9] A pump pulse excites the sample, and a delayed probe pulse measures the change in absorption. This allows for the tracking of the decay of the S₁ state, the rise and decay of the T₁ state, and the formation of other transient species like radical cations (N-EC˙⁺), which are crucial in photopolymerization.[1][10][11][12]

TASetup Transient Absorption Spectroscopy Workflow Laser Femtosecond Laser Source Splitter Beam Splitter Laser->Splitter PumpPath Pump Beam (Optical Parametric Amplifier) Splitter->PumpPath High Energy ProbePath Probe Beam (White Light Generation) Splitter->ProbePath Low Energy Sample Sample Cell Excitation by Pump Probing by Probe PumpPath->Sample Delay Optical Delay Stage ProbePath->Delay Delay->Sample Detector Spectrometer/ Detector Array Sample->Detector

Caption: A schematic of a typical transient absorption spectroscopy experimental setup.

Experimental Protocol: Relative Photoluminescence Quantum Yield (PLQY)

The PLQY is a critical measure of a material's emission efficiency. The following self-validating protocol uses a well-characterized standard.

  • Preparation: Prepare a series of dilute solutions of both the sample compound and a suitable reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters) with absorbances below 0.1 at the excitation wavelength to minimize reabsorption effects.

  • Measurement: Record the absorbance of each solution at the chosen excitation wavelength. Then, record the integrated fluorescence emission spectrum for each solution using the same excitation wavelength.

  • Solvent Blank: Measure the emission spectrum of the pure solvent to subtract any background signal.

  • Calculation: The PLQY (Φ) is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Validation: Plot the integrated fluorescence intensity versus absorbance for the series of dilutions. The data should yield a straight line passing through the origin, confirming the absence of aggregation or inner filter effects at the concentrations used.

Structure-Property Relationships: Tuning for Performance

The true power of N-ethylcarbazole chemistry lies in the predictable relationship between molecular structure and photophysical properties. By strategically adding different functional groups, a scientist can tune the compound for a specific application.

Structural ModificationRationale & CausalityResulting Photophysical EffectPotential Application
Attach Electron Acceptor (e.g., dicyanovinyl) Creates a Donor-π-Acceptor (D-π-A) system, promoting Intramolecular Charge Transfer (ICT) upon excitation.[13]Red-shifted emission, large Stokes shift, increased sensitivity to solvent polarity.Fluorescent Sensors, Non-linear Optics.[13][14]
Extend π-Conjugation (e.g., add phenyl rings) Lowers the energy of the π and π* orbitals, reducing the HOMO-LUMO gap.Bathochromic (red) shift in both absorption and emission spectra.OLED Emitters (color tuning).[15]
Introduce Bulky Groups (e.g., tert-butyl) Induces steric hindrance that disrupts intermolecular π-π stacking in the solid state.Reduces aggregation-caused quenching, can improve solubility and film morphology.High-efficiency solid-state OLEDs.
Link Carbazole Units (e.g., bicarbazoles) Creates a larger conjugated system with a high triplet energy level.Maintains a high triplet energy (T₁) essential for preventing reverse energy transfer.Host materials for blue phosphorescent OLEDs.[16][17]

Solvent Effects (Solvatochromism): The photophysical properties of N-EC derivatives, especially those with D-π-A character, are highly dependent on the surrounding environment.[18][19] In polar solvents, the more polar excited ICT state is stabilized more than the ground state, leading to a significant red-shift in the fluorescence spectrum.[13] This sensitivity is the operating principle behind their use as fluorescent probes.

Applications Driven by Photophysics

The tailored photophysical properties of N-EC compounds make them indispensable in several advanced fields.

Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are workhorse materials in the OLED industry.[17][20]

  • Host Materials: For phosphorescent OLEDs (PhOLEDs), the host material must have a triplet energy (T₁) higher than that of the phosphorescent guest (dopant) to ensure efficient energy transfer to the guest and prevent back-transfer.[21][22] Many N-EC derivatives possess the requisite high triplet energy (>2.6 eV) for hosting blue and green phosphorescent emitters.[16]

  • Hole Transport Layers (HTL): The electron-rich nature of the carbazole core facilitates efficient transport of positive charge carriers (holes) from the anode to the emissive layer.[23]

  • Fluorescent Emitters: Highly efficient blue fluorescent emitters have been developed from N-EC derivatives, addressing a key challenge in display technology.[15]

Fluorescent Sensors

By attaching a specific binding site (a receptor) to the N-EC fluorophore, a chemosensor can be created. When the target analyte (e.g., a metal ion like Cu²⁺) binds to the receptor, it perturbs the electronic structure of the fluorophore, leading to a change in fluorescence intensity (quenching or enhancement).[24][25][26] This allows for the sensitive and selective detection of the analyte.

SensingMechanism cluster_before Before Binding cluster_after After Binding NEC_Receptor N-EC-Receptor (Highly Fluorescent) Photon_out Fluorescence NEC_Receptor->Photon_out Photon_in1 Photon (hν) Photon_in1->NEC_Receptor NEC_Complex N-EC-Receptor-Analyte (Fluorescence Quenched) No_Fluorescence Quenching (Non-radiative decay) NEC_Complex->No_Fluorescence Photon_in2 Photon (hν) Photon_in2->NEC_Complex Analyte Analyte (e.g., Cu²⁺) Analyte->NEC_Complex Binding

Caption: Mechanism of a 'turn-off' fluorescent sensor based on N-EC.

Photopolymerization

In the presence of an electron acceptor, photoexcited N-EC can undergo an electron transfer (ET) reaction.[1] This process generates the N-ethylcarbazole radical cation (N-EC˙⁺), a highly reactive species that can initiate a cationic polymerization chain reaction.[10][11] This principle is leveraged in applications like 3D printing and the curing of coatings.

Conclusion and Future Outlook

N-ethylcarbazole and its derivatives constitute a class of organic materials whose importance is continually reinforced by new discoveries. Their robust and tunable photophysical properties—from high triplet energies to environmentally sensitive fluorescence—have cemented their role in commercial OLED displays and advanced sensor technologies. The research field continues to evolve, with current efforts focused on designing novel carbazole-based systems for thermally activated delayed fluorescence (TADF), two-photon absorption for bio-imaging and photodynamic therapy, and even more efficient and stable materials for next-generation flexible electronics.[7] The principles and protocols outlined in this guide provide the foundational knowledge for researchers to both utilize existing N-EC compounds and rationally design new ones to meet these future challenges.

References

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  • Haggquist, G. W., & Burkhart, R. D. (1989). Photophysics of N-ethylcarbazole in fluid solution: evidence for solvent dependence and triplet excimer formation. The Journal of Physical Chemistry, 93(12). [Link]

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A Technical Guide to the Computational Analysis of (9-Ethyl-9H-carbazol-3-yl)boronic acid's Electronic Structure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the computational investigation of the electronic structure of (9-Ethyl-9H-carbazol-3-yl)boronic acid. This molecule, combining the favorable hole-transporting properties of the carbazole moiety with the synthetic versatility of boronic acid, is a significant building block in advanced materials science, particularly for organic light-emitting diodes (OLEDs) and sensors.[1][2] We will detail a robust, self-validating computational workflow rooted in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). This guide is intended for researchers, chemists, and materials scientists, offering both the theoretical underpinnings and a practical, step-by-step protocol for predicting and analyzing the molecule's frontier molecular orbitals, electronic properties, and optical absorption spectra.

Introduction: The Scientific Rationale

The field of organic electronics continually seeks novel π-conjugated materials with tailored optoelectronic properties.[3] Carbazole derivatives have emerged as a cornerstone in this pursuit due to their high charge carrier mobility, thermal stability, and inherent fluorescence.[1][4] The carbazole core is an excellent electron-donating and hole-transporting unit, making it a frequent component in materials for OLEDs and organic photovoltaics.[4][5][6]

The functionalization of the carbazole scaffold with a boronic acid group at the C3 position creates a versatile intermediate. This moiety allows for facile incorporation into larger conjugated systems via robust cross-coupling reactions, such as the Suzuki reaction.[1][7] The ethyl group at the N9 position enhances solubility in common organic solvents, which is crucial for solution-based device fabrication.[6]

Understanding the electronic structure of (9-Ethyl-9H-carbazol-3-yl)boronic acid is paramount to predicting its behavior in a device context. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their difference (the HOMO-LUMO gap), dictate charge injection barriers, charge transport efficiency, and the optical properties of the material.[8][9] Computational modeling provides a powerful, cost-effective means to elucidate these properties before undertaking complex and expensive synthesis and characterization.[10]

This guide focuses on DFT as the primary computational tool, as it offers an exceptional balance between accuracy and computational cost for organic molecules.[8]

Theoretical & Methodological Framework

The foundation of our computational approach lies in Density Functional Theory (DFT) and its extension for excited states, Time-Dependent DFT (TD-DFT).

  • Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total electronic energy based on the spatially dependent electron density. This approach is computationally less demanding than traditional wave function-based methods, making it ideal for molecules of this size.[11] A typical DFT calculation involves selecting an exchange-correlation functional (which approximates the exchange and correlation energy) and a basis set (a set of mathematical functions to build the molecular orbitals).

  • The B3LYP Functional: For organic molecules, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated choice.[8] It incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources, providing reliable geometric and electronic property data for a vast range of materials.[11][12]

  • Basis Sets: The 6-31G(d,p) basis set is a common and effective starting point. It is a Pople-style split-valence basis set that provides a flexible description of the electron distribution. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonding.[3][11] For higher accuracy, larger basis sets like 6-311+G(2d,p) can be employed.[12][13]

  • Time-Dependent DFT (TD-DFT): To investigate the optical properties, such as the UV-Visible absorption spectrum, we employ TD-DFT. This method is used to calculate electronic excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied one (e.g., HOMO to LUMO).[3][14] These calculated energies and their corresponding oscillator strengths can be used to simulate a theoretical absorption spectrum.

Workflow for Computational Analysis

The following diagram outlines the logical flow of the computational protocol, ensuring a systematic and self-validating approach to the analysis.

G Computational Workflow for Electronic Structure Analysis cluster_input 1. Input & Setup cluster_ground_state 2. Ground State Calculation (DFT) cluster_analysis 3. Electronic Property Analysis cluster_excited_state 4. Excited State Calculation (TD-DFT) cluster_output 5. Output & Interpretation mol_build Molecular Structure Input (SMILES or 3D coordinates) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_build->geom_opt freq_anal Frequency Analysis geom_opt->freq_anal validation Imaginary Frequencies? freq_anal->validation validation->geom_opt Yes (Re-optimize) fmo FMO Analysis (HOMO, LUMO, Gap) validation->fmo No (True Minimum) props Calculate Electronic Properties (IP, EA, MEP) fmo->props tddft TD-DFT Calculation (Simulate UV-Vis Spectrum) fmo->tddft data_vis Data Visualization (Orbitals, Spectra, Tables) props->data_vis tddft->data_vis

Sources

Strategic Synthesis of Novel 9H-Carbazole Derivatives Utilizing Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 9H-carbazole scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic molecules with significant biological and photophysical properties.[1] Its rigid, planar, and electron-rich nature makes it a cornerstone in the development of pharmaceuticals—including anticancer, antimicrobial, and neuroprotective agents—and advanced organic materials for applications like organic light-emitting diodes (OLEDs).[1][2][3][4] The functionalization of the carbazole nucleus is therefore a critical endeavor in medicinal and materials chemistry.

Boronic acids have emerged as exceptionally versatile and indispensable building blocks in modern organic synthesis. Their stability, low toxicity, and broad functional group tolerance make them ideal coupling partners in transition metal-catalyzed reactions. This guide provides a comprehensive technical overview of the primary synthetic strategies for constructing and functionalizing the 9H-carbazole core using boronic acids, with a focus on the underlying mechanisms, field-proven protocols, and the causal logic behind experimental choices.

Pillar 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for Carbazole Core Construction

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation and a powerful method for assembling the biphenyl backbone required for many carbazole syntheses.[5] The general strategy involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid, followed by a subsequent cyclization step to forge the central pyrrole ring.[6]

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction. The process is a sequence of three fundamental steps:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This oxidizes the catalyst to a Pd(II) species.[7]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is crucial and requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃), which forms a more nucleophilic "ate" complex (RB(OH)₃⁻), facilitating the exchange of the halide or other ligand on the Pd(II) center.[8]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond of the biphenyl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination RedElim->Pd0 ArAr_out Ar-Ar' RedElim->ArAr_out ArX_in Ar-X ArX_in->OxAdd ArBOH_in Ar'-B(OH)₂ + Base ArBOH_in->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Methodology: Suzuki Coupling Followed by Cadogan Cyclization

A robust and widely adopted two-step approach involves first synthesizing a 2-nitrobiphenyl intermediate, which is then cyclized to the carbazole. This method offers excellent regiocontrol based on the substitution patterns of the starting materials.

Cadogan_Workflow start o-Halo-nitroarene + Arylboronic Acid step1 Step 1: Suzuki-Miyaura Coupling (e.g., Pd(PPh₃)₄, K₂CO₃, Toluene, Reflux) start->step1 intermediate 2-Nitrobiphenyl Intermediate step1->intermediate step2 Step 2: Cadogan Reductive Cyclization (e.g., PPh₃, o-dichlorobenzene, Reflux) intermediate->step2 product Substituted 9H-Carbazole step2->product

Caption: Workflow for carbazole synthesis via Suzuki-Cadogan sequence.

Detailed Experimental Protocol: Synthesis of 9H-Carbazole-1-carboxylic acid methyl ester[9][10]

Step 1: Suzuki-Miyaura Coupling to form 2'-Nitro-biphenyl-3-carboxylic acid methyl ester

  • Rationale: This step constructs the essential biphenyl framework. A palladium catalyst is used to couple 2-bromonitrobenzene with a boronic acid ester. Toluene is a common high-boiling solvent, and potassium carbonate acts as the necessary base to activate the boronic acid derivative. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Methodology:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aryl boronic ester (e.g., methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate) (1.0 equiv), 2-bromonitrobenzene (1.1 equiv), and potassium carbonate (2.5 equiv).

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Add anhydrous toluene via syringe.

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv), to the mixture under a positive flow of inert gas.

    • Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 2-nitrobiphenyl intermediate.

Step 2: Cadogan Reductive Cyclization

  • Rationale: This step forms the carbazole ring system. Triphenylphosphine (PPh₃) serves as both a reductant and a cyclizing agent. It deoxygenates the nitro group to a reactive nitrene intermediate, which then undergoes intramolecular electrophilic insertion into a C-H bond on the adjacent aryl ring to form the carbazole. High-boiling solvents like o-dichlorobenzene are required for this transformation.

  • Methodology:

    • In a flask equipped with a reflux condenser, dissolve the purified 2'-Nitro-biphenyl intermediate (1.0 equiv) in 1,2-dichlorobenzene.

    • Add triphenylphosphine (2.0 equiv) to the solution at room temperature.

    • Heat the reaction mixture to reflux (approx. 180 °C) for 10-12 hours, monitoring by TLC.

    • After cooling, concentrate the reaction mixture in vacuo to remove the high-boiling solvent.

    • Purify the resulting residue directly by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the final 9H-carbazole derivative.

Pillar 2: Copper-Catalyzed Chan-Lam Coupling for C-N Bond Formation

The Chan-Lam coupling is an invaluable tool for forming aryl C-N bonds under relatively mild conditions.[9] It provides a direct pathway for the N-arylation of the carbazole core or for constructing diarylamine precursors that can be subsequently cyclized. Unlike many palladium-catalyzed reactions, Chan-Lam couplings are often performed open to the air, as oxygen can serve as the terminal oxidant.[10]

Mechanistic Rationale: The Chan-Lam Catalytic Cycle

The precise mechanism can be complex, but a generally accepted pathway involves a Cu(II)/Cu(III) cycle.

  • Ligand Exchange: The N-H compound (e.g., carbazole) and the arylboronic acid coordinate to the Cu(II) center, displacing other ligands (like acetate).

  • Oxidative Coupling/Transmetalation: A proposed transmetalation occurs, forming a diaryl-copper intermediate.

  • Reductive Elimination: This key step occurs from a transient Cu(III) species, which is formed via oxidation. The C-N bond is formed, releasing the N-arylated product and a Cu(I) species.

  • Reoxidation: The Cu(I) is reoxidized back to the active Cu(II) catalyst by an oxidant, often atmospheric oxygen, to complete the cycle.[10][11]

ChanLam_Mechanism CuII Cu(II)L₂ Coordination Coordination CuII_Complex [Ar-B(OH)₂]·Cu(II)·[H-Nuc] Coordination->CuII_Complex RedElim Reductive Elimination (via Cu(III)) CuI Cu(I)L RedElim->CuI ArNuc_out Ar-NR₂ RedElim->ArNuc_out Reoxidation Reoxidation Reoxidation->CuII ArBOH_in Ar-B(OH)₂ ArBOH_in->Coordination HNuc_in R₂N-H HNuc_in->Coordination O2_in O₂ (Oxidant) O2_in->Reoxidation

Caption: A proposed catalytic cycle for the Chan-Lam C-N coupling reaction.

Advanced Methodology: Tandem Cu-Catalyzed N-Arylation and Pd-Catalyzed C-H Activation

This elegant and efficient strategy allows for the construction of diverse carbazoles from simple precursors in a sequential, often one-pot, process.[12][13] An ortho-iodoaniline is first N-arylated with a boronic acid via Chan-Lam coupling, followed by an intramolecular palladium-catalyzed C-H activation to close the ring.

Tandem_Workflow start o-Iodoaniline + Arylboronic Acid step1 Step 1: Chan-Lam N-Arylation (e.g., CuI, DBU, Solvent) start->step1 intermediate 2-Iodo-N-arylaniline Intermediate step1->intermediate step2 Step 2: Pd-Catalyzed C-H Activation (e.g., Pd(OAc)₂, DBU, Solvent) intermediate->step2 product Substituted 9H-Carbazole step2->product

Caption: Workflow for tandem Chan-Lam/C-H Activation synthesis.

Detailed Experimental Protocol: Tandem Synthesis of Functionalized Carbazoles[14]
  • Rationale: This protocol leverages the strengths of both copper and palladium catalysis. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is particularly advantageous as it can serve effectively as a base in the copper-catalyzed step and as both a base and a ligand in the palladium-catalyzed C-H activation step, streamlining the process.[12]

  • Methodology:

    • To a reaction vessel, add the o-iodoaniline (1.0 equiv), the arylboronic acid (1.2 equiv), and Copper(I) iodide (CuI) (0.1 equiv).

    • Add the solvent (e.g., DMSO or dioxane) followed by DBU (2.0 equiv).

    • Stir the mixture at a specified temperature (e.g., 80-100 °C) until the N-arylation is complete as determined by TLC or LC-MS analysis. This forms the 2-iodo-N-arylaniline intermediate.

    • To the same reaction vessel (for a one-pot procedure), add Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv).

    • Increase the temperature (e.g., 120-140 °C) and continue stirring until the cyclization is complete.

    • Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove the solvent and DBU salts.

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the desired carbazole derivative.

Pillar 3: Critical Experimental Parameters & Purification

Success in carbazole synthesis relies on careful attention to reaction conditions and purification strategies.

Summary of Reaction Conditions

The choice of catalyst, base, and solvent is critical and depends on the specific substrates and desired transformation.

ParameterSuzuki-Miyaura / CadoganChan-Lam / Pd C-H ActivationRationale & Key Insights
Catalyst(s) Pd(PPh₃)₄, Pd(OAc)₂/SPhosCuI, Cu(OAc)₂; then Pd(OAc)₂Pd(0) is active for Suzuki; ligands like PPh₃ or SPhos stabilize it. Cu(I) or Cu(II) salts are effective for Chan-Lam.[12][14]
Base K₂CO₃, Cs₂CO₃, K₃PO₄DBU, Pyridine, Et₃NInorganic bases are standard for Suzuki to form the boronate "ate" complex.[8] Organic bases like DBU are highly effective for the tandem Chan-Lam/C-H activation protocol.[12]
Solvent Toluene, Dioxane, DMFDMSO, Dioxane, DCMChoice depends on temperature requirements and reactant solubility. High-boiling solvents are needed for Cadogan and C-H activation steps.
Atmosphere Inert (Ar, N₂)Often Air / O₂Suzuki reactions are highly sensitive to oxygen.[7] Chan-Lam coupling often utilizes atmospheric oxygen as the terminal oxidant to regenerate the Cu(II) catalyst.[10]
Temp. (°C) 80 - 180 °C25 - 140 °CSuzuki couplings are typically run at reflux. Cadogan cyclization requires high temperatures (>150 °C). Chan-Lam can often proceed at room temperature.[9]
Purification: A Self-Validating System

The final purity of a compound validates the success of the synthesis. Carbazole derivatives often require multi-step purification.

  • Aqueous Workup: The first step to remove inorganic bases, salts, and highly polar solvents like DMF or DMSO.

  • Column Chromatography: The workhorse of purification.

    • Challenge: Some carbazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[15]

    • Solution: Use deactivated silica (by pre-treating with a solvent system containing a small amount of a base like triethylamine) or switch to a different stationary phase like neutral alumina.[15]

  • Recrystallization: An excellent method for removing closely-related impurities, such as isomers, and achieving high analytical purity.[15][16]

    • Protocol: Dissolve the crude or column-purified product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, hexane/ethyl acetate). Allow the solution to cool slowly. Pure crystals will form, leaving impurities behind in the mother liquor. Filter and dry the crystals.[15]

Conclusion

The synthesis of 9H-carbazole derivatives from boronic acids is a mature yet evolving field, dominated by powerful palladium- and copper-catalyzed cross-coupling methodologies. The Suzuki-Miyaura reaction, particularly when paired with Cadogan cyclization, provides a reliable route to the carbazole core. Concurrently, the Chan-Lam coupling offers mild and efficient pathways for C-N bond formation, enabling both direct N-functionalization and elegant tandem sequences for core construction. A thorough understanding of the underlying reaction mechanisms is not merely academic; it is the foundation upon which researchers can make informed decisions to optimize reaction conditions, overcome synthetic challenges, and ultimately accelerate the discovery and development of novel carbazole-based therapeutics and materials.

References

  • Title: Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization Source: Der Pharma Chemica URL: [Link]

  • Title: Mini-review on the novel synthesis and potential applications of carbazole and its derivatives Source: PubMed Central (RSC Advances) URL: [Link]

  • Title: Chan-Lam Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Carbazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

  • Title: Exploring the Synthesis and Applications of Carbazole Boronic Acid Derivatives in Advanced Materials Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis of new 9H-Carbazole derivatives Source: ResearchGate URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis and antimicrobial activities of 9H-carbazole derivatives Source: Bulgarian Chemical Communications URL: [Link]

  • Title: Synthesis and antimicrobial activities of 9 H-carbazole derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization Source: Der Pharma Chemica URL: [Link]

  • Title: C–N bond formation via Cu-catalyzed cross-coupling with boronic acids leading to methyl carbazole-3-carboxylate Source: RSC Publishing (Organic & Biomolecular Chemistry) URL: [Link]

  • Title: Palladium nanoparticles supported on a carbazole functionalized mesoporous organic polymer: synthesis and their application as efficient catalysts for the Suzuki–Miyaura cross coupling reaction Source: RSC Publishing (Polymer Chemistry) URL: [Link]

  • Title: Chan–Lam coupling by using carbazole based boronic acid Source: ResearchGate URL: [Link]

  • Title: 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation Source: PMC - NIH URL: [Link]

  • Title: 1-(4-Fluorobenzoyl)-9H-carbazole Source: MDPI URL: [Link]

  • Title: Chan–Lam coupling Source: Wikipedia URL: [Link]

  • Title: Purification of carbazole by solvent crystallization under two forced cooling modes Source: ResearchGate URL: [Link]

  • Title: Synthesis of Carbazoles by Copper-Catalyzed Intramolecular C–H/N–H Coupling Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents Source: Springer URL: [Link]

  • Title: Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions Source: PMC - NIH URL: [Link]

  • Title: Mild and Efficient Synthesis of Functionalized Carbazoles via a DBU-Assisted Sequence Involving Cu- and Pd-Catalyzed Coupling Reactions Source: ResearchGate URL: [Link]

  • Title: Suzuki Coupling: A powerful tool for the synthesis of natural products: A review Source: ResearchGate URL: [Link]

  • Title: A review on the biological potentials of carbazole and its derived products Source: Journal of Reports in Pharmaceutical Sciences URL: [Link]

  • Title: Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions Source: RSC Publishing (Organic Chemistry Frontiers) URL: [Link]

  • Title: Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents Source: Springer URL: [Link]

  • Title: Mechanistic Development and Recent Applications of the Chan-Lam Amination. Source: SciSpace URL: [Link]

  • Title: Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride Source: Organic Chemistry Portal URL: [Link]

  • Title: Modified Methods for the Synthesis of Carbazole from Phenothiazine Source: MDPI URL: [Link]

  • Title: Palladium-catalyzed regioselective C1-selective nitration of carbazoles Source: Beilstein Journals URL: [Link]

  • Title: Synthesis of carbazoles via C−C and/or C−N coupling. Source: ResearchGate URL: [Link]

  • Title: Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines Source: ACS Publications (Organic Letters) URL: [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of Advanced Hole-Transporting Materials Using (9-Ethyl-9H-carbazol-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of carbazole-based hole-transporting materials (HTMs) utilizing (9-Ethyl-9H-carbazol-3-yl)boronic acid as a key building block. The Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for carbon-carbon bond formation, is highlighted as the central synthetic strategy.[1] This document is intended for researchers and scientists in the fields of organic electronics, materials science, and drug development, offering both the practical steps for synthesis and the underlying scientific principles that govern the process. We will delve into the rationale behind reagent selection, reaction optimization, and product characterization, equipping the user with the knowledge to not only replicate the described procedure but also to adapt it for the synthesis of novel carbazole derivatives.

Introduction: The Significance of Carbazole-Based Hole-Transporting Materials

Hole-transporting materials are a critical component in a variety of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), perovskite solar cells (PSCs), and organic field-effect transistors (OFETs).[2] Their primary function is to facilitate the efficient transport of positive charge carriers (holes) from the anode to the emissive or active layer, while simultaneously blocking the passage of electrons.[3] An ideal HTM should possess high hole mobility, appropriate HOMO (Highest Occupied Molecular Orbital) energy levels for efficient charge injection, and excellent thermal and morphological stability.[4]

Carbazole derivatives have emerged as a prominent class of HTMs due to their exceptional electronic properties, high thermal stability, and versatile functionalization capabilities.[2][4] The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, provides a rigid and planar structure that facilitates intermolecular π-π stacking, which is beneficial for charge transport.[4] The nitrogen atom and various positions on the aromatic rings can be readily modified to fine-tune the material's optoelectronic properties.[4]

(9-Ethyl-9H-carbazol-3-yl)boronic acid is a particularly valuable building block in the synthesis of advanced HTMs. The ethyl group at the 9-position enhances solubility and prevents undesirable N-H aggregation, while the boronic acid group at the 3-position serves as a versatile handle for the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction allows for the straightforward formation of C-C bonds with a wide range of aryl halides, enabling the construction of complex, conjugated molecular architectures.[1][5]

The Suzuki-Miyaura Coupling: A Powerful Tool for HTM Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (like our boronic acid) and an organohalide.[1] The reaction is lauded for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki coupling reaction involves a palladium catalyst, typically in its Pd(0) oxidation state. The catalytic cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Below is a visual representation of the Suzuki-Miyaura catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition (Ar-X) PdII_ArAr Ar-Pd(II)L_n-Ar' PdII_ArX->PdII_ArAr [Ar'B(OR)2OH]⁻ Transmetalation Transmetalation (Ar'-B(OR)2) PdII_ArAr->Pd0 Ar-Ar' RedElim Reductive Elimination BoronicAcid Ar'-B(OH)2 Boronate [Ar'B(OH)3]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K2CO3) Base->Boronate Boronate->PdII_ArX Synthesis_Workflow start Start reagents Combine Reactants: - (9-Ethyl-9H-carbazol-3-yl)boronic acid - 3,6-Dibromo-9-phenyl-9H-carbazole - Pd(PPh3)4 - K2CO3 start->reagents solvents Add Solvents: - Toluene - THF - H2O reagents->solvents degas Degas with Argon solvents->degas reflux Reflux at 90°C for 24h degas->reflux cool Cool to Room Temperature reflux->cool extract Aqueous Workup & Extraction with Dichloromethane cool->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify precipitate Precipitate from DCM/Methanol purify->precipitate characterize Characterize the Final Product precipitate->characterize end End characterize->end

Sources

OLED device fabrication with 9-ethylcarbazole boronic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Efficiency OLED Device Fabrication Utilizing 9-Ethylcarbazole Boronic Acid Derivatives as Hole Transport Materials

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Hole Transport Materials in OLED Performance

Organic Light-Emitting Diodes (OLEDs) represent a cornerstone of modern display and lighting technology, prized for their vibrant colors, high contrast ratios, and compatibility with flexible substrates.[1][2] The performance of an OLED is not dictated by a single component but by the synergistic interplay of a multi-layered architecture.[3][4] Each layer—from injection to transport to the final emissive layer—must be meticulously engineered to ensure efficient charge carrier balance, leading to optimal light generation.

Among these, the Hole Transport Layer (HTL) is of paramount importance. It facilitates the efficient transport of positive charge carriers (holes) from the anode towards the emissive layer while simultaneously blocking electrons, thereby confining charge recombination to the desired zone. Carbazole and its derivatives have emerged as a superior class of materials for HTLs, owing to their robust thermal stability, excellent hole-transporting capabilities, and high triplet energy levels, which are crucial for preventing efficiency roll-off in phosphorescent OLEDs.[5][6]

This guide focuses on a specific, highly versatile subclass: 9-ethylcarbazole boronic acid derivatives. The 9-ethylcarbazole core provides the essential electronic and thermal properties, while the boronic acid functional group serves as a powerful synthetic handle.[7] This functionality enables chemists to readily construct complex, high-performance molecules through robust and efficient cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9] By leveraging this synthetic versatility, researchers can fine-tune the molecular architecture to optimize device efficiency, stability, and operational lifetime.

This document provides a comprehensive guide, from the synthesis of these advanced materials to the step-by-step fabrication and characterization of high-performance OLED devices.

Section 1: Synthesis and Characterization of a Model 9-Ethylcarbazole Derivative

The synthesis of advanced Hole Transport Materials (HTMs) is predicated on creating extended π-conjugated systems that facilitate charge mobility. The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in this process, enabling the precise formation of carbon-carbon bonds between aromatic structures.[10][11] The boronic acid group on the 9-ethylcarbazole moiety is the key reactive site for this transformation.

Synthetic Workflow Overview

The general strategy involves coupling a 9-ethylcarbazole boronic acid (or its pinacol ester for enhanced stability) with a halogenated aromatic core. This core can be another charge-transporting unit or a structural element designed to enhance thermal stability or solubility.

cluster_reactants Reactants Carbazole 9-Ethylcarbazole Boronic Acid Derivative Reaction Suzuki-Miyaura Cross-Coupling Carbazole->Reaction ArylHalide Aryl Halide Core (Ar-X, X=Br, I) ArylHalide->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction Product Final Hole Transport Material (Carbazole-Ar) Reaction->Product

Caption: Generalized workflow for Suzuki coupling synthesis.

Protocol 1: General Synthesis of a Bicarbazole-Based HTM

This protocol describes the synthesis of a representative HTM by coupling 9-ethyl-9H-carbazole-3-boronic acid pinacol ester with 3-bromo-9-ethyl-9H-carbazole.

Materials & Reagents:

  • 9-Ethyl-9H-carbazole-3-boronic acid pinacol ester

  • 3-Bromo-9-ethyl-9H-carbazole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a 100 mL Schlenk flask, add 9-ethyl-9H-carbazole-3-boronic acid pinacol ester (1.0 eq), 3-bromo-9-ethyl-9H-carbazole (1.0 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (N₂ or Ar) three times. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add anhydrous toluene (e.g., 40 mL) and deionized water (e.g., 10 mL). Degas the solvent mixture by bubbling with inert gas for 20 minutes. Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 90-100 °C) and stir vigorously for 24 hours under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Add ethyl acetate to dissolve the organic product and wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final high-purity HTM.

Material Characterization

The synthesized material must be rigorously characterized to confirm its identity and assess its properties for OLED applications.

Parameter Technique Typical Expected Value/Result Significance
Chemical Structure ¹H & ¹³C NMR, Mass SpectrometrySpectra consistent with the proposed molecular structure.Confirms the successful synthesis and purity of the compound.
Thermal Stability Thermogravimetric Analysis (TGA)Decomposition Temperature (Td) > 400 °C.[12]High Td ensures the material will not degrade during the vacuum deposition process or under device operation (Joule heating).
Morphological Stability Differential Scanning Calorimetry (DSC)Glass Transition Temperature (Tg) > 120 °C.[6]A high Tg indicates a stable amorphous state, preventing crystallization which can lead to device failure.
Electrochemical Levels Cyclic Voltammetry (CV)HOMO Level: ~5.8-6.0 eV.The HOMO level must be well-aligned with the anode/HIL for efficient hole injection.

Section 2: OLED Device Fabrication Protocols

The fabrication of a multi-layer OLED device is a precise process requiring a clean environment and careful control over layer thickness.[3] We present protocols for two dominant fabrication techniques: vacuum thermal evaporation (VTE) for small-molecule devices and solution processing for polymer or hybrid devices.[13][14]

Standard OLED Device Architecture

A typical OLED stack is composed of several layers, each with a specific function to manage charge carriers. Our synthesized 9-ethylcarbazole derivative will be used as the HTL.

cluster_device OLED Device Stack Cathode Cathode (e.g., LiF/Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) HTL Hole Transport Layer (HTL) (9-Ethylcarbazole Derivative) HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO) Substrate Glass Substrate

Sources

Using (9-Ethyl-9H-carbazol-3-yl)boronic acid in perovskite solar cells

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Leveraging (9-Ethyl-9H-carbazol-3-yl)boronic acid in Perovskite Solar Cells

Senior Application Scientist's Foreword

The rapid evolution of perovskite solar cell (PSC) technology from a laboratory curiosity to a legitimate contender in the photovoltaic landscape has been driven by meticulous engineering of each layer within the device stack. Power conversion efficiencies have surged past 25%, largely due to the development of novel charge-transporting materials and interfacial engineering strategies that minimize non-radiative recombination losses and improve device stability.[1]

Within this context, carbazole-based organic semiconductors have emerged as a highly promising class of materials, particularly for use as hole-transporting layers (HTLs).[2] Their inherent high hole mobility, excellent thermal stability, and tunable electronic properties make them ideal candidates for efficient charge extraction.[1][3] This guide focuses on a specific, yet versatile, carbazole derivative: (9-Ethyl-9H-carbazol-3-yl)boronic acid .

While traditionally viewed as a synthetic intermediate for creating more complex molecules via Suzuki coupling, the intrinsic properties of this compound merit its direct investigation as a functional material in PSCs.[4] The combination of the electron-rich carbazole core with the Lewis acidic boronic acid anchoring group presents a unique opportunity for dual-functionality: facilitating hole transport and passivating surface defects at critical interfaces. This document provides the foundational knowledge, mechanistic insights, and detailed protocols for researchers aiming to explore the potential of (9-Ethyl-9H-carbazol-3-yl)boronic acid to enhance the performance and stability of perovskite solar cells.

Mechanistic Rationale: Why (9-Ethyl-9H-carbazol-3-yl)boronic acid?

The efficacy of this molecule in a PSC device stems from the synergistic interplay of its three key structural components. Understanding this structure-property relationship is crucial for its rational application.

  • The 9H-Carbazole Core : This planar, aromatic heterocycle is the engine of hole transport. Its extended π-conjugated system provides pathways for efficient charge delocalization and mobility. Carbazole derivatives are well-documented as effective HTLs, promoting the extraction of holes from the perovskite absorber layer to the anode.[5][6]

  • The 9-Ethyl Group : This alkyl substituent serves a practical purpose by enhancing the material's solubility in common organic solvents used for device fabrication. This improves processability and allows for the formation of uniform, high-quality thin films, which is critical for preventing short-circuits and ensuring consistent device performance.[2]

  • The 3-Boronic Acid Group (-B(OH)₂) : This is the most functionally versatile component.

    • Anchoring Group : Boronic acids can form strong bonds with metal oxide surfaces, such as Indium Tin Oxide (ITO) or Tin Oxide (SnO₂). This allows the molecule to form a self-assembled monolayer (SAM), creating an ordered, defect-free interface that facilitates charge transfer.[7]

    • Lewis Acid Passivation : The boron atom is electron-deficient (a Lewis acid). Perovskite surfaces are often plagued by defects such as undercoordinated halide ions (I⁻, Br⁻), which are Lewis basic. The boronic acid group can interact with these defect sites, neutralizing them and suppressing charge recombination, a major loss pathway in PSCs.[8][9] This passivation effect can lead to significant improvements in open-circuit voltage (VOC) and fill factor (FF).[10]

cluster_molecule Molecular Structure & Functionality cluster_device Application in Perovskite Solar Cell Molecule (9-Ethyl-9H-carbazol-3-yl)boronic acid Carbazole 9H-Carbazole Core Molecule->Carbazole Hole Transport Thermal Stability Ethyl 9-Ethyl Group Molecule->Ethyl Solubility Processability Boronic 3-Boronic Acid Group Molecule->Boronic Surface Anchoring Defect Passivation HTL Hole Transport Layer (HTL) Carbazole->HTL Passivation Surface Passivation Agent Boronic->Passivation

Caption: Functional components of (9-Ethyl-9H-carbazol-3-yl)boronic acid.

Potential Applications and Device Architectures

Based on its molecular properties, (9-Ethyl-9H-carbazol-3-yl)boronic acid can be integrated into PSCs in two primary ways, most effectively within an inverted (p-i-n) device architecture where the HTL is deposited first.

  • As a Self-Assembled Monolayer (SAM) HTL : In this role, the material is deposited directly onto the transparent conductive anode (typically ITO). The boronic acid group anchors to the oxide surface, while the carbazole units form a charge-selective interface for the subsequent deposition of the perovskite layer. This approach has proven highly effective for other carbazole-based molecules with phosphonic acid anchors.[11]

  • As an Interfacial Passivation Layer : The molecule can be applied as a dilute solution onto the cured perovskite active layer, just before the deposition of a conventional HTL (like Spiro-OMeTAD). This passivates surface defects, improves energy level alignment between the perovskite and the HTL, and can enhance overall device efficiency and stability.[12][13]

The following protocols will focus on the first and most integrated application: its use as a SAM-HTL in an inverted p-i-n device.

Performance Benchmarks: Carbazole-Based HTLs

To establish a performance target, the table below summarizes the photovoltaic parameters of high-efficiency PSCs utilizing various carbazole-based derivatives as HTLs, as reported in the literature.

HTL MaterialVOC (V)JSC (mA/cm²)FF (%)PCE (%)Reference
SGT-405 (three-arm carbazole) N/AN/AN/A14.79[5]
2PACz 1.1224.577.021.2[14]
MeO-2PACz 1.1525.179.022.8[14]
SAM based on Carbazole Core N/AN/AN/A17.5 - 18.9[15]
2Cz-OMeDPA 1.0522.7875.017.8[1]

Note: N/A indicates data not specified in the abstract. Performance metrics are highly dependent on the full device stack and measurement conditions.

Experimental Protocols

Safety Precaution : Always handle perovskite precursors (lead salts) and organic solvents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 4.1: Synthesis of (9-Ethyl-9H-carbazol-3-yl)boronic acid

While this material is commercially available, understanding its synthesis is valuable.[16] A common route is a Miyaura borylation of a halogenated precursor.

Materials :

  • 3-Bromo-9-ethyl-9H-carbazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Pinacol boronic ester hydrolysis reagents (e.g., sodium periodate, HCl)

Procedure :

  • In a nitrogen-filled glovebox, combine 3-Bromo-9-ethyl-9H-carbazole (1 equivalent), B₂pin₂ (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and KOAc (3 equivalents) in a Schlenk flask.

  • Add anhydrous 1,4-dioxane to the flask.

  • Seal the flask and heat the reaction mixture at 80-90 °C for 12-24 hours with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite.

  • Remove the solvent under reduced pressure to obtain the crude pinacol ester intermediate.

  • Hydrolyze the pinacol ester using standard literature procedures to yield the final (9-Ethyl-9H-carbazol-3-yl)boronic acid product.

  • Purify the final product by column chromatography or recrystallization.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4.2: Fabrication of a p-i-n Perovskite Solar Cell

This protocol outlines the fabrication of a complete solar cell using the target molecule as a SAM-HTL on an ITO substrate.

cluster_prep Substrate Preparation & HTL Deposition cluster_active Perovskite & ETL Deposition (in Glovebox) cluster_final Finalization start Patterned ITO Substrate clean Sequential Sonication (Detergent, DI Water, Acetone, IPA) start->clean uv UV-Ozone Treatment (15 min) clean->uv sam Spin-coat SAM Solution (0.5 mg/mL in IPA) 4000 rpm, 30s uv->sam anneal_sam Anneal at 100°C (10 min) sam->anneal_sam perovskite Spin-coat Perovskite Precursor (e.g., CsFAMA composition) anneal_sam->perovskite antisolvent Anti-solvent Quenching (e.g., Chlorobenzene) perovskite->antisolvent anneal_pero Anneal at 100-150°C (30-60 min) antisolvent->anneal_pero etl Spin-coat ETL (e.g., PCBM or C60) anneal_pero->etl anneal_etl Anneal at 80-100°C (10 min) etl->anneal_etl bcp Thermal Evaporation of Buffer Layer (BCP) anneal_etl->bcp metal Thermal Evaporation of Metal Contact (Ag/Au) bcp->metal end Finished Device metal->end cluster_energy Illustrative Energy Level Diagram (p-i-n) y_axis Energy (eV vs. Vacuum) anode ITO ~ -4.7 eV sam SAM-HTL (Carbazole) HOMO ~ -5.4 eV anode:e->sam:w sam->anode Hole Extraction pero_vb Perovskite Valence Band ~ -5.6 eV sam:e->pero_vb:w pero_vb->sam Hole Extraction etl ETL (PCBM) LUMO ~ -4.2 eV pero_cb Perovskite Conduction Band ~ -4.0 eV pero_cb:e->etl:w pero_cb->etl Electron Extraction cathode Ag/Au ~ -4.3 eV etl:e->cathode:w etl->cathode Electron Extraction

Caption: Energy level alignment in a PSC with a carbazole-based SAM HTL.

Conclusion and Future Outlook

(9-Ethyl-9H-carbazol-3-yl)boronic acid represents a compelling, multifunctional candidate for advancing perovskite solar cell technology. Its carbazole core provides a proven pathway for hole transport, while the boronic acid headgroup offers a dual benefit of surface anchoring and defect passivation. The protocols and rationale presented here provide a comprehensive starting point for researchers to investigate this material.

Future work should focus on systematically correlating device performance with SAM solution concentration, exploring different anchoring positions (e.g., 2- or 4-position) of the boronic acid on the carbazole ring, and comparing its performance directly against analogous molecules with phosphonic or carboxylic acid anchors. Through such rigorous investigation, the full potential of boronic acid-functionalized carbazoles can be unlocked, paving the way for more efficient and stable perovskite solar cells.

References

  • Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells: interfacial charge transfer kinetics and solar-to-energy efficiency effects - PMC - NIH. (No date). Available at: [Link]

  • Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers of Rationally Designed Thiazolo[5,4-d]thiazole Derivatives | ACS Applied Materials & Interfaces. (2024). Available at: [Link]

  • Enhancing Solar Cell Efficiency with Carbazole Derivatives. (No date). Available at: [Link]

  • 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. (No date). Available at: [Link]

  • Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better - PMC - PubMed Central. (No date). Available at: [Link]

  • Surface Passivation to Improve the Performance of Perovskite Solar Cells. (2022). Available at: [Link]

  • Surface Passivation to Improve the Performance of Perovskite Solar Cells - MDPI. (2022). Available at: [Link]

  • Surface Passivation to Improve the Performance of Perovskite Solar Cells - ResearchGate. (2022). Available at: [Link]

  • Performance metrics of planar perovskite solar cells based on different... - ResearchGate. (No date). Available at: [Link]

  • Molecular cation and low-dimensional perovskite surface passivation in perovskite solar cells - IDEAS/RePEc. (No date). Available at: [Link]

  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells - OSTI.GOV. (No date). Available at: [Link]

  • Improving the performance of perovskite solar cells by surface passivation - ResearchGate. (No date). Available at: [Link]

  • [2-(9H-CARBAZOL-9- YL)ETHYL]PHOSPHONIC ACID SELF- ASSEMBLED MONOLAYER ALTERNATIVES FOR APPLICATION IN OPTOELECTRONICS - KTU ePubl. (No date). Available at: [Link]

  • Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance - Materials Advances (RSC Publishing). (No date). Available at: [Link]

  • Synthesis and characteritzation of di(9-ethyl-9h-carbazol-3-yl)amine-based organic p-type semiconductors - KTU ePubl. (No date). Available at: [Link]

  • Low Cost Carbazole-based Hole-transporting Materials for Perovskite Solar Cells: Influence of S,N-Heterocycle - DOI. (No date). Available at: [Link]

  • Computational study of KGeCl3 perovskite solar cells toward high efficiency via electron transport innovation - PubMed Central. (2024). Available at: [Link]

  • The Synthesis and Characterization of Asymmetric Self-Assembly Molecules for Perovskite Solar Cells - eScholarship. (No date). Available at: [Link]

  • [PDF] Characterization Techniques for Perovskite Solar Cell Materials | Semantic Scholar. (2020). Available at: [Link]

  • (9-Ethyl-9H-carbazol-3-yl)boronic acid, 98% - Amerigo Scientific. (No date). Available at: [Link]

  • Trimeric carbazole phosphonic acid hole-transporting molecules with robust processability enhance the efficiency of organic sola. (2024). Available at: [Link]

  • Sourcing High-Quality (9-Phenyl-9H-carbazol-3-yl)boronic Acid for Your OLED Material Synthesis Needs - NINGBO INNO PHARMCHEM CO.,LTD. (No date). Available at: [Link]

  • Figure S1. Synthesis of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid... - ResearchGate. (No date). Available at: [Link]

  • (9-propyl-9H-carbazol-3-yl)boronic acid | C15H16BNO2 | CID 141335974 - PubChem. (No date). Available at: [Link]

  • Research Progress of Green Solvent in CsPbBr 3 Perovskite Solar Cells - MDPI. (2022). Available at: [Link]

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 9-Ethylcarbazole Boronic Acid for the Synthesis of Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex molecules, particularly biaryl and heteroaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1]

This application note focuses on a specific, high-value application: the palladium-catalyzed cross-coupling of 9-ethylcarbazole boronic acid with aryl halides. The carbazole moiety is a privileged scaffold in medicinal chemistry and materials science.[4][5] N-substituted carbazole derivatives are known to exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[5][6][7] Furthermore, their unique electronic and photophysical properties make them essential building blocks for organic light-emitting diodes (OLEDs) and other photoelectrical materials.[4][8]

The protocol herein provides a robust and optimized methodology for coupling 9-ethylcarbazole-3-boronic acid with various aryl halides, offering a reliable pathway to novel carbazole-containing compounds for drug discovery and materials science research.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is critical for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps, cycling between a Pd(0) and a Pd(II) species.[1][9][10]

  • Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Pd(II) intermediate, breaking the carbon-halogen bond.[3][9] The reactivity order for the halide is typically I > Br > OTf >> Cl.[11]

  • Transmetalation: In this crucial step, a base activates the organoboron reagent (in this case, 9-ethylcarbazole boronic acid) to form a more nucleophilic boronate species.[3][10] This boronate then transfers the carbazole group to the Pd(II) center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups (the aryl and carbazole moieties) from the Pd(II) center.[1][9] This forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0  Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3-Aryl-9-ethylcarbazoles

This protocol details a general procedure for the coupling of 9-ethylcarbazole-3-boronic acid with an aryl bromide.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
9-Ethylcarbazole-3-boronic acid≥97%CommercialStore desiccated at 2-8 °C.
Aryl Bromide (Ar-Br)≥98%CommercialSubstrate.
Tetrakis(triphenylphosphine)palladium(0)99%CommercialPd(PPh₃)₄ is a common, reliable Pd(0) source. Air-sensitive.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%CommercialBase. Must be finely ground and dried before use.
1,4-DioxaneAnhydrousCommercialSolvent. Use from a sealed bottle or freshly distilled.
Deionized WaterN/AIn-houseDegas thoroughly before use.
Diethyl Ether / Ethyl AcetateACS GradeCommercialFor extraction and chromatography.
Magnesium Sulfate (MgSO₄)AnhydrousCommercialFor drying organic layers.
Silica Gel230-400 meshCommercialFor column chromatography.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer and heat plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

Step-by-Step Procedure

The following workflow outlines the key stages of the experimental process.

Experimental_Workflow A 1. Reagent Preparation & Setup B 2. Inert Atmosphere Purge A->B C 3. Addition of Reagents B->C D 4. Reaction Heating & Monitoring C->D E 5. Reaction Quench & Work-up D->E F 6. Extraction & Drying E->F G 7. Purification (Chromatography) F->G H 8. Product Characterization G->H

Caption: General experimental workflow for Suzuki-Miyaura coupling.

  • Vessel Preparation: Place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Reagent Addition: To the flask, add 9-ethylcarbazole-3-boronic acid (1.0 mmol, 1.0 equiv), the aryl bromide (1.1 mmol, 1.1 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv). Using a slight excess of the aryl halide can help drive the reaction to completion.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The aqueous phase is essential for activating the boronic acid with the base.[10]

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical mobile phase is a mixture of hexane and ethyl acetate. The reaction is generally complete within 4-12 hours.

  • Work-up: Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature. Quench the reaction by adding 20 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to afford the pure biaryl product.

Optimization of Reaction Conditions

The success of a Suzuki-Miyaura coupling, especially with challenging heteroaryl substrates, often depends on the careful selection of reaction parameters.[12][13] If the standard protocol yields suboptimal results, consider the following modifications.

ParameterStandard ConditionAlternative Options & Rationale
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos): Often more active for heteroaryl couplings, allowing for lower catalyst loadings (0.1-1 mol%).[14][15] Pre-formed Buchwald Precatalysts (e.g., XPhos-Pd-G3): Air-stable and highly active, ensuring rapid initiation.[16]
Base K₂CO₃ (2.0 equiv)K₃PO₄: A stronger base, often effective for less reactive aryl chlorides or hindered substrates.[12] Cs₂CO₃: Highly effective but more expensive; useful for difficult couplings.
Solvent Dioxane/H₂O (4:1)Toluene/H₂O: Can be effective, especially at higher temperatures. THF/H₂O: A common alternative to dioxane. Anhydrous conditions: Using boronic esters instead of acids under anhydrous conditions can prevent protodeboronation, a common side reaction.[17]
Temperature 90 °CRoom Temperature to 40 °C: Possible with highly active catalyst systems, which is beneficial for thermally sensitive substrates.[16] >100 °C: May be required for unreactive substrates like aryl chlorides, often necessitating a higher-boiling solvent like toluene.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidation). 2. Insufficiently degassed solvents. 3. Poor quality base (hydrated).1. Use a fresh bottle of catalyst or a more robust precatalyst. Ensure rigorous inert atmosphere technique. 2. Degas solvents by sparging with N₂/Ar for 20-30 min. 3. Use a freshly opened bottle of anhydrous base or dry it in an oven before use.
Protodeboronation The boronic acid is unstable under the reaction conditions and is replaced by a hydrogen atom.1. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). 2. Lower the reaction temperature. 3. Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) and run the reaction under anhydrous conditions.[14][17]
Homocoupling of Aryl Halide Reductive elimination of two aryl halide fragments from the palladium center.1. Lower the reaction temperature. 2. Ensure the boronic acid is added promptly after the catalyst and aryl halide.
Difficult Purification Product co-elutes with phosphine oxide byproducts (from PPh₃).1. Switch to a different ligand system (e.g., Buchwald ligands) where byproducts may have different polarity. 2. Perform an aqueous wash with dilute HCl to protonate and remove some basic impurities.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Valente, C., et al. (2018). The Suzuki–Miyaura Cross-Coupling Reaction. Organic Reactions. [Link]

  • Thomas, A. A., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Li, W., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Wallace, D. J., & Chen, C. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Optimization of Suzuki-Miyaura Reaction Conditions. [Link]

  • Wang, L., et al. (2019). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease. [Link]

  • ResearchGate. Chemoselective Suzuki–Miyaura cross-coupling reaction of 9 with various boronic species. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • National Institutes of Health. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. [Link]

  • Sharma, A., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

  • Stevens, J. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. [Link]

  • Salimon, J., et al. (2011). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences. [Link]

  • Denmark, S. E. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]

  • National Institutes of Health. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. (2024). Palladium‐Catalyzed Cross‐Coupling between Alkylidenecyclopropanes and Boronic Acids. [Link]

  • Royal Society of Chemistry. Palladium-catalysed cyclisation of ynamides and propargyl tethered iodosulfonamides with boronic acids leading to benzosultams. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. [Link]

  • ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • National Institutes of Health. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • Chem Org Chem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

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Application Notes and Protocols for the Suzuki-Miyaura Coupling of Carbazole Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Carbazole Scaffolds and the Suzuki-Miyaura Coupling

Carbazole and its derivatives are privileged heterocyclic motifs in medicinal chemistry and materials science.[1][2] Their unique photophysical and electronic properties, coupled with their ability to act as bioisosteres for other aromatic systems, have led to their incorporation into a wide array of pharmaceuticals, organic light-emitting diodes (OLEDs), and other functional materials.[3] The construction of complex carbazole-containing molecules often relies on the formation of carbon-carbon (C-C) bonds, and among the myriad of methods available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool.[4]

The Suzuki-Miyaura reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010, facilitates the formation of C-C bonds between organoboron compounds and organohalides.[5] Its broad functional group tolerance, use of relatively non-toxic and stable reagents, and generally mild reaction conditions have made it a cornerstone of modern organic synthesis.[4] This guide provides a detailed protocol for the Suzuki-Miyaura coupling of carbazole boronic acids, offering insights into the reaction mechanism, practical experimental procedures, and key considerations for successful execution.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide, forming a Pd(II) complex.[7]

  • Transmetalation: The organic group from the carbazole boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle for Carbazole Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex R-Pd(II)-X (Carbazole-Pd-Halide) pd0->pd_complex transmetalation Transmetalation pd_intermediate R-Pd(II)-R' (Carbazole-Pd-Aryl) pd_complex->pd_intermediate boronate Carbazole-B(OR)3^- boronate->pd_complex pd_intermediate->pd0 reductive_elimination Reductive Elimination product Carbazole-Aryl (Product) product->pd_intermediate aryl_halide Aryl-X (Coupling Partner) aryl_halide->pd_complex base Base (e.g., K2CO3) boronic_acid Carbazole-B(OH)2 boronic_acid->boronate + OH-

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Prerequisite: Synthesis of Carbazole Boronic Acid Pinacol Ester

While some carbazole boronic acids are commercially available, they are often synthesized as their more stable pinacol ester derivatives.[8] This is a crucial first step for a successful coupling reaction.

Experimental Protocol: Synthesis of 9H-Carbazole-2-Boronic Acid Pinacol Ester [8]

  • Materials:

    • 2-Bromo-9H-carbazole

    • Bis(pinacolato)diboron (B₂pin₂)

    • Potassium acetate (KOAc)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • 10% Lithium chloride (LiCl) aqueous solution

    • Saturated sodium chloride (NaCl) aqueous solution (brine)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a screw-cap vial, add 2-bromo-9H-carbazole (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), potassium acetate (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Fit the vial with a Teflon-lined septum cap and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 85 °C for 4 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 10% aqueous LiCl solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 9H-carbazole-2-boronic acid pinacol ester.

Core Protocol: Suzuki-Miyaura Coupling of Carbazole Boronic Acids/Esters

This generalized protocol can be adapted for a range of carbazole boronic acids and their coupling partners. Optimization of the catalyst, ligand, base, and solvent may be necessary for challenging substrates.

Experimental Protocol: General Procedure [3][6]

  • Materials:

    • Carbazole boronic acid or pinacol ester (1.1-1.5 equiv)

    • Aryl or heteroaryl halide (1.0 equiv)

    • Palladium catalyst (see table below)

    • Base (see table below)

    • Solvent (see table below)

    • Deionized water (if required by the solvent system)

    • Ethyl acetate or other suitable extraction solvent

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Celite (optional, for filtration)

  • Procedure:

    • In an oven-dried reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, combine the aryl halide, carbazole boronic acid/ester, and base.

    • Add the palladium catalyst and ligand (if not using a pre-catalyst).

    • Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[3]

    • Add the degassed solvent(s) via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours).[3]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.[3]

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Key Reaction Parameters and Troubleshooting

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.

ComponentRecommended Reagents & ConditionsRationale & Expert Insights
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Buchwald precatalysts (e.g., XPhos Pd G3)Pd(0) sources like Pd(PPh₃)₄ are often used directly.[9] Pd(II) sources such as Pd(OAc)₂ require in-situ reduction. Buchwald precatalysts are highly efficient for challenging couplings, including those with sterically hindered substrates.[10]
Ligand Triphenylphosphine (PPh₃), Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos)The choice of ligand is critical. Electron-rich and bulky phosphine ligands can accelerate both oxidative addition and reductive elimination, which is particularly beneficial for sterically hindered or electron-deficient substrates.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is essential to activate the boronic acid for transmetalation.[11] The strength of the base can influence the reaction rate and outcome. Stronger bases like K₃PO₄ are often required for challenging transmetalation steps.[10]
Solvent Toluene, 1,4-Dioxane, DMF, THF, often with a small amount of waterAprotic polar solvents are commonly used. The addition of water can aid in the dissolution of the base and facilitate the formation of the active boronate species.[5] Rigorous degassing of solvents is crucial to prevent the homocoupling of the boronic acid, a common side reaction caused by oxygen.[10]
Temperature 80-110 °CHigher temperatures are often necessary to overcome the activation energy for challenging substrates, especially those that are sterically hindered.[10]

Troubleshooting Common Issues:

  • Low or No Yield:

    • Inactive Catalyst: Ensure the palladium source and ligand are of high quality and have not degraded.

    • Oxygen Contamination: Thoroughly degas all solvents and maintain an inert atmosphere to prevent catalyst decomposition and boronic acid homocoupling.[10]

    • Boronic Acid Instability: Some boronic acids, particularly certain heteroaromatic ones, can be unstable and prone to deboronation under basic conditions.[12] Using the more stable pinacol ester or forming a diethanolamine adduct can mitigate this.[10][13]

  • Homocoupling of Boronic Acid:

    • This side reaction is often promoted by the presence of oxygen or Pd(II) species.[10]

    • Solution: Rigorous degassing and the use of a Pd(0) source can minimize this issue. Bulky, electron-donating ligands can also favor the desired cross-coupling pathway.[10]

  • Sterically Hindered Substrates:

    • Reactions involving ortho-substituted carbazoles or coupling partners can be sluggish.

    • Solution: Employ more forcing conditions, such as higher temperatures and stronger bases (e.g., K₃PO₄). The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) is highly recommended as they can accelerate the key steps of the catalytic cycle.[10]

Conclusion

The Suzuki-Miyaura coupling is an indispensable method for the synthesis of functionalized carbazole derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently construct a diverse range of carbazole-containing molecules for applications in drug discovery and materials science. This guide provides a robust starting point for developing and optimizing these crucial transformations.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Dodge, J. A., & Nummy, L. J. (2019). The Suzuki–Miyaura Cross-Coupling Reaction. In Organic Reactions (Vol. 100, pp. 1-1008). John Wiley & Sons, Inc.
  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Singh, T., & Organ, M. G. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Molla, R. A., & Khan, F. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction employing MNPs@SiO2-NH2@Pd(dpa)Cl2. Knowledge, 3(1), 1-13.
  • Kanchani, J., & Subha, M. C. S. (2021).
  • Mondal, B., & Bhaumik, A. (2016). Palladium nanoparticles supported on a carbazole functionalized mesoporous organic polymer: synthesis and their application as efficient catalysts for the Suzuki–Miyaura cross coupling reaction. RSC Advances, 6(71), 67277-67285.
  • Kanchani, J., & Subha, M. C. S. (2021).
  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2024). Synthesis, Design, Biological And Anti-oxidant Assessment Of Some New 9h-carbazole Derivatives. Journal of the Pakistan Institute of Chemical Engineers, 52(1), 1-10.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Application of Diphenyl Carbazole Boronic Acid in Advanced Materials. Retrieved from [Link]

  • Xu, X., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Frontiers in Chemistry, 11, 1134589.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Carbazole Boronic Acid Derivatives in Advanced Materials. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
  • Thomas, S. J., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4296-4299.
  • Liu, C., et al. (2021). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 32(13), 1269-1274.
  • Mphahlele, M. J., & Maluleka, M. M. (2014). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Journal of Chemistry, 2014, 1-8.
  • Di Meo, F., et al. (2023). Synthesis and Stereodynamic and Emission Properties of Dissymmetric Bis-Aryl Carbazole Boranes and Identification of a CPL-Active B–C Atropisomeric Compound. The Journal of Organic Chemistry, 88(3), 1543-1554.
  • Moustakim, M., et al. (2021). Discovery of a novel allosteric inhibitor scaffold for polyadenosine-diphosphate-ribose polymerase 14 (PARP14) macrodomain 2. European Journal of Medicinal Chemistry, 213, 113174.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Scott Rychnovsky. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2010). Cationic Palladium(II) Catalysis: C−H Activation/Suzuki−Miyaura Couplings at Room Temperature. Journal of the American Chemical Society, 132(14), 4959-4961.
  • Beniwal, V., & Virmani, D. (2023). synthesis, characterization and evaluation of novel carbazole boronic acid derivatives in the treatment of breast cancer. International Journal of Pharmaceutical Sciences and Research, 14(4), 1992-1999.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ChemInform, 41(49).
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

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Application Notes and Protocols: N-Ethylcarbazole Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the N-Ethylcarbazole Moiety in Organic Electronics

N-ethylcarbazole and its derivatives have emerged as a cornerstone in the field of organic electronics, prized for their robust thermal and chemical stability, excellent hole-transporting properties, and the synthetic versatility to tune their optoelectronic characteristics.[1] The core carbazole structure, an aromatic heterocyclic compound, provides an electron-rich system that facilitates charge transport. The addition of an ethyl group at the nitrogen position (N-ethylcarbazole) enhances solubility and influences the molecular packing in thin films, which is critical for device performance.

These advantageous properties have led to the widespread application of N-ethylcarbazole derivatives in a variety of organic electronic devices, including:

  • Organic Light-Emitting Diodes (OLEDs): Serving as host materials for phosphorescent and fluorescent emitters, as well as efficient hole-transporting layers (HTLs).[2][3]

  • Organic Solar Cells (OSCs): Utilized as donor materials in the active layer of bulk heterojunction solar cells and as hole-transporting materials in both organic photovoltaics (OPVs) and perovskite solar cells (PSCs).[4][5][6]

  • Organic Field-Effect Transistors (OFETs): Employed as the active semiconductor layer due to their good charge carrier mobility.[7][8]

This guide provides an in-depth exploration of the application of N-ethylcarbazole derivatives in these key areas of organic electronics. It is designed for researchers, scientists, and professionals in drug development, offering both foundational knowledge and detailed experimental protocols to accelerate innovation.

I. N-Ethylcarbazole Derivatives in Organic Light-Emitting Diodes (OLEDs)

The performance of OLEDs is critically dependent on the balanced injection and transport of holes and electrons, leading to efficient recombination in the emissive layer. N-ethylcarbazole derivatives are instrumental in achieving this balance due to their high hole mobility and tunable energy levels.[3]

A. Role as Hole-Transporting Materials (HTMs)

As HTMs, N-ethylcarbazole derivatives facilitate the efficient injection of holes from the anode and their transport to the emissive layer. The highest occupied molecular orbital (HOMO) energy level of these materials can be tailored through chemical modification to align with the work function of the anode and the HOMO level of the emissive material, thereby minimizing the energy barrier for hole injection.[2]

B. Function as Host Materials

In phosphorescent OLEDs (PhOLEDs), the host material must possess a high triplet energy to effectively confine the triplet excitons on the phosphorescent guest emitter. Many N-ethylcarbazole derivatives exhibit high triplet energy levels, making them excellent hosts for blue, green, and red phosphorescent dopants.[1]

C. Contribution to Thermally Activated Delayed Fluorescence (TADF) Emitters

N-ethylcarbazole derivatives are also incorporated into the design of TADF emitters. These materials enable efficient harvesting of both singlet and triplet excitons for light emission through a process of reverse intersystem crossing (RISC). The electron-donating nature of the carbazole moiety is often paired with an electron-accepting unit to achieve a small energy gap between the lowest singlet and triplet excited states (ΔEST), a key requirement for efficient TADF.[2]

II. Application in Organic Solar Cells (OSCs)

In the realm of solar energy, N-ethylcarbazole derivatives are pivotal in the development of both organic photovoltaics (OPVs) and the rapidly advancing field of perovskite solar cells (PSCs).

A. Donor Materials in Bulk Heterojunction OPVs

In OPVs, the active layer typically consists of a blend of an electron donor and an electron acceptor material. The broad absorption spectra and good hole mobility of some N-ethylcarbazole-based polymers and small molecules make them effective donor materials.[9] Upon light absorption, excitons are generated and subsequently dissociate at the donor-acceptor interface, with the N-ethylcarbazole derivative transporting the resulting holes to the anode.

B. Hole-Transporting Materials in Perovskite Solar Cells (PSCs)

PSCs have demonstrated remarkable power conversion efficiencies (PCEs), and the hole-transporting layer plays a crucial role in this success. N-ethylcarbazole derivatives have been successfully employed as HTMs in PSCs, often exhibiting comparable or even superior performance to the commonly used spiro-OMeTAD.[4][6] Their excellent film-forming properties, high hole mobility, and appropriate energy level alignment with the perovskite absorber layer facilitate efficient hole extraction and contribute to the overall stability of the device.[10]

III. N-Ethylcarbazole Derivatives in Organic Field-Effect Transistors (OFETs)

OFETs are the fundamental building blocks of organic integrated circuits and sensors.[11] The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active channel.

N-ethylcarbazole derivatives, particularly those with extended π-conjugation, have been investigated as p-type semiconductors in OFETs.[7] Their ability to form ordered molecular packing in thin films promotes efficient intermolecular charge hopping, leading to respectable hole mobilities.[8] The synthetic accessibility of these compounds allows for systematic modifications to their molecular structure to optimize their charge transport properties.

IV. Protocols and Methodologies

A. Synthesis of a Representative N-Ethylcarbazole Derivative

This protocol outlines the synthesis of 3,6-dibromo-9-ethylcarbazole, a common precursor for more complex derivatives.

Materials:

  • 3,6-dibromocarbazole

  • Ethyl iodide

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

  • Rotary evaporator

Procedure:

  • Dissolve 3,6-dibromocarbazole (1 equivalent) in DMF in a round-bottom flask.

  • Add powdered potassium hydroxide (2 equivalents) to the solution and stir for 30 minutes at room temperature.

  • Add ethyl iodide (1.5 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with deionized water and then with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 3,6-dibromo-9-ethylcarbazole.

  • Dry the final product under vacuum.

Workflow for the Synthesis of 3,6-dibromo-9-ethylcarbazole

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Product 3,6-dibromocarbazole 3,6-dibromocarbazole Reaction Reaction in DMF at 80°C 3,6-dibromocarbazole->Reaction Ethyl iodide Ethyl iodide Ethyl iodide->Reaction KOH KOH KOH->Reaction DMF DMF DMF->Reaction Precipitation Precipitation in Ice Water Reaction->Precipitation Cooling Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Final_Product 3,6-dibromo-9-ethylcarbazole Recrystallization->Final_Product

Caption: A flowchart illustrating the key steps in the synthesis of 3,6-dibromo-9-ethylcarbazole.

B. Fabrication of a Simple OLED Device

This protocol describes the fabrication of a basic OLED device using a solution-processing method.

Device Structure: ITO / PEDOT:PSS / Emissive Layer (N-ethylcarbazole derivative blend) / LiF / Al

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous dispersion

  • Emissive material (e.g., a blend of a host N-ethylcarbazole derivative and a fluorescent or phosphorescent dopant)

  • Solvent for the emissive layer (e.g., chlorobenzene or toluene)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

Equipment:

  • Ultrasonic bath

  • Spin coater

  • Hotplate

  • Thermal evaporator

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Substrate Cleaning: Sequentially sonicate the ITO substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Hole-Injection Layer (HIL) Deposition: Inside a glovebox, spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate at 3000 rpm for 60 seconds. Anneal the substrate on a hotplate at 120 °C for 15 minutes.

  • Emissive Layer (EML) Deposition: Prepare a solution of the emissive material blend in the chosen solvent. Spin-coat the emissive layer solution onto the PEDOT:PSS layer. The spin speed and time will depend on the desired film thickness. Anneal the substrate at an appropriate temperature to remove the residual solvent.

  • Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit a thin layer of LiF (approximately 1 nm) followed by a thicker layer of Al (approximately 100 nm) through a shadow mask to define the cathode and the active area of the device. The deposition rate should be carefully controlled.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it using a glass lid and a UV-curable epoxy resin inside the glovebox.

Workflow for OLED Fabrication

OLED_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_deposition Layer Deposition cluster_final Final Steps Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL Spin-coat PEDOT:PSS UV_Ozone->HIL EML Spin-coat Emissive Layer HIL->EML Cathode Thermal Evaporation of LiF/Al EML->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation Testing Device Testing Encapsulation->Testing

Caption: A simplified workflow for the fabrication of a solution-processed OLED device.

V. Data Presentation

The following table summarizes typical photophysical and electrochemical properties of a representative N-ethylcarbazole derivative used as a hole-transporting material.

PropertyValueUnit
Absorption Maximum (λabs)350nm
Emission Maximum (λem)400nm
HOMO Energy Level-5.4eV
LUMO Energy Level-2.1eV
Triplet Energy (ET)2.9eV

Note: These values are illustrative and can vary significantly depending on the specific molecular structure and measurement conditions.

VI. Conclusion and Future Outlook

N-ethylcarbazole derivatives continue to be a versatile and indispensable class of materials in organic electronics. Their favorable electronic properties, combined with their synthetic tunability, ensure their continued relevance in the development of next-generation OLED displays, efficient solar energy conversion technologies, and flexible electronic devices. Future research will likely focus on the development of novel N-ethylcarbazole derivatives with enhanced charge mobility, improved stability, and tailored energy levels to meet the ever-increasing demands for high-performance organic electronic devices. The exploration of their application in emerging areas such as organic thermoelectrics and bioelectronics also presents exciting new frontiers.

VII. References

  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells - OSTI.gov.

  • Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells - MDPI.

  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds - MDPI.

  • Unusual photophysical properties of substituted carbazoles - PubMed.

  • Small carbazole-based molecules as hole transporting materials for perovskite solar cells - PubMed.

  • Recent Developments of Effective Catalysts for Hydrogen Storage Technology Using N-Ethylcarbazole - MDPI.

  • Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years - PMC - NIH.

  • Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing).

  • Carbazole-substituted NP-based derivative as hole transporting material for highly efficient perovskite solar cells - PubMed.

  • The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes - Thieme.

  • (PDF) Synthesis of new 9H-Carbazole derivatives - ResearchGate.

  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells | Request PDF - ResearchGate.

  • Carbazole-substituted NP-based derivative as hole transporting material for highly efficient perovskite solar cells. | Semantic Scholar.

  • Substituent Effects on Photophysical Properties of N-Thienylcarbazoles | Request PDF - ResearchGate.

  • APPLICATION OF CARBAZOLE DERIVATIVES AS A MULTIFUNCTIONAL MATERIAL FOR ORGANIC LIGHT- EMITTING DEVICES. 16.[12]Cyclo‐N‐ethyl‐2,7‐carbazole: Synthesis, Structural, Electronic and Charge Transport Properties - ResearchGate.

  • Enhancing Solar Cell Efficiency with Carbazole Derivatives.

  • Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices - RSC Publishing.

  • Synthesis and characterization of soluble indolo[3,2- b]carbazole derivatives for organic field-effect transistors | Request PDF - ResearchGate.

  • New organic compounds based on N-fluorene-carbazole moiety fordye- sensitized solar cells. Computational study.

  • Protocol for fabricating 1H-Benzo[c]carbazole-based electronic devices - Benchchem.

  • Carbazole-Based Hole-Transport Materials for Efficient Solid-State Dye-Sensitized Solar Cells and Perovskite Solar Cells | Request PDF - ResearchGate.

  • The Role of Carbazole Derivatives in Advanced OLED Materials.

  • The Role of Carbazole Derivatives in Advancing Organic Light-Emitting Diodes (OLEDs).

  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives - MDPI.

  • Carbazole Derivatives: Building Blocks for the Future of Electronics.

  • Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability - PMC - NIH.

  • Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives - NIH.

  • 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials.

  • Carbazole Derivatives: The Building Blocks of Next-Generation Organic Electronics.

  • Optimizing OLED Performance with Carbazole Derivatives: A Manufacturer's Insight.

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC - NIH.

  • Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC - PubMed Central.

  • Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells - KTU ePubl.

  • “Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design”. The Eurasia Proceedings of Science, Technology, Engineering and Mathematics.

  • New indolo[3,2-b]carbazole derivatives for field-effect transistor applications - ResearchGate.

  • US5393894A - Process for the preparation of N-ethylcarbazole - Google Patents.

  • The New Era of Organic Field-Effect Transistors: Hybrid OECTs, OLEFETs and OFEWs.

  • Recent progress in the development of n-type organic semiconductors for organic field effect transistors - Journal of Materials Chemistry C (RSC Publishing).

  • Alloying effect of Ni-Mo catalyst in hydrogenation of N-ethylcarbazole for hydrogen storage - Frontiers.

  • Organic field-effect transistor-based flexible sensors - Chemical Society Reviews (RSC Publishing).

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Application Notes & Protocols: Synthesis of Blue Phosphorescent Host Materials from Carbazole Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of efficient and stable blue phosphorescent organic light-emitting diodes (PhOLEDs) is a critical challenge in display and lighting technology. The performance of these devices is intrinsically linked to the properties of the host material within the emissive layer. Carbazole-based compounds have emerged as exceptional candidates for host materials due to their high triplet energy, good hole-transporting properties, and excellent thermal stability.[1][2][3] This application note provides a detailed guide to the synthesis of blue phosphorescent host materials using carbazole boronic acids as key building blocks. We will delve into the strategic design principles, detailed synthetic protocols based on the Suzuki-Miyaura cross-coupling reaction, purification techniques, and characterization methods. The causality behind experimental choices is explained to provide a robust framework for researchers in the field.

Introduction: The Critical Role of Host Materials in Blue PhOLEDs

Phosphorescent OLEDs theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[1] However, to prevent efficiency roll-off and ensure the longevity of blue PhOLEDs, the host material must meet several stringent requirements:

  • High Triplet Energy (ET): The host's triplet energy must be higher than that of the blue phosphorescent dopant (typically > 2.8 eV) to ensure efficient energy transfer to the guest emitter and prevent back-energy transfer.[2][4][5]

  • Balanced Charge Transport: The host material should facilitate the transport of both holes and electrons to the emissive zone to ensure a high recombination rate.[5][6]

  • Thermal and Morphological Stability: High glass transition temperatures (Tg) and decomposition temperatures (Td) are crucial for device stability and long operational lifetimes.[7][8][9]

  • Appropriate HOMO/LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of the host must align with adjacent layers (hole and electron transport layers) to minimize charge injection barriers.[6][10]

Carbazole is a highly attractive building block for host materials because its rigid, electron-rich structure provides a high triplet energy and good hole mobility.[1][3] By functionalizing the carbazole core, its electronic properties can be fine-tuned to achieve the desired characteristics for high-performance blue PhOLEDs.[1][11] The use of carbazole boronic acids in Suzuki-Miyaura cross-coupling reactions offers a versatile and efficient method for constructing complex carbazole-based host materials.[1][12][13]

Strategic Design of Carbazole-Based Host Materials

The design of the host molecule is paramount to achieving high efficiency. Key strategies involving carbazole derivatives include:

  • Introducing Steric Hindrance: Incorporating bulky groups can distort the molecular structure, which helps to maintain a high triplet energy level by disrupting conjugation.[14]

  • Creating Bipolar Hosts: Combining the hole-transporting carbazole unit with an electron-transporting moiety (like triazine, pyridine, or phosphine oxide) within the same molecule can lead to more balanced charge transport.[2][11][14]

  • Utilizing Fused-Ring Systems: Extending the π-conjugation through fused rings, such as in indolocarbazole, can enhance thermal stability and tune electronic properties.[9][15]

G cluster_0 Design Principles cluster_1 Synthetic Strategy High Triplet Energy (ET > 2.8 eV) High Triplet Energy (ET > 2.8 eV) Balanced Charge Transport Balanced Charge Transport Thermal Stability (High Tg, Td) Thermal Stability (High Tg, Td) Energy Level Alignment (HOMO/LUMO) Energy Level Alignment (HOMO/LUMO) Carbazole Boronic Acid Carbazole Boronic Acid Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Carbazole Boronic Acid->Suzuki-Miyaura Coupling Aryl Halide Aryl Halide Aryl Halide->Suzuki-Miyaura Coupling Target Host Material Target Host Material Suzuki-Miyaura Coupling->Target Host Material

Experimental Section: Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by a palladium complex. This method is widely used for synthesizing complex organic molecules for OLEDs due to its high tolerance for various functional groups and generally high yields.[1][16]

General Materials and Instrumentation
  • Reagents: 9H-Carbazole, N-Bromosuccinimide (NBS), n-Butyllithium (n-BuLi), Triisopropyl borate, Palladium(II) acetate (Pd(OAc)2), Triphenylphosphine (PPh3), various aryl halides, potassium carbonate (K2CO3), toluene, tetrahydrofuran (THF), and other standard laboratory solvents. All reagents should be of high purity (≥98%). Solvents should be anhydrous where necessary.

  • Instrumentation: Schlenk line for inert atmosphere reactions, rotary evaporator, column chromatography system, NMR spectrometer (1H and 13C), mass spectrometer, differential scanning calorimeter (DSC), thermogravimetric analyzer (TGA), and UV-Vis/photoluminescence spectrometers.

Protocol 1: Synthesis of 9-Phenyl-9H-carbazole-3-boronic acid

This protocol outlines the synthesis of a key intermediate, a carbazole boronic acid.

Step 1: Synthesis of 3-Bromo-9-phenyl-9H-carbazole

  • In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 9-phenyl-9H-carbazole (1 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash with brine, and dry over anhydrous MgSO4.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate eluent) to yield 3-Bromo-9-phenyl-9H-carbazole.

Step 2: Synthesis of 9-Phenyl-9H-carbazole-3-boronic acid

  • In a flame-dried Schlenk flask under argon, dissolve 3-Bromo-9-phenyl-9H-carbazole (1 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-Butyllithium (n-BuLi) (1.2 eq., 2.5 M in hexanes) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.5 eq.) dropwise and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding 1 M HCl solution until the pH is acidic.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO4.

  • Remove the solvent under reduced pressure. The resulting solid is washed with hexane to yield the boronic acid.

Protocol 2: Suzuki Coupling for the Synthesis of a Bipolar Host Material

This protocol describes the coupling of the synthesized carbazole boronic acid with an electron-deficient aryl halide to create a bipolar host.

G Start Start Reactants Carbazole Boronic Acid + Aryl Halide + Pd Catalyst & Base Start->Reactants Reaction_Setup Dissolve in Toluene/H2O under Argon Reactants->Reaction_Setup Heating Reflux at 80-100 °C for 12-24h Reaction_Setup->Heating Workup Cool, Extract with Organic Solvent Heating->Workup Purification Column Chromatography & Sublimation Workup->Purification Characterization NMR, MS, TGA/DSC, Photophysics Purification->Characterization Final_Product Final_Product Characterization->Final_Product

  • To a Schlenk flask, add 9-Phenyl-9H-carbazole-3-boronic acid (1.1 eq.), the chosen aryl halide (e.g., a bromo-substituted triazine derivative, 1 eq.), Palladium(II) acetate (0.02 eq.), and Triphenylphosphine (0.08 eq.).

  • Add a 2 M aqueous solution of potassium carbonate (K2CO3) (3 eq.).

  • Add a mixture of toluene and THF (e.g., 4:1 ratio) as the solvent.

  • Degas the mixture by bubbling argon through it for 20-30 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Purify the crude product by column chromatography. For OLED-grade purity, a final purification step of temperature-gradient sublimation is essential.[17]

Characterization and Performance Data

The synthesized host materials must be thoroughly characterized to confirm their structure and assess their properties.

PropertyTechniqueTypical Values for Blue Host MaterialsRationale
Chemical Structure 1H & 13C NMR, Mass SpectrometryConfirms the successful synthesis of the target molecule.Verifies molecular identity and purity.
Thermal Stability TGA / DSCTd > 350 °C, Tg > 100 °C[2][7][8]Ensures the material can withstand the vacuum deposition process and provides morphological stability in devices.
Electrochemical Properties Cyclic Voltammetry (CV)HOMO: ~5.4-6.0 eV, LUMO: ~2.0-2.8 eV[1]Determines the energy levels for assessing charge injection barriers from adjacent layers.[6][10]
Photophysical Properties UV-Vis & PhotoluminescenceET > 2.8 eV[8][9][14]Confirms a sufficiently high triplet energy to host blue phosphorescent emitters without energy loss.[4]

Table 1: Key characterization techniques and target values for carbazole-based blue host materials.

Device Fabrication and Performance

To evaluate the performance of the synthesized host materials, PhOLEDs are fabricated by vacuum deposition. A typical device structure is as follows:

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: Host + Dopant) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Al

The emissive layer consists of the synthesized carbazole-based host doped with a blue phosphorescent emitter, such as FIrpic (iridium(III) bis[(4,6-difluorophenyl)pyridinato-N,C2']picolinate).[7][8] Device performance is evaluated by measuring current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), current efficiency, and power efficiency. High-performance devices using carbazole-based hosts have achieved EQEs exceeding 20%.[1][18]

Conclusion

The synthesis of high-performance blue phosphorescent host materials is achievable through the strategic design of carbazole-based molecules and their synthesis via robust methods like the Suzuki-Miyaura cross-coupling of carbazole boronic acids. By carefully tuning the electronic and physical properties of the host material, it is possible to fabricate highly efficient and stable blue PhOLEDs. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop novel host materials that can advance the field of organic electronics.

References

  • Shu, C., et al. (2009). Nonconjugated Carbazoles: A Series of Novel Host Materials for Highly Efficient Blue Electrophosphorescent OLEDs. The Journal of Physical Chemistry C. Available at: [Link]

  • Jankus, V., et al. (2013). Computational design of high triplet energy host materials for phosphorescent blue emitters. Journal of Materials Chemistry C. Available at: [Link]

  • Grigalevicius, S., et al. (2018). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Molecules. Available at: [Link]

  • Chen, Y., et al. (2023). Multi-Resonant Indolo[3,2,1-jk]carbazole-Based Host for Blue Phosphorescent Organic Light-Emitting Diodes. Nanomaterials. Available at: [Link]

  • Grigalevicius, S., et al. (2020). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Polymers. Available at: [Link]

  • Lee, J., et al. (2015). Molecular design of triazine and carbazole based host materials for blue phosphorescent organic emitting diodes. Journal of Materials Chemistry C. Available at: [Link]

  • Brunner, K., et al. (2007). Novel host materials for blue phosphorescent OLEDs. Proceedings of SPIE. Available at: [Link]

  • Gong, S., et al. (2012). Simple Carbazole-based Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-offs. Chemistry Letters. Available at: [Link]

  • Grigalevicius, S., et al. (2018). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. National Center for Biotechnology Information. Available at: [Link]

  • Adamovich, V. I., et al. (2006). Design strategies for achieving high triplet energy electron transporting host materials for blue electrophosphorescence. Proceedings of SPIE. Available at: [Link]

  • Li, F. (2023). High-Throughput Screening of Blue Phosphorescent OLED Host Materials Based on Uni-Mol and Energy Level Matching Score. Highlights in Science, Engineering and Technology. Available at: [Link]

  • Kim, Y. K. (n.d.). Host strategy for blue organic light-emitting diodes. SlideShare. Available at: [Link]

  • Duletski, O. L. (2016). Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs). Semantic Scholar. Available at: [Link]

  • Dumur, F., et al. (2014). Solution-processed blue phosphorescent OLEDs with carbazole-based polymeric host materials. ELORPrintTec - Université de Bordeaux. Available at: [Link]

  • Fan, J. G., et al. (2016). Synthesis and Characterization of Carbazole Core-based Small Molecular-Hole-transporting Materials for Red Phosphorescent OLEDs. ResearchGate. Available at: [Link]

  • Lee, J. Y. (2014). 22.4: Synthesis of Host Materials for Blue Phosphorescent Organic Light Emitting Diodes (OLEDs) with High Efficiency and Low Driving Voltage. ResearchGate. Available at: [Link]

  • Lee, C. W., et al. (2014). High-efficiency blue phosphorescent organic light-emitting diodes using a carbazole and carboline-based host material. Organic Electronics. Available at: [Link]

  • Kumar, A., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. Available at: [Link]

  • Zhao, X., et al. (2015). Bipolar host materials for high-efficiency blue phosphorescent and delayed-fluorescence OLEDs. Journal of Materials Chemistry C. Available at: [Link]

  • Su, S.-J., et al. (2012). Hybrid Heterocycle-Containing Electron-Transport Materials Synthesized by Regioselective Suzuki Cross-Coupling Reactions for Highly Efficient Phosphorescent OLEDs with Unprecedented Low Operating Voltage. Chemistry of Materials. Available at: [Link]

  • Lee, J. Y., et al. (2010). New carbazole-based host material for low-voltage and highly efficient red phosphorescent organic light-emitting diodes. Journal of Materials Chemistry. Available at: [Link]

  • Bansal, A. K., & Thangaraj, U. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Materials Chemistry Frontiers. Available at: [Link]

  • Lenka, S., et al. (2025). Branched carbazole based derivative as very efficient host material for third generation OLED devices. ResearchGate. Available at: [Link]

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Application Notes & Protocols: (9-Ethyl-9H-carbazol-3-yl)boronic Acid as a Versatile Building Block for High-Performance Conjugated Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of (9-Ethyl-9H-carbazol-3-yl)boronic acid as a fundamental building block for the synthesis of advanced conjugated polymers. Carbazole-based polymers are renowned for their exceptional hole-transporting properties, high thermal stability, and strong fluorescence, making them critical materials in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells.[1][2] This document offers a detailed examination of the monomer's properties, the mechanistic principles of its polymerization via Suzuki-Miyaura cross-coupling, comprehensive experimental protocols, and expected material characteristics, all grounded in authoritative scientific literature. The content is designed to empower researchers, chemists, and material scientists in the fields of organic electronics and drug development with the technical expertise required for the rational design and synthesis of novel carbazole-based functional materials.

Introduction: The Strategic Importance of the Carbazole Moiety

The carbazole heterocycle is a cornerstone of modern organic electronics. Its rigid, planar structure and electron-rich nature facilitate efficient π-π stacking and charge delocalization, which are prerequisites for high charge carrier mobility.[1] The functionalization of the carbazole core, particularly at the N-9, C-3, and C-6 positions, allows for the fine-tuning of its electronic and physical properties.

(9-Ethyl-9H-carbazol-3-yl)boronic acid is a strategically designed monomer for several key reasons:

  • N-9 Ethyl Group: The ethyl substituent at the nitrogen atom enhances the solubility of both the monomer and the resulting polymer in common organic solvents.[3] This improved processability is crucial for device fabrication via solution-based techniques like spin-coating or inkjet printing.

  • C-3 Boronic Acid Functionality: The boronic acid group at the 3-position is a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This enables the formation of carbon-carbon bonds with aryl halides, providing a powerful and reliable method for constructing the conjugated polymer backbone.

  • Pathway to 3,6-Linkage: When copolymerized with a 3,6-dihalogenated carbazole or another suitable dihalogenated comonomer, this building block leads to the formation of poly(3,6-carbazole)s. This specific linkage pattern is known to produce polymers with desirable electronic and photophysical properties.

The combination of these features makes (9-Ethyl-9H-carbazol-3-yl)boronic acid a highly valuable monomer for creating a wide array of conjugated polymers with tailored properties for various optoelectronic applications.

Physicochemical Properties of the Monomer

A thorough understanding of the monomer's properties is essential for its effective use in synthesis. While the boronic acid is the reactive species, it is often supplied and stored as its more stable pinacol ester derivative.

PropertyValueSource
Chemical Name (9-Ethyl-9H-carbazol-3-yl)boronic acid-
CAS Number 669072-93-9-
Molecular Formula C₁₄H₁₄BNO₂-
Molecular Weight 239.08 g/mol -
Appearance Typically a white to off-white solid[4]
Related Compound 9-Ethyl-9H-carbazole-3-boronic acid pinacol ester-
CAS Number (Pinacol Ester) 1020657-86-6[5]
Molecular Formula (Pinacol Ester) C₂₀H₂₄BNO₂[5]
Molecular Weight (Pinacol Ester) 321.22 g/mol [5]
Melting Point (Pinacol Ester) 115-120 °C[5]

Polymerization via Suzuki-Miyaura Cross-Coupling: Mechanism and Rationale

The Suzuki-Miyaura coupling is the cornerstone reaction for synthesizing carbazole-based conjugated polymers from boronic acid precursors. Its widespread adoption is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of catalysts and reagents.[6]

The catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with an aryl halide (Ar¹-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid (or its boronate ester) is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (Ar²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the new biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_intermediate Ar¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_ar1_ar2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_ar1_ar2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elimination->product ar1x_in Ar¹-X ar2boh2_in Ar²-B(OR)₂ + Base Protocol_1 start Start: Assemble Glassware reagents Charge Schlenk flask with: - 3,6-Dibromo-9-ethylcarbazole - Bis(pinacolato)diboron - Potassium Acetate (KOAc) - PdCl₂(dppf) catalyst start->reagents inert Evacuate and backfill with Inert Gas (Ar or N₂) (3x) reagents->inert solvent Add Anhydrous Solvent (e.g., 1,4-Dioxane) inert->solvent heat Heat Reaction Mixture (e.g., 80-90°C) for 12-24h solvent->heat cool Cool to Room Temperature heat->cool precipitate Precipitate Polymer by pouring reaction mixture into Methanol cool->precipitate filter Filter the crude polymer precipitate->filter soxhlet Purify by Soxhlet Extraction (e.g., with Methanol, Acetone, Hexane, and finally Chloroform) filter->soxhlet collect Collect Chloroform Fraction and remove solvent soxhlet->collect dry Dry purified polymer in vacuo collect->dry end End: Characterize Polymer dry->end

Caption: Workflow for the homopolymerization of a carbazole monomer.

Step-by-Step Methodology:

  • Glassware Preparation: Ensure all glassware (e.g., Schlenk flask, condenser) is oven-dried and assembled hot under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the Schlenk flask, add 3,6-dibromo-9-ethylcarbazole (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (3.0 eq.), and a palladium catalyst such as PdCl₂(dppf)-CH₂Cl₂ adduct (0.02 eq.).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuating and backfilling with inert gas to remove all oxygen.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Polymerization: Immerse the flask in a preheated oil bath at 85°C and stir vigorously for 24 hours under a positive pressure of inert gas.

  • Work-up and Precipitation: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing rapidly stirring methanol (approx. 10 times the volume of the reaction solvent). A fibrous precipitate should form.

  • Purification: Collect the crude polymer by filtration. Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues. The final polymer is then extracted with chloroform or THF.

  • Final Product: Precipitate the chloroform/THF solution into methanol again, filter, and dry the purified polymer in a vacuum oven overnight.

Protocol 4.2: Copolymerization with a Dibromo-Comonomer

This protocol details the copolymerization of (9-Ethyl-9H-carbazol-3-yl)boronic acid pinacol ester with a generic dibromo-comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene).

Step-by-Step Methodology:

  • Reagent Addition: In a Schlenk flask, combine (9-Ethyl-9H-carbazol-3-yl)boronic acid pinacol ester (1.0 eq.), the dibromo-comonomer (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.01 eq.), and a phosphine ligand like SPhos (0.04 eq.).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 4.1.

  • Solvent and Base Addition: Add anhydrous, degassed toluene via syringe, followed by a degassed 2M aqueous solution of K₂CO₃.

  • Polymerization: Heat the biphasic mixture to 90°C and stir vigorously for 48 hours. A few drops of a phase-transfer catalyst (e.g., Aliquat 336) can be added to improve mixing.

  • End-capping: To control the molecular weight and terminate the polymer chains, add a small amount of a monofunctional reagent. For example, add phenylboronic acid to cap bromine chain ends, followed by stirring for 4 hours. Then, add bromobenzene to cap boronic acid chain ends and stir for another 4 hours.

  • Work-up and Purification: Cool the reaction to room temperature. Separate the organic layer, wash it with water and brine, and then precipitate it into methanol. The purification proceeds via filtration and Soxhlet extraction as detailed in Protocol 4.1.

Characterization and Expected Properties of Resulting Polymers

The synthesized polymers should be thoroughly characterized to determine their molecular weight, structure, and optoelectronic properties.

Characterization Technique Purpose Expected Results for Poly(9-ethyl-3,6-carbazole)
Gel Permeation Chromatography (GPC/SEC) Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).Mn typically in the range of 10-50 kDa with PDI < 2.5 for standard Suzuki polycondensation. [4]
¹H and ¹³C NMR Spectroscopy Confirm the polymer structure and purity.Broadening of aromatic proton signals compared to the monomer. Disappearance of the boronic acid/ester signals.
UV-Vis Spectroscopy Determine the optical bandgap (Eg) from the absorption onset.Strong absorption in the UV region (300-400 nm) corresponding to π-π* transitions of the conjugated backbone.
Photoluminescence (PL) Spectroscopy Determine the emission color and quantum yield.Typically strong blue or blue-green fluorescence.
Cyclic Voltammetry (CV) Determine the HOMO and LUMO energy levels from the onset oxidation and reduction potentials.Reversible or quasi-reversible oxidation waves indicative of good electrochemical stability.
Representative Optoelectronic Properties of Poly(N-alkyl-carbazole)s

The following table provides typical property ranges for poly(N-alkyl-3,6-carbazole)s, which serve as a reliable estimate for polymers synthesized from (9-Ethyl-9H-carbazol-3-yl)boronic acid.

PropertyRepresentative Value RangeSignificance
Optical Bandgap (Eg) 2.9 - 3.2 eVDetermines the color of absorption/emission; wide bandgap is suitable for blue emitters and host materials.
HOMO Energy Level -5.4 to -5.8 eVCrucial for matching with the work function of anodes (like ITO) and the HOMO of adjacent layers for efficient hole injection. [1]
LUMO Energy Level -2.1 to -2.5 eVDetermines electron accepting capability; important for designing heterojunctions in solar cells. [1]
Hole Mobility (µh) 10⁻⁵ to 10⁻³ cm²V⁻¹s⁻¹A measure of how efficiently positive charges move through the material; higher values are desirable for most electronic devices. [1]

Conclusion and Future Outlook

(9-Ethyl-9H-carbazol-3-yl)boronic acid is a powerful and versatile monomer for the synthesis of high-performance conjugated polymers. The Suzuki-Miyaura cross-coupling reaction provides a robust and adaptable method for creating a diverse range of poly(3,6-carbazole)s and copolymers. The ethyl group ensures excellent processability, while the carbazole core provides the essential electronic properties for applications in next-generation organic electronics. By carefully selecting comonomers and optimizing polymerization conditions, researchers can precisely tune the optical and electronic properties of the resulting polymers to meet the demanding requirements of advanced devices, from vibrant OLED displays to efficient organic solar cells.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Jager, S., et al. (2017). Poly(N-alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization: From Macrocyclization toward End Functionalization. Macromolecules, 50(5), 1883–1893. [Link]

  • Iraqi, A., & Wataru, T. (2004). 3,6-Linked 9-alkyl-9H-carbazole main-chain polymers: preparation and properties. Journal of Polymer Science Part A: Polymer Chemistry, 42(23), 6041-6051. [Link]

  • Grazulevicius, J. V., et al. (2003). Carbazole-based polymers for photorefractive applications. Progress in Polymer Science, 28(9), 1297-1353. [Link]

  • Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica, 13(3), 1-6. [Link]

  • Wan, X. J., et al. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole‐Based Donor–Acceptor–Donor Compounds toward Different. European Journal of Organic Chemistry, 2010(9), 1681-1687. [Link]

  • Zhang, J., et al. (2013). Synthesis and Thermoelectric Properties of Polycarbazole, Polyindolocarbazole, and Polydiindolocarbazole Derivatives. Chemistry of Materials, 25(22), 4647-4656. [Link]

  • Xu, Z., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. *Journal of Materials Science & Technology, 145, 90-104. [Link]

  • Bubniene, Z., et al. (2019). Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives. Molecules, 24(18), 3366. [Link]

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Application Note & Protocols: (9-Ethyl-9H-carbazol-3-yl)boronic acid as a Versatile Building Block for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The carbazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with potent biological activity.[1] Several carbazole-containing molecules, such as midostaurin and ellipticine, have been developed into clinically approved anticancer drugs, validating this chemotype's utility in oncology.[2][3] This guide focuses on (9-Ethyl-9H-carbazol-3-yl)boronic acid, a key synthetic intermediate that enables the rapid diversification of the carbazole core. The ethyl group at the N-9 position often enhances pharmacological properties, while the boronic acid at the C-3 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions.[4][5] We provide detailed, field-tested protocols for the synthesis of this building block, its application in Suzuki-Miyaura cross-coupling to generate novel derivatives, and subsequent in vitro evaluation against cancer cell lines. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate in the discovery of next-generation cancer therapeutics.

The Strategic Value of the Carbazole Scaffold in Oncology

For decades, the tricyclic carbazole framework has been a focal point of anticancer research.[1][6] Its rigid, planar structure allows it to participate in various non-covalent interactions with biological macromolecules, most notably through DNA intercalation and insertion into the ATP-binding pockets of protein kinases.[7] This versatility has led to the development of carbazole derivatives that function through diverse mechanisms of action:

  • Kinase Inhibition: Many carbazole derivatives act as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2][8] For instance, Midostaurin is a multi-kinase inhibitor approved for acute myeloid leukemia (AML).[2]

  • DNA Targeting: Compounds like the natural product ellipticine function as DNA intercalators and inhibitors of topoisomerase II, an enzyme essential for DNA replication, thereby inducing cell cycle arrest and apoptosis.[1][9]

  • Apoptosis Induction: Novel synthetic carbazoles have been shown to induce programmed cell death by modulating key signaling pathways, such as the p53 tumor suppressor pathway.[10] A notable example is a close analog, 9-ethyl-9H-carbazole-3-carbaldehyde, which was found to reactivate p53 signaling in melanoma cells.[10]

(9-Ethyl-9H-carbazol-3-yl)boronic acid is strategically designed to exploit this rich pharmacology. The boronic acid group is a cornerstone of modern synthetic chemistry, primarily for the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of carbon-carbon bonds.[11][12] This enables medicinal chemists to readily attach a wide array of aryl and heteroaryl fragments to the C-3 position of the carbazole core, creating large libraries of novel compounds for biological screening.

Physicochemical Properties and Handling

Proper handling and storage are critical for ensuring the reactivity and stability of boronic acids. While the free boronic acid is usable, it is often supplied and stored as its more stable pinacol ester derivative.[13]

PropertyValueSource
Compound Name (9-Ethyl-9H-carbazol-3-yl)boronic acid-
Molecular Formula C₁₄H₁₄BNO₂-
Molecular Weight 239.08 g/mol [5]
Appearance White to off-white solid[14]
CAS Number 851524-96-4-
Derivative (Stable Form) 9-Ethyl-9H-carbazole-3-boronic acid pinacol ester
Derivative CAS 1020657-86-6
Derivative Melting Point 115-120 °C
Storage Store at room temperature, protected from light and moisture. Boronic acids can undergo slow decomposition (protodeboronation or oxidation). The pinacol ester form offers enhanced stability for long-term storage.[14]

Core Application: Synthesis of Bioactive Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the premier method for utilizing (9-Ethyl-9H-carbazol-3-yl)boronic acid. This palladium-catalyzed reaction forms a C-C bond between the carbazole core and a second aryl or heteroaryl moiety (Ar-X, where X is typically Br, I, or OTf), providing a robust platform for generating chemical diversity.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ (Carbazole Boronic Acid) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for coupling (9-Ethyl-9H-carbazol-3-yl)boronic acid pinacol ester with a generic aryl bromide.

Materials

Reagent M.W. Amount Moles (mmol) Equiv.
9-Ethyl-9H-carbazole-3-boronic acid pinacol ester 321.23 161 mg 0.5 1.0
Aryl Bromide (Ar-Br) Varies Varies 0.6 1.2
Pd(PPh₃)₄ (Tetrakis) 1155.56 29 mg 0.025 0.05
Potassium Carbonate (K₂CO₃) 138.21 207 mg 1.5 3.0
Toluene - 4 mL - -
Ethanol - 1 mL - -

| Water | - | 1 mL | - | - |

Procedure

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 9-Ethyl-9H-carbazole-3-boronic acid pinacol ester (1.0 equiv), the aryl bromide (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add the solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Causality and Rationale

  • Catalyst: Pd(PPh₃)₄ is a common and effective Pd(0) pre-catalyst. The active Pd(0) species is what enters the catalytic cycle.[15]

  • Base: The base (K₂CO₃) is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex [-B(OH)₃]⁻, which facilitates the transfer of the carbazole group to the palladium center.[15]

  • Solvent System: The two-phase toluene/water system is standard. Toluene solubilizes the organic reagents and catalyst, while water dissolves the inorganic base. Ethanol can be added to improve the solubility of all components.

Protocol: Laboratory Synthesis of (9-Ethyl-9H-carbazol-3-yl)boronic acid

While commercially available, the title compound can also be synthesized in the lab. The following protocol is adapted from literature procedures.[5]

Diagram: Synthetic Workflow

Synthesis_Workflow start Start: 3-Bromo-9-ethyl-9H-carbazole step1 Lithiation - n-BuLi - Dry THF, -78 °C start->step1 step2 Borylation - Trimethyl borate - -78 °C to RT step1->step2 step3 Hydrolysis - Acidic Work-up (HCl) step2->step3 step4 Purification - Column Chromatography step3->step4 end Product: (9-Ethyl-9H-carbazol-3-yl)boronic acid step4->end

Caption: Workflow for the synthesis of the target boronic acid.

Materials

  • 3-Bromo-9-ethyl-9H-carbazole

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Trimethyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 2 M

  • Ethyl acetate, Hexanes, Brine

Procedure

  • Setup: Dry all glassware in an oven overnight. To a flame-dried, three-neck round-bottom flask under an Argon atmosphere, add 3-bromo-9-ethyl-9H-carbazole (1.0 equiv) and dissolve it in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equiv) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour. The lithium-halogen exchange creates a highly reactive organolithium intermediate.

  • Borylation: To the same flask, add trimethyl borate (1.5 equiv) dropwise at -78 °C. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2 M HCl until the pH is ~2. Stir vigorously for 1 hour. This hydrolyzes the borate ester to the desired boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then brine (50 mL).

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo. Purify the crude solid by column chromatography on silica gel to yield the final product.

Biological Evaluation of Synthesized Derivatives

After synthesizing novel derivatives, the next critical step is to assess their anticancer activity. A standard primary screen involves determining the compound's cytotoxicity against a panel of cancer cell lines.

Protocol 5.1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Procedure

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compound dilutions. Include a "vehicle control" (DMSO only) and a "no-cell" blank.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Case Studies & Mechanistic Insights

Literature provides valuable data on the efficacy of N-ethyl carbazole derivatives.

Summary of In Vitro Activity

Compound Cancer Cell Line Assay IC₅₀ Value (µM) Source
N-ethyl substituted carbazole carbamate (Cpd 31) U87MG (Glioma) MTT 23.80 [4]
N-ethyl substituted carbazole carbamate (Cpd 28) U87MG (Glioma) MTT 15.25 [4]
9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) UACC62 (Melanoma) CCK8 ~5.0 [10]

| Several (9-benzyl-9H-carbazol-3-yl)-boronic acid derivatives | MCF-7 (Breast) | MTT | >90% inhibition at test conc. |[5] |

Note: The study on MCF-7 cells reported percent inhibition rather than a precise IC₅₀ for the most active compounds.[5]

The derivative ECCA was shown to inhibit melanoma cell growth by inducing apoptosis and reactivating the p53 pathway, a critical tumor suppressor often inactivated in cancer.[10]

Diagram: Potential Targeted Signaling Pathway

p53_Pathway Carbazole Carbazole Derivative (e.g., ECCA) MDM2 MDM2 Carbazole->MDM2 Inhibits p53 p53 (Wild-Type) MDM2->p53 Ubiquitinates & Degrades p21 p21 p53->p21 Activates Transcription BAX BAX p53->BAX Activates Transcription CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis

Caption: Hypothesized mechanism where carbazole derivatives inhibit MDM2, stabilizing p53.

Summary and Future Perspectives

(9-Ethyl-9H-carbazol-3-yl)boronic acid is a high-value synthetic intermediate for the development of novel anticancer agents. Its utility in Suzuki-Miyaura coupling provides a direct and efficient route to a vast chemical space of carbazole derivatives. The protocols outlined here provide a robust framework for synthesizing, derivatizing, and evaluating these compounds.

Future work can expand on this platform by:

  • Exploring Diverse Coupling Partners: Using a wide range of aryl and heteroaryl halides to probe the structure-activity relationship (SAR) at the C-3 position.

  • Target-Based Screening: Screening new derivatives against specific kinase panels or other known cancer targets to identify more selective and potent agents.

  • Advanced Drug Modalities: Employing the carbazole boronic acid core to develop PROTACs (PROteolysis TArgeting Chimeras) or antibody-drug conjugates (ADCs) for targeted cancer therapy.

The combination of a privileged pharmacological scaffold with the synthetic power of boronic acid chemistry ensures that (9-Ethyl-9H-carbazol-3-yl)boronic acid will remain a valuable tool for researchers in the fight against cancer.

References

  • Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking. RSC Advances.
  • Kumar, N., Lal, N., Nemaysh, V., & Luthra, P. M. (2018). Synthesis, in-vitro anticancer evaluation and SAR study of substituted carbazole tethered carbamate derivatives against human glioma cell line. Asian Journal of Pharmaceutical Research.
  • Beniwal, S. C., & Virmani, T. (2023). Synthesis, characterization and evaluation of novel carbazole boronic acid derivatives in the treatment of breast cancer. International Journal of Pharmaceutical Sciences and Research.
  • A Review on Carbazole and Its Derivatives as Anticancer Agents
  • Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Alaraji, Y. A., Al-Amiery, A. A., & Kadhum, A. A. H. (2020). Synthesis of new 9H-Carbazole derivatives.
  • Progress and development of carbazole scaffold as anticancer agents.
  • 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics.
  • A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells.
  • Carbazole Derivatives as ST
  • Chemoselective Suzuki–Miyaura cross‐coupling reaction of 9 with various...
  • 9-Ethyl-9H-carbazole-3-boronic acid pinacol ester 97 1020657-86-6. Sigma-Aldrich.
  • Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. CONICET.
  • Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Tre
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
  • Amin
  • 9H-carbazol-3-yl-Boronic acid. ChemBK.
  • Masking Boronic Acids for Suzuki Coupling. YouTube.

Sources

Troubleshooting & Optimization

Purification methods for crude (9-Ethyl-9H-carbazol-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (9-Ethyl-9H-carbazol-3-yl)boronic acid

Welcome to the technical support guide for the purification of crude (9-Ethyl-9H-carbazol-3-yl)boronic acid (CAS 669072-93-9). This resource is designed for researchers, synthetic chemists, and drug development professionals who work with this versatile building block, particularly in fields like organic electronics and medicinal chemistry.[1][2] The unique electronic properties of the carbazole core make this compound a valuable intermediate, but its purification can present challenges.[3] This guide provides in-depth, field-proven answers and protocols to help you navigate common issues and achieve high purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, analysis, and purification strategy for (9-Ethyl-9H-carbazol-3-yl)boronic acid.

Q1: What are the most common impurities in crude (9-Ethyl-9H-carbazol-3-yl)boronic acid?

A1: The impurity profile depends heavily on the synthetic route, but typically includes:

  • Protodeboronated Product (9-Ethyl-9H-carbazole): This is often the most common and challenging impurity to remove. It arises from the cleavage of the C-B bond, a reaction that can be catalyzed by acid, base, or residual transition metals, particularly in the presence of water.[4][5] Electron-rich heterocyclic systems like carbazole are especially susceptible to this side reaction.

  • Boroxine Anhydride: Boronic acids can reversibly dehydrate to form cyclic boroxine trimers. This process is accelerated by heat or storage in a non-anhydrous environment. While boroxines are generally reactive and can be converted back to the boronic acid during workup or subsequent reactions, their presence complicates analysis and can affect reactivity.

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 3-bromo-9-ethyl-9H-carbazole.

  • Homocoupled Byproducts: Dimerization of the starting material can sometimes occur.

Q2: How should I properly handle and store this compound to maintain its integrity?

A2: (9-Ethyl-9H-carbazol-3-yl)boronic acid should be handled as a moderately air- and moisture-sensitive compound.

  • Storage: Store under an inert atmosphere (argon or nitrogen) at room temperature.[6][7]

  • Light Sensitivity: Carbazole derivatives can be light-sensitive.[8] It is best practice to store the compound in an amber vial or in the dark to prevent potential photo-oxidation.

  • Moisture: Avoid exposure to atmospheric moisture to minimize the formation of boroxine anhydrides.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A multi-technique approach is recommended for a comprehensive assessment:

  • ¹H NMR: Provides the most detailed structural information and is excellent for identifying organic impurities like the protodeboronated species.

  • LC-MS: Ideal for detecting trace-level impurities and confirming the molecular weight of the desired product.

  • HPLC: When coupled with a UV detector, HPLC is a powerful tool for quantitative purity analysis. Developing a robust HPLC method is crucial for quality control, especially in pharmaceutical applications.[9]

Q4: Is it better to purify the boronic acid directly or to first convert it to its pinacol ester?

A4: This is a strategic choice based on the specific challenges you face.

  • Direct Purification of the Boronic Acid: This is more atom-economical. Methods like recrystallization or acid-base extraction can be highly effective if the impurities have significantly different physicochemical properties. However, boronic acids are notoriously difficult to purify by standard silica gel chromatography due to their tendency to streak or decompose on the column.[5][10]

  • Purification via the Pinacol Ester: Converting the crude boronic acid to its corresponding pinacol boronate ester often yields a more stable, less polar compound that is much more amenable to standard silica gel chromatography.[10] This adds two steps to your sequence (esterification and subsequent hydrolysis if the free acid is needed), but can resolve otherwise intractable purification issues.

Section 2: Troubleshooting Guide

This guide uses a "Problem → Probable Cause → Solution" format to address specific experimental issues.

Problem Probable Cause(s) Solution(s)
Significant streaking or tailing on silica gel TLC plate. The Lewis acidic boron center is interacting strongly with the Lewis basic silanol groups (Si-OH) on the silica surface. This is a very common issue with boronic acids.[5]1. Modify the Mobile Phase: Add a small amount (0.5-2%) of a polar, acidic modifier like acetic acid or formic acid to your eluent. This protonates the silica surface, reducing its interaction with the boronic acid. 2. Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel.[11] 3. Deactivate the Silica: Prepare a slurry of silica gel in a solvent containing boric acid; this pre-treats the active sites and can significantly improve chromatography.[12][13]
¹H NMR of the "purified" product shows a significant amount of 9-ethyl-9H-carbazole. The protodeboronation side reaction has occurred, either during the synthesis, workup, or purification itself. This impurity is often less polar than the boronic acid but can have similar solubility, making co-crystallization a risk.1. Acid-Base Extraction: This is often the most effective method. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., 1M NaOH). The boronic acid will be deprotonated and move to the aqueous layer, while the neutral 9-ethyl-9H-carbazole remains in the organic layer. Re-acidification of the aqueous layer will precipitate your purified product.[14] 2. Optimize Chromatography: If chromatography is necessary, the slight polarity difference can be exploited. A carefully selected eluent system (e.g., a shallow gradient of ethyl acetate in hexanes) may provide separation.
The product "oils out" or fails to crystallize during recrystallization. 1. High Impurity Load: Impurities are disrupting the formation of a crystal lattice. 2. Incorrect Solvent System: The chosen solvent may be too good, or the anti-solvent may be too poor, causing rapid precipitation instead of slow crystallization.1. Pre-purification: Perform a quick acid-base wash to remove major impurities before attempting recrystallization. 2. Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then add a large excess of a poor, non-polar solvent (e.g., hexanes) while stirring vigorously. This should crash out the product as a solid, which can then be collected and subjected to a proper recrystallization.[10] 3. Systematic Solvent Screening: Test various solvent/anti-solvent pairs on a small scale (e.g., ethyl acetate/hexanes, acetone/water, ethanol/water).[11][15]
Low recovery after column chromatography. The boronic acid is irreversibly adsorbing to the silica gel stationary phase, leading to decomposition or loss of material.[5][13]1. Avoid Silica Gel: If possible, use a non-chromatographic method like recrystallization or acid-base extraction. 2. Perform a Rapid "Plug" Filtration: Instead of a long column, use a short, wide plug of silica. Elute quickly with a relatively polar solvent system to minimize contact time.[11] 3. Convert to Pinacol Ester: As a last resort, convert the crude material to its pinacol ester for much easier and higher-yielding chromatographic purification.[10]

Section 3: Detailed Purification Protocols

Disclaimer: Always perform experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Recrystallization from a Mixed Solvent System

This method is ideal when the crude material is already >85% pure and crystalline.

  • Solvent Selection: On a small test scale, identify a "solvent" in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethyl acetate, acetone, ethanol) and an "anti-solvent" in which the compound is insoluble (e.g., hexanes, heptane, water).[15][16]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "solvent" required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add the "anti-solvent" to the hot solution until persistent cloudiness is observed. Add a drop or two of the hot "solvent" to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently cool it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Protocol 2: Purification via Acid-Base Extraction

This is a highly effective method for removing neutral organic impurities like the protodeboronated byproduct.

  • Dissolution: Dissolve the crude (9-Ethyl-9H-carbazol-3-yl)boronic acid in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Basic Extraction: Add an equal volume of 1M aqueous sodium hydroxide (NaOH) solution.[14] Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. The desired boronic acid is now in this aqueous layer as its sodium boronate salt. The neutral impurities remain in the upper organic layer.

  • Re-extraction (Optional): To ensure complete recovery, extract the organic layer one more time with a fresh portion of 1M NaOH. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 2M aqueous hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2, check with pH paper). The pure boronic acid should precipitate as a white or off-white solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexanes.

  • Drying: Dry the purified solid under high vacuum to remove all traces of water.

Protocol 3: Purification via Diethanolamine Adduct Formation

This derivatization method converts the boronic acid into a stable, highly crystalline adduct that can be easily separated from impurities.[17]

  • Adduct Formation: Dissolve the crude boronic acid in a suitable solvent (e.g., diethyl ether or a toluene/heptane mixture). Add one equivalent of diethanolamine. Stir at room temperature. The diethanolamine adduct should precipitate as a crystalline solid.[5]

  • Isolation: Collect the crystalline adduct by vacuum filtration and wash with cold solvent. At this stage, the adduct is often very pure.

  • Regeneration of Boronic Acid: Suspend the purified adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1M HCl or a saturated aqueous solution of boric acid).[5][10]

  • Extraction: Stir the mixture vigorously until all the solid has dissolved and partitioned between the two layers. The diethanolamine will be protonated and move to the aqueous layer, while the free (9-Ethyl-9H-carbazol-3-yl)boronic acid will be in the organic layer.

  • Workup: Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.

Section 4: Visual Workflows

Diagram 1: Purification Method Selection

This decision tree guides the selection of an appropriate purification strategy based on initial analysis of the crude product.

Purification_Decision_Tree A Analyze Crude Product (¹H NMR, TLC) B Major Impurity: Protodeboronated Carbazole? A->B C Crude Material >85% Pure? B->C No D Protocol 2: Acid-Base Extraction B->D Yes E Protocol 1: Recrystallization C->E Yes F Significant Streaking on TLC? C->F No G Protocol 3: Diethanolamine Adduct F->G Yes H Modified Column Chromatography (Boric Acid Treated Silica) F->H No

Caption: Decision tree for selecting a purification method.

Diagram 2: Acid-Base Extraction Workflow

This diagram illustrates the step-by-step process of purification by acid-base extraction, showing the fate of the product and key impurities.

Acid_Base_Workflow start Crude Product in EtOAc {Product (P-B(OH)₂) | Impurity (P-H)} step1 Add 1M NaOH Shake & Separate start->step1:f0 organic_layer Organic Layer (EtOAc) {Impurity (P-H)} step1:f1->organic_layer aqueous_layer Aqueous Layer (H₂O) {Product Salt (P-B(O⁻)₂Na⁺₂)} step1:f1->aqueous_layer waste Discard organic_layer->waste step2 Add 2M HCl to Aqueous Layer Precipitate & Filter aqueous_layer->step2:f0 final_product Pure Solid Product {P-B(OH)₂} step2:f1->final_product

Caption: Workflow for purification via acid-base extraction.

Section 5: References

  • Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Hitosugi, S., et al. (2016). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]

  • Reddit user discussion. (n.d.). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]

  • Hitosugi, S., et al. (2016). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. WordPress.com. [Link]

  • Chemistry Stack Exchange user discussion. (n.d.). Challenging purification of organoboronic acids. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Reddit user discussion. (2017). Purification of boronic acids? r/chemistry. [Link]

  • Amerigo Scientific. (n.d.). (9-Ethyl-9H-carbazol-3-yl)boronic acid, 98%. [Link]

  • ResearchGate user discussion. (2016). Can I remove boronic acid using Work up process?[Link]

  • ChemBK. (2024). 9H-carbazol-3-yl-Boronic acid. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization and Crystallization. [Link]

  • Alaraji, Y. H., et al. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality (9-Phenyl-9H-carbazol-3-yl)boronic Acid for Your OLED Material Synthesis Needs. [Link]

  • ResearchGate user contribution. (n.d.). Carbazol-3-yl boronic acid 1, its 3-hydroxy derivative 2 and.... [Link]

  • Wikipedia. (n.d.). Boronic acid. [Link]

  • Wikipedia. (n.d.). Carbazole. [Link]

  • Wen, J., et al. (2022). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death Discovery. [Link]

  • Kaunas University of Technology. (2025). [2-(9H-CARBAZOL-9- YL)ETHYL]PHOSPHONIC ACID SELF- ASSEMBLED MONOLAYER ALTERNATIVES FOR APPLICATION IN OPTOELECTRONICS. [Link]

Sources

Preventing protodeboronation of (9-Ethyl-9H-carbazol-3-yl)boronic acid in reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Protodeboronation in Cross-Coupling Reactions

Welcome to the technical support hub for researchers utilizing (9-Ethyl-9H-carbazol-3-yl)boronic acid. As Senior Application Scientists, we understand that unintended side reactions can be a significant source of frustration, leading to low yields and complex purification challenges. One of the most common issues encountered with arylboronic acids, particularly electron-rich systems like the 9-Ethyl-9H-carbazole moiety, is protodeboronation.

This guide is designed to provide you with an in-depth understanding of the causes of protodeboronation and to offer practical, field-tested strategies to ensure the success of your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

Protodeboronation (or protodeborylation) is an undesired side reaction where the C-B (carbon-boron) bond of the boronic acid is cleaved and replaced by a C-H bond.[1][2] In the context of your experiment, your starting material, (9-Ethyl-9H-carbazol-3-yl)boronic acid, is consumed and converted into 9-Ethyl-9H-carbazole. This process competes directly with the desired cross-coupling reaction, leading to a significant reduction in the yield of your target molecule and complicating product purification.[2][3]

Q2: I've detected a large amount of 9-Ethyl-9H-carbazole in my crude reaction mixture. Does this confirm protodeboronation?

Yes, the presence of a significant amount of the corresponding arene (9-Ethyl-9H-carbazole) is the primary indicator of protodeboronation.[2] This byproduct forms at the expense of your boronic acid, which explains a lower-than-expected yield of the desired coupled product, even if your other starting material (e.g., an aryl halide) is consumed. You can confirm this by analyzing the reaction mixture with techniques like LC-MS, GC-MS, or NMR spectroscopy.

Q3: Why is my (9-Ethyl-9H-carbazol-3-yl)boronic acid susceptible to this side reaction?

The susceptibility of a boronic acid to protodeboronation is highly dependent on its electronic properties and the reaction conditions.[1] The carbazole ring system is electron-rich, which can increase the lability of the C-B bond under certain conditions.

Protodeboronation can be catalyzed by both acid and base.[1][4]

  • Base-Catalyzed Pathway: This is the most relevant pathway for Suzuki-Miyaura couplings, which require a base for activation. The base reacts with the boronic acid to form a more nucleophilic tetrahedral boronate anion, [ArB(OH)₃]⁻.[4] While this anion is necessary for the desired transmetalation step, it is also the species that can be protonated by a proton source (like water) to initiate protodeboronation.[1]

  • Acid-Catalyzed Pathway: While less common under typical Suzuki conditions, acidic media can also promote C-B bond cleavage.[1][5]

The reaction pH is a critical factor influencing the rate of this undesired reaction.[6]

Troubleshooting Guide: Minimizing Protodeboronation

If you are experiencing significant protodeboronation, a systematic review of your reaction parameters is necessary. The key is to favor the kinetics of the productive cross-coupling reaction over the competing protodeboronation pathway.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end Caption: Competing reaction pathways for an arylboronic acid.

Issue: High levels of protodeboronation detected.

Follow this workflow to diagnose and solve the problem.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end Caption: Troubleshooting workflow for protodeboronation.

Detailed Parameter Optimization
1. Choice of Base

The choice of base is critical as it directly mediates the formation of the reactive boronate species.[4]

  • The Problem: Strong bases (e.g., NaOH, KOH, K₃PO₄) in aqueous media can create a high concentration of the boronate anion, which, if the subsequent transmetalation is slow, has more time to undergo protodeboronation.

  • The Solution: Employ milder bases. Carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (CsF, KF) are often effective. Acetates (KOAc) can also be a good choice.[7] The goal is to find a base strong enough to facilitate the catalytic cycle but not so strong that it excessively promotes the side reaction.

Base TypeExample(s)Impact on ProtodeboronationRecommendation
Strong Hydroxides NaOH, KOHHigh risk, especially with waterAvoid unless necessary for a specific substrate.
Phosphates K₃PO₄Moderate to High riskUse with caution, often better in anhydrous systems.
Carbonates K₂CO₃, Cs₂CO₃Lower riskRecommended starting point. Cesium carbonate can accelerate reductive elimination.
Fluorides/Acetates CsF, KF, KOAcGenerally Low riskExcellent alternatives, particularly when substrates are base-sensitive.
2. Solvent System

Water is the proton source for base-catalyzed protodeboronation.[1]

  • The Problem: Using solvents with high water content (e.g., Dioxane/H₂O mixtures) provides an abundant source of protons, accelerating protodeboronation.

  • The Solution: Minimize or eliminate water. Use rigorously dried, anhydrous solvents like toluene, 2-MeTHF, or dioxane.[7] If a co-solvent is needed for solubility, consider using a polar aprotic solvent like DMF or NMP, ensuring they are anhydrous.

3. Temperature and Reaction Time

Protodeboronation is a kinetic process.

  • The Problem: High temperatures and prolonged reaction times increase the rate of all reactions, including the undesired protodeboronation.[2][7]

  • The Solution: Aim for the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely (e.g., by LC-MS or TLC) and stop the reaction as soon as the starting material is consumed to prevent the product from degrading and to minimize the time the boronic acid is exposed to destabilizing conditions.

4. Catalyst System Efficiency

The goal is for the productive coupling to be much faster than the protodeboronation.

  • The Problem: A slow or inefficient catalyst system means the activated boronic acid spends more time in solution, increasing the likelihood of it being protonated off.[8] Paradoxically, some very bulky phosphine ligands, while effective for difficult couplings, have been shown to promote palladium-catalyzed protodeboronation.[2][3]

  • The Solution: Use a highly active catalyst system to ensure the transmetalation step is rapid. Modern palladium pre-catalysts combined with specialized phosphine ligands (e.g., Buchwald or Fu ligands) can dramatically accelerate the Suzuki-Miyaura coupling, effectively outcompeting the side reaction.[3] If you suspect your ligand is the issue, screen a few different ones.

5. "Slow-Release" Strategies: Using Boronic Esters or Trifluoroborates

If direct methods fail, modifying the boronic acid itself is a powerful strategy. Using a more stable derivative that generates the active boronic acid in situ at a low concentration is known as a "slow-release" approach.[1][4]

  • The Problem: The free boronic acid is inherently unstable under the reaction conditions.

  • The Solution: Convert the (9-Ethyl-9H-carbazol-3-yl)boronic acid into a more stable form:

    • Pinacol Boronate Esters (Bpin): These are generally more stable than the corresponding boronic acids and are a common choice.[9]

    • MIDA Boronate Esters: These are highly stable crystalline solids that slowly hydrolyze under basic conditions to release the boronic acid, keeping its ambient concentration low and minimizing side reactions.[1][4]

    • Potassium Organotrifluoroborates (BF₃K): These salts are also very stable and release the active boron species slowly in the presence of base.[1][4]

Recommended Protocol: Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol incorporates several best practices to mitigate the risk of protodeboronation when using (9-Ethyl-9H-carbazol-3-yl)boronic acid or its pinacol ester.

Materials:

  • (9-Ethyl-9H-carbazol-3-yl)boronic acid (1.1 eq) or its Pinacol Ester (1.1 eq)

  • Aryl Halide (1.0 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a modern pre-catalyst system (e.g., G3-XPhos, 1-2 mol%)

  • Base: Anhydrous K₂CO₃ (2.0 - 3.0 eq)

  • Solvent: Anhydrous Toluene or 2-MeTHF

Procedure:

  • Inert Atmosphere: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, the boronic acid/ester, and the base.

  • Degassing: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidative side reactions.

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the palladium catalyst.

  • Heating & Monitoring: Heat the reaction to a moderate temperature (e.g., 80-90 °C). Monitor the reaction's progress every 1-2 hours via LC-MS or TLC. Look for the disappearance of the limiting reagent (typically the aryl halide).

  • Work-up: Once the reaction is complete, cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

By implementing these strategies, you can effectively suppress protodeboronation and significantly improve the outcome of your cross-coupling reactions involving (9-Ethyl-9H-carbazol-3-yl)boronic acid.

References
  • Al-Zoubi, R. M. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Unknown. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • Unknown. The proposed mechanism for protodeboronation of arylboronic acids.
  • Unknown.
  • Unknown. (2022).
  • Unknown.
  • Unknown. (2015). Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. Unknown.
  • Unknown. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
  • Unknown. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm.
  • Unknown. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central.
  • Unknown.
  • Unknown.
  • Unknown. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
  • Unknown. (2024).
  • Unknown. Boron‐reagents unstable towards protodeboronation (according to pH studies by Lloyd‐Jones and co‐workers)..
  • Unknown. Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
  • Unknown. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • Unknown. (2024). For the pro's (Suzuki). Reddit.
  • Unknown. (2023).

Sources

Side reactions and byproducts in Suzuki coupling of carbazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving carbazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C bond formation with these important heterocyclic compounds. Carbazole moieties are prevalent in pharmaceuticals, organic electronics, and functional materials, making their synthesis and functionalization a critical area of research.

The Suzuki-Miyaura coupling is a powerful and versatile tool for this purpose; however, the unique electronic properties and potential for steric hindrance in carbazole systems can lead to a variety of side reactions and byproducts.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical, field-proven solutions.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the Suzuki coupling of carbazole derivatives, offering explanations for their occurrence and actionable strategies for mitigation.

Question 1: My reaction is suffering from low yield, and I'm observing significant amounts of a homocoupled byproduct of my carbazole boronic acid/ester. What's happening and how can I fix it?

Answer:

The formation of a biaryl byproduct from the coupling of two boronic acid/ester molecules is a classic side reaction in Suzuki couplings, often referred to as homocoupling or Glaser-type coupling .[3][4][5] This issue is particularly prevalent when the desired cross-coupling reaction is slow, allowing side reactions to become competitive.

Causality & Mechanism:

Homocoupling of the boronic acid partner is typically mediated by the palladium catalyst, especially in the presence of an oxidant, which can be adventitious oxygen in the reaction mixture.[4][5] The mechanism can involve the transmetalation of two boronic acid molecules to the palladium center, followed by reductive elimination to form the homodimer.[6] The presence of a Pd(II) species, which can be generated by oxidation of the active Pd(0) catalyst, is often implicated in promoting this undesired pathway.[4]

Troubleshooting Strategies:

  • Rigorous Degassing: The most critical first step is to eliminate molecular oxygen from your reaction.[5][7]

    • Protocol: Sparge your solvent with an inert gas (Argon or Nitrogen) for at least 10-15 minutes before adding the catalyst and reagents.[7][8] Maintain a positive pressure of the inert gas throughout the reaction. The "freeze-pump-thaw" method (three cycles) is highly effective for complete oxygen removal, especially for sensitive reactions.

  • Catalyst Choice & Handling:

    • Use a pre-catalyst or ensure your Pd(0) source is highly active. Some Pd(II) sources require an in-situ reduction step which, if inefficient, can leave residual Pd(II) that promotes homocoupling.

    • Consider using palladium pre-catalysts that are less sensitive to air and moisture.

  • Reaction Stoichiometry:

    • Avoid using a large excess of the carbazole boronic acid. A stoichiometry of 1.1 to 1.5 equivalents relative to the aryl halide is typically sufficient.

  • Base Selection:

    • The choice of base can influence the rate of transmetalation versus side reactions. For carbazole systems, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[9] If homocoupling is severe, switching to a milder base like KF might be beneficial, although this can sometimes slow down the desired reaction.[10][11]

Question 2: I'm seeing a significant amount of a byproduct that corresponds to my starting carbazole-halide, but with the halogen replaced by a hydrogen atom. What is this side reaction and how can I prevent it?

Answer:

This side reaction is known as dehalogenation (or more specifically, hydrodehalogenation).[1][12] It's a common issue where the aryl halide starting material is reduced, leading to a loss of valuable substrate and a lower yield of the desired cross-coupled product.

Causality & Mechanism:

Dehalogenation typically occurs after the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Ar-Pd(II)-X intermediate can react with a hydride source in the reaction mixture. This is followed by reductive elimination of Ar-H, regenerating the Pd(0) catalyst.[1] Potential hydride sources include:

  • Bases (e.g., amines, though less common with carbonates/phosphates).

  • Solvents (e.g., alcohols, if used as co-solvents).

  • Impurities in reagents.

Troubleshooting Strategies:

  • Lower the Reaction Temperature: High temperatures can accelerate the rate of dehalogenation.[9][12] Screen a range of temperatures (e.g., starting from 80 °C and incrementally increasing) to find an optimal point where cross-coupling is efficient but dehalogenation is minimized.[9]

  • Ligand Selection: The choice of phosphine ligand is crucial.

    • Use more electron-rich and sterically bulky ligands (e.g., Buchwald-type ligands like SPhos, XPhos). These ligands tend to accelerate the rate of reductive elimination (the final step of the desired catalytic cycle), making it more competitive with the dehalogenation pathway.[9]

  • Solvent and Base Purity:

    • Ensure you are using high-purity, dry solvents.

    • If using an alcohol as a co-solvent, consider switching to a non-protic solvent system like dioxane/water or toluene/water.[9]

Question 3: My carbazole boronic acid seems to be degrading during the reaction, leading to low conversion. How can I identify and prevent this?

Answer:

The degradation of the boronic acid partner is a frequent cause of failed or low-yielding Suzuki reactions. The primary degradation pathway is protodeboronation (or protodeborylation), where the C-B bond is cleaved and replaced by a C-H bond.[13][14]

Causality & Mechanism:

Protodeboronation is essentially the hydrolysis of the carbon-boron bond and is catalyzed by both acid and base.[13][14] In the basic conditions of the Suzuki coupling, a base-catalyzed pathway is highly relevant.[14] The propensity for this side reaction is highly dependent on the electronic nature of the carbazole derivative and the specific reaction conditions. Electron-rich heterocyclic boronic acids can be particularly susceptible.[15]

Troubleshooting Strategies:

  • Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[14][15] You can either synthesize the carbazole-Bpin derivative or generate it in situ.

    • Benefit: The slow release of the boronic acid from the ester under the reaction conditions can maintain a low, steady concentration, minimizing the opportunity for degradation.[16]

  • Choice of Base and Solvent:

    • The rate of protodeboronation is highly dependent on the reaction medium. Sometimes, switching to a less aqueous solvent system or using a milder base (like KF) can suppress this side reaction.[17]

  • Reaction Time and Temperature:

    • Prolonged reaction times at high temperatures can exacerbate protodeboronation. If your desired reaction is fast, you may be able to shorten the reaction time to minimize degradation.

  • Reagent Quality:

    • Boronic acids can dehydrate over time to form cyclic boroxine trimers.[9] While often still reactive, their reactivity can differ from the monomeric acid. Using fresh, high-quality boronic acid is always recommended.

Question 4: I am attempting to couple a sterically hindered carbazole derivative, and the reaction is not proceeding. What are the key challenges and how can I overcome them?

Answer:

Steric hindrance is a major challenge in Suzuki-Miyaura couplings, particularly when dealing with multi-substituted carbazoles or coupling partners with ortho-substituents.[18][19][20] The steric bulk can impede key steps in the catalytic cycle, primarily the oxidative addition and the transmetalation.

Causality & Mechanism:

  • Oxidative Addition: Large substituents near the reaction center on the aryl halide can hinder the approach of the palladium catalyst.

  • Transmetalation: Bulky groups on either the carbazole or the coupling partner can make it difficult for the two organic fragments to come together on the palladium center.

  • Reductive Elimination: While generally less sensitive to sterics than the other steps, highly congested intermediates may be slow to undergo reductive elimination.

Troubleshooting Strategies:

  • Advanced Catalyst Systems: This is the most effective approach.

    • Bulky, Electron-Rich Ligands: Use specialized phosphine ligands designed for sterically demanding couplings. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and others like AntPhos are excellent choices.[20] These ligands form highly active, coordinatively unsaturated palladium complexes that can more readily accommodate hindered substrates.

    • N-Heterocyclic Carbene (NHC) Ligands: NHC-Pd complexes are also very effective for coupling sterically hindered substrates.[10]

  • Reaction Conditions:

    • Higher Temperatures: Increased thermal energy can help overcome the activation barriers imposed by steric hindrance. However, this must be balanced against the risk of thermal degradation or other side reactions.[9]

    • Choice of Halide: If possible, using a more reactive aryl iodide or triflate instead of a bromide or chloride can facilitate the oxidative addition step.

  • Base Selection:

    • Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred for challenging couplings as they can promote the formation of the active boronate species required for transmetalation.[9]

II. Frequently Asked Questions (FAQs)

Q1: Which palladium source is best for Suzuki coupling of carbazoles? A1: There is no single "best" source, as the optimal choice depends on the specific substrates. However, some common and effective choices include:

  • Pd(PPh₃)₄: A classic and reliable choice for many standard couplings.[21]

  • Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand: These are versatile Pd(II) and Pd(0) sources that allow for the screening of various ligands to optimize the reaction.[10]

  • Pre-catalysts (e.g., XPhos Pd G3/G4): These are often highly active, air-stable, and provide excellent results for challenging couplings, including those involving heteroaryl chlorides or sterically hindered substrates.[22]

Q2: What is the role of water in my Suzuki reaction? A2: Water often plays a crucial role, even in small amounts. It helps to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and facilitates the formation of the active boronate species necessary for the transmetalation step.[9][23] However, an excess of water can promote protodeboronation. The optimal organic solvent-to-water ratio often needs to be determined empirically.

Q3: How do I purify my carbazole product from the reaction byproducts? A3: Purification can be challenging due to the similar polarities of the desired product and common byproducts like homocoupled dimers.

  • Column Chromatography: This is the most common method.[21][24] Careful selection of the eluent system is critical. A gradient elution is often necessary. Sometimes, adding a small percentage of a more polar solvent like dichloromethane to a hexane/ethyl acetate system can improve separation.

  • Recrystallization: If the product is a solid and the crude mixture is of reasonable purity, recrystallization can be a highly effective method for removing impurities.

  • Preparative TLC/HPLC: For small-scale reactions or very difficult separations, these techniques can be employed.

III. Data & Protocols

Table 1: General Reaction Conditions for Screening
ParameterCondition 1 (Standard)Condition 2 (For Hindered Substrates)Condition 3 (To Minimize Deboronation)
Pd Source Pd(PPh₃)₄ (3-5 mol%)XPhos Pd G3 (1-3 mol%)Pd(OAc)₂ (2 mol%)
Ligand NoneNoneSPhos (4 mol%)
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.5 eq)CsF (3.0 eq)
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (10:1)Isopropanol
Temperature 80-100 °C110 °C60-80 °C
Boron Reagent Carbazole-B(OH)₂Carbazole-B(OH)₂ or BpinCarbazole-Bpin
Experimental Protocol: General Procedure for Suzuki Coupling of a Bromo-Carbazole
  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the bromo-carbazole derivative (1.0 eq), the arylboronic acid or pinacol ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the stirring mixture under a positive flow of inert gas.

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.[21] Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[21]

IV. Visual Diagrams

Diagram 1: Key Side Reaction Pathways

This diagram illustrates the competition between the desired Suzuki-Miyaura cross-coupling and the common side reactions of homocoupling and protodeboronation.

Suzuki_Side_Reactions A Ar-X + Pd(0) B Ar-Pd(II)-X A->B Oxidative Addition D Ar-Pd(II)-Ar' B->D Transmetalation C Ar'-B(OR)2 C->D F Protodeboronation (Ar'-H) C->F H+ / Base G Homocoupling (Ar'-Ar') C->G Pd(II) / O2 E Ar-Ar' (Desired Product) D->E Reductive Elimination

Caption: Competing pathways in Suzuki coupling.

Diagram 2: Troubleshooting Flowchart for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve issues related to low product yield in the Suzuki coupling of carbazoles.

Troubleshooting_Flowchart start Low Yield in Carbazole Suzuki Coupling check_byproducts Analyze Crude Mixture (LCMS, NMR) Identify Major Byproducts start->check_byproducts homocoupling Homocoupling of Boronic Acid? check_byproducts->homocoupling deboronation Protodeboronation of Boronic Acid? homocoupling->deboronation No sol_homo Solution: 1. Rigorously Degas Reaction 2. Check Catalyst Activity homocoupling->sol_homo Yes dehalogenation Dehalogenation of Aryl Halide? deboronation->dehalogenation No sol_deboro Solution: 1. Switch to Boronic Ester (Bpin) 2. Use Milder Base (e.g., CsF) deboronation->sol_deboro Yes no_reaction Mainly Unreacted Starting Materials? dehalogenation->no_reaction No sol_dehalo Solution: 1. Lower Reaction Temperature 2. Use Bulky, e--rich Ligand dehalogenation->sol_dehalo Yes sol_no_react Solution: 1. Increase Temperature 2. Use More Active Catalyst (e.g., Buchwald Pre-catalyst) 3. Switch to Aryl Iodide/Triflate no_reaction->sol_no_react Yes end Re-run Optimized Reaction no_reaction->end Other Issue sol_homo->end sol_deboro->end sol_dehalo->end sol_no_react->end

Caption: Troubleshooting flowchart for low yield.

V. References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Zahoor, A. F., et al. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. RSC Advances, 14(5), 3045-3072. Retrieved from [Link]

  • Xu, Z., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Journal of Materials Science, 58(3), 1145-1160. Retrieved from [Link]

  • Xu, Z., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica, 8(1), 314-318. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2021). Aryl-Aryl cross coupling & Aromatic heterocyclic coupling| Suzuki coupling. Retrieved from [Link]

  • Zafar, A., et al. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Xi'an Shiyou University, Natural Science Edition, 19(7), 29-48. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 12(30), 10256-10264. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Thomas, A. A., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 137(18), 5916-5925. Retrieved from [Link]

  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 513-516. Retrieved from [Link]

  • ResearchGate. (2023). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Carbonylative Suzuki-Miyaura coupling. Retrieved from [Link]

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 2(1), 1-22. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • RSC Publishing. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(12), 1476-1485. Retrieved from [Link]

  • MDPI. (2021). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 26(11), 3183. Retrieved from [Link]

  • ACS Publications. (2024). Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • RSC Publishing. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(7), 843-847. Retrieved from [Link]

  • ResearchGate. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Retrieved from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • RSC Publishing. (2010). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic & Biomolecular Chemistry, 8(1), 26-28. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling outcomes for indoles, benzoxazoles, benzothiazoles and benzodiazoles. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reactions with (9-Ethyl-9H-carbazol-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with (9-Ethyl-9H-carbazol-3-yl)boronic acid. This resource is designed to provide practical, field-tested solutions to a common challenge encountered during its use in cross-coupling reactions: poor solubility. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction conditions for higher yields and reproducibility.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and solubility of (9-Ethyl-9H-carbazol-3-yl)boronic acid.

Q1: My (9-Ethyl-9H-carbazol-3-yl)boronic acid won't dissolve in my reaction solvent. What are the typical solubility characteristics of this compound?

A1: (9-Ethyl-9H-carbazol-3-yl)boronic acid, like many arylboronic acids with large, planar aromatic systems, exhibits limited solubility in nonpolar organic solvents.[1][2] Its solubility is generally low in hydrocarbons (like hexane and toluene) and ethers (like diethyl ether). It shows moderate solubility in more polar aprotic solvents such as tetrahydrofuran (THF), 1,4-dioxane, and dimethylformamide (DMF), especially upon heating.[3][4] The related compound, (9H-carbazol-3-yl)boronic acid, is noted to be soluble in dimethyl sulfoxide (DMSO) and methylene chloride but insoluble in water.[2] This provides a good starting point for solvent selection.

Q2: I've observed my boronic acid precipitating out of the reaction mixture over time. What could be causing this?

A2: This can be due to a few factors. Firstly, boronic acids can form trimeric anhydrides, known as boroxines, through dehydration. These boroxines are often less soluble than the parent boronic acid and can precipitate from the reaction mixture. Secondly, if your solvent system is not optimal, the boronic acid may simply be crashing out as the reaction proceeds, especially if there are temperature fluctuations.

Q3: Does the choice of base affect the solubility of the boronic acid?

A3: Absolutely. The base plays a critical role in the Suzuki-Miyaura coupling mechanism by activating the boronic acid.[5] It reacts with the boronic acid (a Lewis acid) to form a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻).[6][7] This transformation into an ionic species can significantly alter its solubility profile, often increasing its solubility in polar or aqueous solvent mixtures. The choice and concentration of the base are therefore key parameters to adjust.

Q4: Are there alternative reagents I can use if I consistently face solubility and stability issues?

A4: Yes, this is a common strategy. Instead of the boronic acid, you can use its corresponding pinacol ester, (9-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole). Boronic esters are generally more soluble in a wider range of organic solvents and are more stable, being less prone to protodeboronation and boroxine formation.[1][8] In the presence of a base and often some water in the reaction medium, the pinacol ester can hydrolyze in situ to generate the active boronic acid/boronate species for the catalytic cycle.[8][9] Potassium trifluoroborate salts are another stable alternative that can be used.[5]

Troubleshooting Guide: A Systematic Approach to Improving Solubility

When encountering solubility issues with (9-Ethyl-9H-carbazol-3-yl)boronic acid in a Suzuki-Miyaura coupling, a systematic approach to optimizing the reaction conditions is crucial. This guide provides a step-by-step workflow to diagnose and resolve these problems.

Diagram: Troubleshooting Workflow for Boronic Acid Solubility

The following diagram outlines the decision-making process for addressing solubility challenges.

G cluster_start Initial Observation cluster_solvent Step 1: Solvent System Optimization cluster_base Step 2: Base Selection cluster_additives Step 3: Advanced Strategies cluster_end Resolution start Poor solubility of (9-Ethyl-9H-carbazol-3-yl)boronic acid solvent_choice Select a more polar aprotic solvent (e.g., Dioxane, THF, DMF) start->solvent_choice Initial approach cosolvent Introduce a co-solvent, typically water (e.g., Dioxane/H2O 10:1) solvent_choice->cosolvent If still heterogeneous base_choice Use a base that promotes boronate formation (e.g., K3PO4, Cs2CO3, K2CO3) cosolvent->base_choice After optimizing solvent ptc Add a Phase-Transfer Catalyst (e.g., TBAB) for biphasic systems base_choice->ptc For biphasic reactions or persistent issues reagent_alt Switch to a more soluble derivative: - Boronic Acid Pinacol Ester - Potassium Trifluoroborate base_choice->reagent_alt If solubility/stability remains a problem end_node Homogeneous reaction mixture and improved yield ptc->end_node reagent_alt->end_node

Caption: A workflow for troubleshooting poor boronic acid solubility.

Experimental Protocols

Protocol 1: Optimizing the Solvent System

If the boronic acid is not dissolving in a standard solvent like toluene, consider switching to a more polar, aprotic solvent system which is common for Suzuki-Miyaura couplings.

Objective: To achieve a homogeneous solution of reactants before heating.

Materials:

  • (9-Ethyl-9H-carbazol-3-yl)boronic acid

  • Aryl halide coupling partner

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)

  • Base (e.g., K₃PO₄ or Na₂CO₃)

  • Solvents: 1,4-Dioxane, THF, DMF

  • Degassed water

Step-by-Step Procedure:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add (9-Ethyl-9H-carbazol-3-yl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Solvent Addition: Add the primary organic solvent (e.g., 1,4-dioxane) to achieve a typical reaction concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Observation at Room Temperature: Stir the mixture vigorously at room temperature and observe the solubility. If the solids do not dissolve, proceed to the next step.

  • Addition of Water: Add degassed water as a co-solvent. A common starting ratio is 10:1 organic solvent to water.[10] Water can aid in dissolving the inorganic base and facilitate the formation of the soluble boronate species.[9]

  • Gentle Heating: If solids persist, gently warm the mixture (e.g., to 40-50 °C) while stirring. Many boronic acids show significantly increased solubility at elevated temperatures.

  • Initiate Reaction: Once a homogeneous or finely suspended mixture is achieved, add the palladium catalyst, ensure the vessel is under an inert atmosphere (Argon or Nitrogen), and heat to the desired reaction temperature (e.g., 80–110 °C).[10]

Table 1: Recommended Solvent Systems for Solubility Screening

Solvent System (v/v)BaseExpected Outcome
TolueneK₃PO₄Often poor solubility for this substrate
THF / H₂O (10:1)K₂CO₃Moderate to good solubility
1,4-Dioxane / H₂O (10:1)K₃PO₄Good solubility, very common system
DMF / H₂O (5:1)Na₂CO₃High solubility, but DMF can be problematic to remove
Protocol 2: Utilizing a Phase-Transfer Catalyst (PTC) for Biphasic Systems

If you are using a biphasic system (e.g., toluene/water) and the boronic acid remains in the organic phase while the base is in the aqueous phase, a PTC can shuttle the hydroxide or carbonate ions into the organic phase to form the boronate, thereby improving solubility and reaction rate.

Objective: To facilitate the interaction between the boronic acid and the base in a biphasic mixture.

Materials:

  • Reactants as in Protocol 1

  • Solvent system (e.g., Toluene and water)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)

Step-by-Step Procedure:

  • Setup: Combine the boronic acid, aryl halide, and base in a reaction vessel.

  • Add Solvents: Add the organic solvent (e.g., toluene) and water.

  • Add PTC: Add the phase-transfer catalyst (typically 5-10 mol%).

  • Reaction: Add the palladium catalyst, place under an inert atmosphere, and heat with vigorous stirring. The PTC facilitates the formation of the boronate at the interface or in the organic phase, which can enhance the overall reaction rate.[11][12][13]

Diagram: Role of Base and PTC in Boronic Acid Activation

This diagram illustrates how the base and a phase-transfer catalyst facilitate the formation of the active boronate species.

G cluster_reagents Reactants cluster_products Active Species BA R-B(OH)2 (Boronic Acid) Poorly Soluble Boronate [R-B(OH)3]⁻ (Boronate Anion) More Soluble & Reactive BA->Boronate Activation Base Base (e.g., K2CO3) in Aqueous Phase Base->Boronate PTC Phase-Transfer Catalyst (TBAB) Base->PTC PTC shuttles base or facilitates ion pair extraction Catalytic_Cycle Enters Suzuki-Miyaura Catalytic Cycle Boronate->Catalytic_Cycle PTC->BA

Caption: Mechanism of boronic acid activation by base and PTC.

Final Recommendations

For (9-Ethyl-9H-carbazol-3-yl)boronic acid, starting with a 1,4-dioxane/water (10:1) solvent system and K₃PO₄ as the base is a robust first choice. If solubility remains challenging, or if side reactions like protodeboronation are a concern, switching to (9-Ethyl-9H-carbazole-3-yl)boronic acid pinacol ester is a highly recommended and often superior strategy. This approach provides greater stability and better solubility in common organic solvents, often leading to more consistent and higher-yielding reactions.

References

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). ResearchGate. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2015). ACS Omega. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2017). Journal of the American Chemical Society. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). Canadian Journal of Chemistry. [Link]

  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. (2024). Nature Communications. [Link]

  • Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings. (2023). ResearchGate. [Link]

  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. (2020). ResearchGate. [Link]

  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. OUCI. [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. (2023). ACS Omega. [Link]

  • 9H-carbazol-3-yl-Boronic acid. ChemBK. [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (2012). ResearchGate. [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. [Link]

  • Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. (2008). Molecules. [Link]

  • Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. (2006). Organic Letters. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (2013). DSpace@MIT. [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Chemical & Engineering Data. [Link]

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. (2005). KU ScholarWorks. [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). ResearchGate. [Link]

Sources

Technical Support Center: Catalyst Selection for Hindered Suzuki Coupling with Carbazole Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates, with a particular focus on carbazole boronic acids. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven solutions to accelerate your research.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a carbazole boronic acid is giving low to no yield. What are the first things I should check?

A1: When a Suzuki coupling reaction fails, a systematic check of the foundational parameters is crucial. Start with the following:

  • Catalyst Activity and Integrity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1] Standard catalysts like Pd(PPh₃)₄ can be ineffective for hindered substrates.[2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can lead to the oxidative degradation of your palladium catalyst and promote the unwanted homocoupling of the boronic acid.[1] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.

  • Reagent Purity: Verify the purity of your carbazole boronic acid and the aryl halide. Boronic acids, especially electron-rich heterocyclic ones, can be susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen).[1]

  • Base and Solvent Choice: The selection of base and solvent is highly interdependent and critical for success. The base's role is to activate the boronic acid for the transmetalation step.[3] Ensure the base is finely powdered for anhydrous reactions to maximize surface area. For biphasic systems, vigorous stirring is essential.[1]

Q2: I'm observing significant protodeboronation of my carbazole boronic acid. How can I minimize this side reaction?

A2: Protodeboronation is a common challenge, particularly with electron-rich heterocyclic boronic acids like carbazoles.[1] Here are several strategies to mitigate it:

  • Use Milder Bases: Strong bases in the presence of water (the proton source) can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH or KOtBu to milder options such as K₃PO₄, Cs₂CO₃, or KF.[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, moving to strictly anhydrous conditions can significantly reduce its occurrence.[1]

  • Boronic Acid Surrogates: Protecting the boronic acid as a boronate ester (e.g., pinacol ester) or a trifluoroborate salt can enhance stability. These derivatives slowly release the boronic acid under the reaction conditions, keeping its concentration low and favoring transmetalation over protodeboronation.[4]

  • Use of Precatalysts: Modern palladium precatalysts can generate the active Pd(0) species rapidly at lower temperatures. This allows the coupling reaction to proceed quickly, outcompeting the slower protodeboronation process.[4][5]

Q3: My starting materials have multiple ortho-substituents, creating extreme steric hindrance. What catalyst system is recommended?

A3: Extreme steric hindrance, such as in the synthesis of tetra-ortho-substituted biaryls, requires specialized catalyst systems. The key is to use bulky, electron-rich ligands that facilitate both the oxidative addition and the challenging reductive elimination steps.[1][2]

  • Bulky Biarylphosphine Ligands (Buchwald-type): These are the gold standard for hindered couplings. Ligands such as XPhos, SPhos, and RuPhos are excellent starting points.[1][2] For exceptionally demanding couplings, consider highly specialized ligands like BI-DIME and AntPhos, which have demonstrated success in synthesizing extremely hindered biaryls.[2][6][7][8]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can be highly effective for sterically demanding reactions, offering both high stability and activity.[2][9][10][11]

  • Palladium Precatalysts: The use of well-defined precatalysts (e.g., XPhos Pd G3 or G4) is highly recommended. These complexes are often more stable and provide more reproducible results than generating the active catalyst in situ from a palladium source and a separate ligand.[1][12]

Troubleshooting Guide for Hindered Suzuki Couplings

This section provides a structured approach to resolving common issues encountered during the Suzuki coupling of carbazole boronic acids and other hindered substrates.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst System 2. Insufficiently Strong Base 3. Steric Hindrance Inhibiting Catalytic Cycle1. Switch to a Bulky Ligand/Precatalyst: Use a Buchwald-type biarylphosphine ligand (e.g., XPhos, SPhos) or an NHC ligand. Employ a modern precatalyst (e.g., XPhos Pd G3/G4) for reliable activation.[1][2] 2. Optimize Base: Switch to a stronger base like K₃PO₄, Cs₂CO₃, or even KOtBu for less reactive aryl chlorides.[13] 3. Increase Temperature: Higher temperatures (e.g., 100-140 °C) can help overcome the activation energy barriers for hindered substrates. Consider using a higher-boiling solvent like xylenes or employing microwave irradiation.[13][14]
Significant Protodeboronation 1. Presence of Water 2. Base is too Strong/Harsh 3. Slow Transmetalation Step1. Use Anhydrous Conditions: Dry solvents and reagents thoroughly. 2. Use a Milder Base: Employ KF or K₂CO₃.[1] 3. Use a Boronic Acid Surrogate: Convert the boronic acid to a more stable pinacol ester or trifluoroborate salt.[4] 4. Accelerate the Reaction: Use a highly active precatalyst to ensure the coupling rate is faster than the decomposition rate.[4][5]
Homocoupling of Boronic Acid 1. Presence of Oxygen 2. Inefficient Transmetalation1. Thoroughly Degas: Ensure the reaction mixture and headspace are free of oxygen by performing several vacuum/inert gas cycles. 2. Optimize Ligand/Base: A more electron-rich ligand can facilitate transmetalation, reducing the lifetime of the boronate species that can lead to homocoupling.
Formation of Byproducts / Decomposition 1. Reaction Temperature too High 2. Unstable Substrates or Products1. Lower Temperature: If using a highly active catalyst, it may be possible to run the reaction at a lower temperature.[4][5] 2. Protect Sensitive Functional Groups: If your carbazole or aryl halide contains sensitive functionalities, consider protecting them prior to the coupling reaction.
Visualizing the Catalytic Cycle and Steric Effects

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the catalyst's ability to navigate the key steps of the catalytic cycle. For hindered substrates, the steric bulk of the ligands plays a crucial role in promoting the desired transformations.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle for Hindered Substrates cluster_ligand Role of Bulky Ligands (L) Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Hindered Ar-X enters PdII_complex L₂Pd(II)(Ar)(X) OxAdd->PdII_complex Transmetalation Transmetalation ([Ar'-B(OR)₃]⁻) PdII_complex->Transmetalation Base (e.g., K₃PO₄) activates Boronic Acid PdII_biaryl L₂Pd(II)(Ar)(Ar') Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim Bulky Ligands (L) Accelerate this Step RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product Ligand_Role • Stabilize monoligated Pd(0)L • Promote Oxidative Addition • Facilitate difficult Reductive Elimination

Caption: The catalytic cycle highlighting steps where bulky ligands are critical for hindered substrates.

Experimental Protocol: General Procedure for Hindered Suzuki Coupling

This protocol provides a robust starting point for the coupling of a hindered aryl halide with a carbazole boronic acid derivative using a modern palladium precatalyst.

Materials:

  • Aryl Halide (1.0 equiv)

  • Carbazole Boronic Acid or Pinacol Ester (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, finely powdered, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or THF, to achieve 0.1-0.5 M concentration)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, the carbazole boronic acid derivative, and the finely powdered base.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Flowchart for Catalyst System Selection

This flowchart provides a logical path for selecting an appropriate catalyst system when faced with a challenging hindered Suzuki coupling.

Caption: A decision-making flowchart for troubleshooting and selecting catalyst systems.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Biffis, A., et al. (n.d.). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. IntechOpen. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Semantic Scholar. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. [Link]

  • Espinosa, M. R., Doppiu, A., & Hazari, N. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions. Advanced Synthesis & Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]

  • (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health. [Link]

  • (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing). [Link]

  • Candeias, N. R., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]

Sources

Technical Support Center: Column Chromatography for Boronic Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the purification of boronic acids and their derivatives. Boronic acids are indispensable building blocks in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their unique chemical properties often make them notoriously difficult to purify using standard silica gel column chromatography.

This document provides in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting guides for common issues, and validated protocols to streamline your purification workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges and strategic considerations for purifying boronic acids.

Q1: Why are boronic acids so difficult to purify by standard column chromatography?

Boronic acids present a unique set of challenges due to their chemical nature:

  • Polarity and Acidity: The dihydroxyl (-B(OH)₂) group makes boronic acids highly polar and capable of strong hydrogen bonding. This leads to very strong interactions with the polar silanol groups (Si-OH) on the surface of silica gel, often resulting in significant tailing, streaking, or complete retention on the column.[1][2]

  • Lewis Acidity: The boron atom has a vacant p-orbital, making it a Lewis acid. It can interact strongly with Lewis basic sites on the silica surface or with trace impurities, complicating elution.

  • Formation of Boroxines: Boronic acids can readily undergo dehydration, especially under anhydrous or heated conditions, to form cyclic trimers called boroxines.[3][4][5] These boroxines have different polarities and chromatographic behavior than the parent acid, leading to multiple spots on a TLC plate and co-elution problems. This is a reversible equilibrium, and the presence of water shifts it back toward the boronic acid.[3][5]

  • Protodeboronation: A common side reaction is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[6] This can be catalyzed by the acidic nature of standard silica gel or by trace acid/base in the eluent, leading to degradation of the target compound on the column.[6][7][8]

Q2: What is the impact of pH on boronic acid purification?

The pH is a critical parameter because it governs the equilibrium between the neutral, trigonal boronic acid (R-B(OH)₂) and the anionic, tetrahedral boronate species (R-B(OH)₃⁻).

  • Low pH (Acidic): At low pH, the boronic acid is fully protonated and neutral. While this can sometimes improve interactions with less polar eluents, highly acidic conditions can accelerate protodeboronation.[6]

  • High pH (Basic): Most boronic acids have a pKa around 9.[9] As the pH approaches the pKa, a significant portion of the boronic acid is converted to the more polar, anionic boronate form.[10] This dramatically increases its affinity for the silica stationary phase, often causing it to stick to the baseline. However, this property can be exploited in purification strategies like acid/base extractions.[1][2][11]

The optimal pH for chromatography is a delicate balance, often requiring slight modifications to the mobile phase to suppress the acidity of the silica gel without making the boronic acid too polar to elute.

Q3: What are the best stationary and mobile phases for boronic acid chromatography?

There is no single "best" system; the choice is highly dependent on the specific boronic acid's structure and polarity.

Stationary Phases:

  • Standard Silica Gel: Often problematic but can be made effective with additives in the mobile phase.[12]

  • Treated Silica Gel: Deactivating the silica by pre-treating it with an acid (e.g., boric acid or a dilute solution of acetic acid) can cap the most acidic silanol sites, reducing tailing and decomposition.[1][13][14][15]

  • Neutral Alumina: Can be a good alternative for moderately polar boronic acids, as it is less acidic than silica.[12]

  • Reverse-Phase (C18) Silica: A viable option, particularly for polar boronic acids.[1][2] Elution is typically achieved with gradients of water/acetonitrile or water/methanol, often with a pH modifier like formic acid or ammonium hydroxide.

Mobile Phases (Normal Phase):

  • Apolar Systems (for less polar boronic acids): Heptane/Ethyl Acetate or Toluene/Ethyl Acetate are common starting points.

  • Polar Systems (for more polar boronic acids): Dichloromethane (DCM)/Methanol is a frequently used combination.[11]

  • Modifiers: Adding a small amount (0.5-2%) of acetic acid or formic acid to the eluent is a very common and effective strategy. The acid protonates the silanol groups on the silica surface, reducing their interaction with the boronic acid and leading to sharper peaks and less tailing.

Eluent SystemTypical AdditiveBest For
Heptane / Ethyl Acetate1% Acetic AcidNon-polar to moderately polar arylboronic acids
Dichloromethane / Methanol1% Acetic AcidPolar or heteroaryl boronic acids
Ethyl Acetate / MethanolNone or 0.5% Formic AcidHighly polar boronic acids
Chloroform / Acetone1% Acetic AcidGeneral purpose, good solvating power

Table 1: Common Eluent Systems for Boronic Acid Purification on Silica Gel.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the purification process.

Problem: My boronic acid is streaking badly on the TLC plate and column.
  • Causality: Streaking is a classic sign of strong, non-ideal interactions between your polar boronic acid and the acidic silica gel surface. This leads to slow, uneven migration rather than a compact band.

  • Solution 1 (Mobile Phase Modification): Add 1-2% acetic acid to your eluent system (e.g., 98:2 EtOAc:AcOH). The acetic acid will preferentially interact with the active sites on the silica, effectively "masking" them from your boronic acid and allowing for much cleaner elution.

  • Solution 2 (Stationary Phase Treatment): Prepare a slurry of your silica gel in the starting eluent and add a small amount of acid (e.g., 1 mL of acetic acid per 100 g of silica). This neutralizes the silica before packing the column. Some protocols even suggest pre-treating silica with boric acid.[13][14][16]

  • Solution 3 (Try a Different Stationary Phase): Switch to neutral alumina or consider reverse-phase (C18) chromatography.[12]

Problem: My boronic acid will not move from the baseline (Rf = 0).
  • Causality: Your compound is too polar for the current eluent system and is irreversibly adsorbed onto the stationary phase.

  • Solution 1 (Increase Eluent Polarity): If you are using a Heptane/EtOAc system, switch to a more polar system like DCM/MeOH.[11] A gradient elution starting from low polarity and gradually increasing may be necessary.

  • Solution 2 (Derivatization Strategy): This is often the most robust solution for highly polar or problematic boronic acids. Convert the boronic acid into a less polar boronic ester, typically by reacting it with an alcohol like pinacol or neopentyl glycol.[1] These esters are significantly less polar, more stable on silica, and behave much more predictably during chromatography.[1] After purification, the ester can be easily hydrolyzed back to the free boronic acid.

Problem: I am observing decomposition (protodeboronation) on the column.
  • Causality: The acidic environment of the silica gel is cleaving the carbon-boron bond, resulting in the loss of your product.[7][8] This is especially common with electron-rich or certain heteroaromatic boronic acids.

  • Solution 1 (Run the Column "Fast"): Minimize the residence time of your compound on the column. Use a slightly more polar eluent than you might otherwise, and apply positive pressure to push the compound through quickly.

  • Solution 2 (Neutralize the System): Use the methods described above for treating the silica or adding an acidic modifier to the eluent. While adding acid seems counterintuitive, it passivates the highly acidic stationary phase, which is often the primary driver of decomposition.

  • Solution 3 (Switch to a Boronic Ester): Boronate esters, such as pinacol esters (Bpin), are generally much more stable to silica gel and less prone to protodeboronation.[14][17]

Problem: How do I remove the boroxine trimer impurity?
  • Causality: Boroxines form from the dehydration of three boronic acid molecules.[4] They often appear as a closely running spot on TLC.

  • Solution 1 (Aqueous Workup/Recrystallization): The formation of boroxine is reversible in the presence of water.[3][5] Before chromatography, dissolve the crude material in an organic solvent (like EtOAc) and wash with water or a mild aqueous acid. This will often hydrolyze the boroxine back to the monomeric boronic acid. Recrystallization from a solvent system containing some water can also be effective.[5][18]

  • Solution 2 (Chromatography with a Protic Solvent): Running the column with an eluent that contains a small amount of methanol or water can help ensure the boronic acid remains in its monomeric form during separation.

Troubleshooting_Decision_Tree start Start: Purification Issue streaking Problem: Streaking / Tailing? start->streaking no_movement Problem: Rf = 0? start->no_movement decomposition Problem: Decomposition? start->decomposition streaking->no_movement No sol_streak1 Solution: Add 1% AcOH to eluent streaking->sol_streak1 Yes no_movement->decomposition No sol_no_move1 Solution: Increase eluent polarity (e.g., DCM/MeOH) no_movement->sol_no_move1 Yes sol_no_move2 Solution: Derivatize to Boronic Ester no_movement->sol_no_move2 If still stuck decomposition->sol_no_move2 Best general fix sol_decomp1 Solution: Run column 'fast' decomposition->sol_decomp1 Yes sol_decomp2 Solution: Neutralize silica/eluent decomposition->sol_decomp2 Also consider sol_streak2 Solution: Use treated silica or Alumina

Caption: Decision tree for troubleshooting common boronic acid purification issues.

Part 3: Key Experimental Protocols

Protocol 1: Standard Purification using an Acid-Modified Eluent

This protocol is a robust starting point for many simple arylboronic acids.

  • TLC Analysis: Develop a TLC plate using a primary eluent system (e.g., 70:30 Heptane:EtOAc). If streaking is observed, prepare a new developing jar with 99% primary eluent and 1% acetic acid and re-run the TLC.

  • Column Packing: Dry-pack the column with silica gel. Flush the column with the initial, non-acidified eluent (e.g., 90:10 Heptane:EtOAc).

  • Sample Loading: Dissolve the crude boronic acid in a minimum amount of DCM or the eluent. Pre-adsorb the sample onto a small amount of silica gel, dry it carefully, and load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting with the non-acidified solvent. Run a gradient, gradually increasing the polarity. Switch to the acid-modified eluent system (containing 1% acetic acid) as the polarity increases to ensure the desired compound elutes as a sharp band.

  • Fraction Collection & Analysis: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure. Note that trace acetic acid may need to be removed by co-evaporation with a non-polar solvent like toluene.

Protocol 2: Purification via Pinacol Ester Derivatization

This is the preferred method for highly polar, acid-sensitive, or otherwise challenging boronic acids.

Derivatization_Workflow start Crude Boronic Acid esterify Step 1: Esterification (e.g., Pinacol, Toluene, Dean-Stark) start->esterify ester Crude Boronic Ester esterify->ester purify Step 2: Chromatography (Standard Silica, Heptane/EtOAc) ester->purify pure_ester Pure Boronic Ester purify->pure_ester hydrolyze Step 3: Hydrolysis (e.g., aq. acid or base) pure_ester->hydrolyze pure_acid Pure Boronic Acid hydrolyze->pure_acid

Sources

Technical Support Center: Minimizing Homocoupling of (9-Ethyl-9H-carbazol-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving (9-Ethyl-9H-carbazol-3-yl)boronic acid. The carbazole scaffold is a privileged structure in materials science and medicinal chemistry, prized for its electronic properties and biological activity.[1][2] However, its successful incorporation via Suzuki-Miyaura coupling can be hampered by the formation of a symmetrical biaryl byproduct—the result of boronic acid homocoupling.

This guide provides researchers, scientists, and drug development professionals with a set of field-proven troubleshooting strategies and in-depth explanations to mitigate this common side reaction, ensuring higher yields of the desired cross-coupled product and simplifying purification.

Understanding the Core Problem: The Competing Pathways

The desired Suzuki-Miyaura reaction and the undesired homocoupling side reaction are competing for the same palladium catalyst. Understanding the mechanisms of homocoupling is the first step toward its suppression.

There are two primary pathways for boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: This is the most common culprit. Trace amounts of oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homocoupled product and regenerate the Pd(0) catalyst. This parasitic cycle consumes your valuable boronic acid.[3][4]

  • Reductive Homocoupling of Pd(II) Precatalysts: Many common palladium sources, such as Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(dppf), are actually "precatalysts" in the Pd(II) oxidation state. For the main Suzuki cycle to begin, they must first be reduced to the active Pd(0) state. The boronic acid itself can act as the reducing agent, leading to an initial burst of homocoupling at the start of the reaction.[3][5][6]

Catalytic Cycle Diagram: Desired vs. Undesired Pathways

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway cluster_precatalyst Pd(II) Precatalyst Reduction Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Trans_Complex L-Pd(II)(Ar)(Ar') OA_Complex->Trans_Complex Transmetalation (Ar'-B(OH)₂) Trans_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Product) Trans_Complex->Product Pd0_homo L-Pd(0) PdII_homo L-Pd(II) Pd0_homo->PdII_homo Oxidation (O₂ trace) Trans_homo1 L-Pd(II)(Ar')(OH) PdII_homo->Trans_homo1 Transmetalation (Ar'-B(OH)₂) Trans_homo2 L-Pd(II)(Ar')₂ Trans_homo1->Trans_homo2 2nd Transmetalation (Ar'-B(OH)₂) Trans_homo2->Pd0_homo Reductive Elimination Byproduct Ar'-Ar' (Homocoupling) Trans_homo2->Byproduct PdII_Precat Pd(II) Precatalyst (e.g., Pd(OAc)₂) PdII_Precat->Trans_homo2 Reduction via Homocoupling

Caption: Competing catalytic cycles in a Suzuki-Miyaura reaction.

Frequently Asked Questions (FAQs)

Q1: What exactly is the homocoupling byproduct in my reaction? A1: The homocoupling of (9-Ethyl-9H-carbazol-3-yl)boronic acid results in the formation of 3,3'-bis(9-ethyl-9H-carbazole). This symmetrical biaryl impurity consumes your starting material, reduces the yield of the desired product, and can be difficult to separate during purification due to its structural similarity to many target compounds.[7]

Q2: Is my (9-Ethyl-9H-carbazol-3-yl)boronic acid unstable? A2: Boronic acids, particularly heteroaryl boronic acids, can be susceptible to degradation over time, especially when exposed to air and moisture.[8] A common degradation pathway is protodeborylation, where the C-B bond is cleaved and replaced with a C-H bond, forming 9-ethyl-9H-carbazole.[3][9] To improve stability and reaction consistency, consider converting the boronic acid to a more robust derivative, such as its pinacol ester, which is commercially available.[3][8]

Q3: What is the single most effective step to prevent homocoupling? A3: Rigorous degassing. Since the primary pathway for homocoupling is mediated by oxygen, its removal is paramount.[4] Thoroughly degassing all solvents, reagents, and the reaction vessel before introducing the palladium catalyst is the most critical preventative measure you can take.[9][10]

Q4: Can my choice of ligand really make a difference? A4: Absolutely. Ligands are not just passive spectators; they actively influence the catalyst's stability and reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are highly effective at promoting the desired reductive elimination step of the Suzuki cycle.[7][10] This accelerates the formation of your product, making the competing homocoupling pathway less favorable kinetically.

Troubleshooting Guide: From Problem to Solution

This section is structured to address specific problems you may observe during your experiment.

Problem: Analysis (LC-MS, GC-MS, NMR) shows a significant amount of the homocoupled byproduct, 3,3'-bis(9-ethyl-9H-carbazole).

This is the most direct indicator that the parasitic homocoupling cycle is dominant.

Potential Cause 1: Presence of Oxygen
  • The Science: As detailed earlier, oxygen is a primary driver of homocoupling by oxidizing the active Pd(0) catalyst. Even minute quantities of dissolved oxygen can have a significant impact.[3][11]

  • Solutions:

    • Implement Rigorous Degassing: Do not just bubble inert gas through your solvent for a few minutes. For maximum effect, use the "freeze-pump-thaw" method (at least three cycles) for your solvents. Alternatively, sparge the solvent vigorously with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[10] Remember to degas any aqueous solutions for the base as well.

    • Maintain a Strictly Inert Atmosphere: Perform the entire reaction under a positive pressure of a high-purity inert gas using a Schlenk line or in a glovebox. Ensure all glassware is properly dried and purged.[12]

Potential Cause 2: Inefficient Pd(II) Precatalyst Reduction
  • The Science: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the initial reduction to Pd(0) is likely proceeding via homocoupling of your boronic acid.[3][6]

  • Solutions:

    • Switch to a Pd(0) Source: Use a catalyst that is already in the active Pd(0) state, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[6]

    • Employ Modern Precatalysts: Use advanced, well-defined precatalysts (e.g., Buchwald G3/G4 precatalysts or PEPPSI-type catalysts) which are designed for clean and efficient generation of the active LPd(0) species, minimizing side reactions.[3][9]

    • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help reduce the Pd(II) precatalyst to Pd(0) through a pathway that does not consume the boronic acid.[11]

Potential Cause 3: Suboptimal Reaction Parameters
  • The Science: The kinetics of the desired cross-coupling versus the undesired homocoupling are highly sensitive to the choice of ligand, base, solvent, and temperature.

  • Solutions:

    • Ligand Selection: Use bulky, electron-rich monophosphine ligands. These ligands accelerate the rate-limiting reductive elimination step for the desired product, effectively outcompeting homocoupling.

    • Order of Addition: Pre-heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid can sometimes help.[4] Alternatively, a slow addition of the boronic acid solution via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[10][11]

    • Temperature Control: Higher temperatures can accelerate side reactions. Run the reaction at the lowest temperature that provides a reasonable conversion rate.[6][10]

Troubleshooting Logic Flowchart

Troubleshooting_Flowchart start High Homocoupling Detected? check_degas Is degassing rigorous? (Freeze-Pump-Thaw or >30 min sparge) start->check_degas Yes improve_degas ACTION: Improve degassing protocol. Use F-P-T and maintain inert atmosphere. check_degas->improve_degas No check_catalyst What is the Palladium source? check_degas->check_catalyst Yes end_node Problem Resolved improve_degas->end_node use_pd0 ACTION: Switch to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern precatalyst (e.g., Buchwald G3). check_catalyst->use_pd0 Using Pd(II) check_ligand Is the ligand bulky and electron-rich? check_catalyst->check_ligand Using Pd(0) use_pd0->end_node use_better_ligand ACTION: Use a Buchwald-type ligand (e.g., SPhos, XPhos) or P(t-Bu)₃. check_ligand->use_better_ligand No check_params Have other parameters been optimized? check_ligand->check_params Yes use_better_ligand->end_node optimize_params ACTION: Lower temperature. Try slow addition of boronic acid. Screen different bases (K₃PO₄, Cs₂CO₃). check_params->optimize_params No check_params->end_node Yes optimize_params->end_node

Caption: A decision tree for troubleshooting boronic acid homocoupling.

Recommended Protocols & Data

For challenging substrates like (9-Ethyl-9H-carbazol-3-yl)boronic acid, starting with a robust set of conditions is key. The following table summarizes recommended components based on established principles for suppressing homocoupling.

Table 1: Recommended Parameters for Minimizing Homocoupling
ParameterRecommended ChoiceRationale
Palladium Source Pd₂(dba)₃ or Buchwald Precatalysts (e.g., SPhos G3)Avoids the initial homocoupling associated with the reduction of Pd(II) precatalysts.[3][6][9]
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich ligands that promote rapid reductive elimination of the desired product, outcompeting side reactions.[7][10][13]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases effective at promoting transmetalation without degrading sensitive substrates.[8][14]
Solvent 1,4-Dioxane, Toluene, or THF (rigorously degassed)Aprotic solvents are generally effective. Choice may depend on substrate solubility.[10]
Temperature 80-110 °C (start lower and increase if needed)Balancing reaction rate with suppression of side reactions is crucial.[10]
Boronic Acid Form Pinacol Ester DerivativeMore stable to protodeborylation and storage than the free boronic acid, leading to more consistent results.[3][8]
Experimental Protocol: General Procedure for Minimizing Homocoupling

This procedure incorporates best practices to serve as a robust starting point for your optimization.

Materials:

  • Aryl halide (1.0 equiv)

  • (9-Ethyl-9H-carbazol-3-yl)boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv, finely ground)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, finely ground K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Inerting the Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the rigorously degassed solvent via syringe under a positive pressure of inert gas.

  • Boronic Ester Addition: Add the (9-Ethyl-9H-carbazol-3-yl)boronic acid pinacol ester as a solid under a positive flow of inert gas. Alternative for slow addition: Dissolve the boronic ester in a small amount of degassed solvent and add it slowly over 30-60 minutes using a syringe pump.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the limiting reagent is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 73(14), 5579–5582. [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Leadbeater, N. E. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boronic Acids (pp. 213-233). Royal Society of Chemistry. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]

  • Paul Murray Catalysis Consulting Ltd. (n.d.). Case Study: Knowledge Based Problem Solving. [Link]

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]

  • ChemBK. (2024). 9H-carbazol-3-yl-Boronic acid. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • MDPI. (2021). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Catalysts, 11(10), 1228. [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]

  • Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave (Master's thesis, The University of Texas Rio Grande Valley). ScholarWorks @ UTRGV. [Link]

  • Henan Tianfu Chemical Co.,Ltd. (n.d.). 9-Phenyl-9H-carbazol-3-ylboronic acid. [Link]

  • Wen, J., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease, 12(1), 108. [Link]

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Validation & Comparative

Comparative performance of ethylcarbazole vs phenylcarbazole boronic acid in OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the design and selection of charge-transporting and host materials are of paramount importance. Carbazole derivatives have long been a cornerstone in this field, prized for their excellent hole-transporting properties, high thermal stability, and wide energy gaps.[1] The functionalization of the carbazole core, particularly at the 9-position (the nitrogen atom), offers a powerful tool to fine-tune the material's properties. This guide provides an in-depth comparison of two such functionalized building blocks: (9-ethyl-9H-carbazol-3-yl)boronic acid and (9-phenyl-9H-carbazol-3-yl)boronic acid. We will explore how the seemingly subtle difference between an ethyl and a phenyl substituent profoundly impacts their synthesis, photophysical characteristics, thermal stability, and ultimately, their performance in OLED devices.

Molecular Structures at a Glance

At the heart of our comparison are the molecular structures of ethylcarbazole boronic acid and phenylcarbazole boronic acid. The core carbazole unit provides the essential electronic properties, while the boronic acid group serves as a versatile handle for incorporation into larger, more complex molecules through cross-coupling reactions like the Suzuki-Miyaura coupling.[2] The key distinction lies in the substituent on the nitrogen atom: a flexible ethyl group versus a rigid phenyl group.

cluster_ethyl (9-ethyl-9H-carbazol-3-yl)boronic acid cluster_phenyl (9-phenyl-9H-carbazol-3-yl)boronic acid ethyl_struct phenyl_struct

Figure 1: Molecular structures of the two compared carbazole boronic acids.

Synthesis and Functionalization

Both ethylcarbazole and phenylcarbazole boronic acids are synthesized from the parent 9H-carbazole. The general synthetic pathway involves N-alkylation or N-arylation, followed by bromination or iodination at the 3-position, and finally, a lithium-halogen exchange and subsequent reaction with a trialkyl borate to yield the boronic acid.

Workflow for Synthesis and Characterization

G start 9H-Carbazole step1 N-Alkylation (Ethyl Bromide) or N-Arylation (e.g., Iodobenzene) start->step1 step2 Halogenation (e.g., NBS, ICl) at 3-position step1->step2 step3 Lithiation (e.g., n-BuLi) followed by reaction with Trialkyl Borate step2->step3 product Ethyl/Phenylcarbazole Boronic Acid step3->product purification Purification (Chromatography/Sublimation) product->purification characterization Characterization (NMR, MS, TGA, DSC, CV) purification->characterization device_fab OLED Device Fabrication characterization->device_fab

Figure 2: A generalized workflow for the synthesis and characterization of carbazole boronic acids for OLED applications.

While the overall synthetic schemes are similar, the conditions for N-arylation are typically more demanding than for N-alkylation, often requiring a catalyst such as copper or palladium.[3] The purification of the final boronic acid products is crucial, as even trace impurities can significantly degrade OLED device performance and lifetime.[4]

Comparative Performance in OLEDs

The choice between an ethyl and a phenyl substituent at the N-position of the carbazole core has significant implications for the material's performance in an OLED. This is primarily due to the differences in their electronic and steric properties.

Photophysical Properties

The N-substituent can influence the photophysical properties of the carbazole core. The phenyl group, being an aromatic substituent, can extend the π-conjugation of the carbazole moiety, which can lead to a slight red-shift in the absorption and emission spectra compared to the ethyl group.[5]

PropertyEthylcarbazole DerivativesPhenylcarbazole Derivatives
Absorption Maxima (λabs) Typically in the range of 290-345 nm.[5]Can be slightly red-shifted due to extended conjugation.
Emission Maxima (λem) Fluorescence typically in the near-UV to blue region (~350-400 nm).[6]Often exhibits a slight bathochromic shift compared to alkylated carbazoles.[7]
Quantum Yield (Φ) Generally high, as the carbazole core is a strong emitter.Can be influenced by the degree of twisting between the phenyl and carbazole rings.
Thermal Stability

Thermal stability is a critical parameter for OLED materials, as devices can generate significant heat during operation. High glass transition (Tg) and decomposition (Td) temperatures are desirable for morphological stability and long operational lifetimes.

The bulky and rigid phenyl group generally imparts greater thermal stability compared to the more flexible ethyl group. This is reflected in higher glass transition and decomposition temperatures for phenylcarbazole derivatives.

PropertyEthylcarbazole DerivativesPhenylcarbazole Derivatives
Glass Transition Temp. (Tg) Polymers of 3-amino-9-ethylcarbazole show Tg between 145-161 °C.[8][9]Derivatives often exhibit high Tg, in the range of 111-173 °C, with some reaching up to 260 °C.[3][9][10]
Decomposition Temp. (Td) N-ethylcarbazole has a lower dehydrogenation temperature than carbazole.[11]Generally high, with many derivatives showing Td > 400 °C.[12]
Electrochemical Properties and Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are crucial for determining the charge injection and transport properties of a material in an OLED. These are often determined experimentally using cyclic voltammetry.[13]

The electron-donating nature of the alkyl ethyl group tends to raise the HOMO level compared to the more electron-withdrawing/conjugating phenyl group.[14]

PropertyEthylcarbazole DerivativesPhenylcarbazole Derivatives
HOMO Level Generally higher (less negative) due to the electron-donating ethyl group.Generally lower (more negative) due to the influence of the phenyl ring.[15]
LUMO Level Less affected by the N-substituent.Can be slightly lowered due to extended conjugation.[15]
Energy Gap (Eg) Typically wide.Can be slightly narrower than for ethylcarbazole derivatives.

Typical OLED Device Architecture

Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL Electrons ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) (Host + Dopant) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Recombination (Light Emission) HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Holes

Figure 3: A schematic of a multilayer OLED device. Carbazole derivatives are often used in the HTL or as the host material in the EML.

Charge Transport Properties

Carbazole derivatives are well-known for their excellent hole transport capabilities. The mobility of charge carriers is a key factor in achieving high device efficiency and reducing operating voltage.

PropertyEthylcarbazole DerivativesPhenylcarbazole Derivatives
Hole Mobility (μh) Data is limited, but carbazole core ensures inherent hole transport.Can reach values in the order of 10⁻⁴ to 10⁻³ cm²/V·s in well-ordered films.[2][8]
OLED Device Performance

While direct comparative data for OLEDs using ethylcarbazole boronic acid versus phenylcarbazole boronic acid as the primary component is scarce, we can infer performance trends based on the properties discussed.

Phenylcarbazole-based host materials have been successfully employed in highly efficient phosphorescent OLEDs (PhOLEDs), achieving high external quantum efficiencies (EQEs). For instance, green PhOLEDs using a cyanofluorene-linked phenylcarbazole host have reported an EQE of 20.3%.[18][19] In another study, an OLED with an optimal exciplex host based on phenylcarbazole achieved an impressive EQE of 31.5%.[20]

For ethylcarbazole derivatives, while specific data for the boronic acid is lacking, other carbazole derivatives have shown promising results. For example, OLEDs based on certain carbazole derivatives have demonstrated EQEs up to 9.5%.[11]

Conclusion: A Tale of Two Substituents

The choice between ethylcarbazole and phenylcarbazole boronic acid as a building block for OLED materials is a classic example of the structure-property relationships that govern the performance of organic electronic devices.

Phenylcarbazole boronic acid and its derivatives generally offer superior thermal stability, which is a significant advantage for device longevity. The phenyl group also allows for a greater degree of electronic tuning through substitution on the phenyl ring itself. The extensive research on phenylcarbazole-based materials has led to the development of highly efficient OLEDs, making it a well-established and reliable choice for many applications.

Ethylcarbazole boronic acid , on the other hand, may offer advantages in terms of a wider energy gap and potentially different solubility and film-forming properties. The electron-donating nature of the ethyl group can be beneficial for tuning HOMO levels for better energy level alignment with other layers in an OLED. While there is less reported data on its performance in OLEDs, the fundamental properties of the carbazole core suggest that it remains a promising, albeit less explored, alternative.

Ultimately, the optimal choice between these two valuable building blocks will depend on the specific requirements of the target application, including the desired color, efficiency, stability, and device architecture. This guide serves as a foundational resource for researchers and materials scientists in making informed decisions in the design and fabrication of next-generation OLEDs.

Experimental Protocols

General Synthesis of Carbazole Boronic Acids (Suzuki Coupling)

A reaction vessel is charged with the 3-halo-N-substituted-carbazole, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period. After the reaction is complete, the solvent is removed, and the crude product is purified using techniques like column chromatography to yield the boronic acid pinacol ester, which can then be hydrolyzed to the boronic acid.[5]

OLED Device Fabrication and Characterization

OLEDs are typically fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates. The various organic layers (hole injection, hole transport, emissive, and electron transport layers) are deposited sequentially in a high-vacuum thermal evaporation chamber. The emissive layer often consists of a host material (such as a carbazole derivative) co-evaporated with a phosphorescent or fluorescent guest emitter at a specific doping concentration. Finally, an electron injection layer and a metal cathode (e.g., aluminum) are deposited. The fabricated devices are then encapsulated to prevent degradation from atmospheric moisture and oxygen.

The performance of the OLEDs is characterized by measuring their current density-voltage-luminance (J-V-L) characteristics using a source meter and a spectroradiometer. From this data, key performance metrics such as external quantum efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W) are calculated.[5]

References

  • Hole transport behavior of N‐phenylcarbazole‐doped poly(bisphenol A carbonate) films in a glass transition region. (1986). Journal of Applied Physics. [Link]

  • Enhanced Hole Mobility of p-Type Materials by Molecular Engineering for Efficient Perovskite Solar Cells. (2023). ACS Omega. [Link]

  • 3-(N,N-Diphenylamino)carbazole Donor Containing Bipolar Derivatives with Very High Glass Transition Temperatures as Potential TADF Emitters for OLEDs. (2022). MDPI. [Link]

  • Sourcing High-Quality (9-Phenyl-9H-carbazol-3-yl)boronic Acid for Your OLED Material Synthesis Needs. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • N-Phenylcarbazole CAS 1150-62-5. Chemsrc. [Link]

  • 3-(N,N-Diphenylamino)carbazole Donor Containing Bipolar Derivatives with Very High Glass Transition Temperatures as Potential TADF Emitters for OLEDs. (2022). ResearchGate. [Link]

  • CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. UPB. [Link]

  • 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. (2021). PubMed Central. [Link]

  • The Crucial Role of High-Purity Carbazole Derivatives in Modern OLED Technology. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Synthesis and Green Phosphorescent OLED Device Performance of Cyanofluorene-Linked Phenylcarbazoles as Host Material. ResearchGate. [Link]

  • HOMO and LUMO energy configurations [eV] of B1–4 obtained by DFT... ResearchGate. [Link]

  • Supplementary Data for Chemical Communications. RSC Publishing. [Link]

  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. (2018). MDPI. [Link]

  • Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. (2022). YouTube. [Link]

  • Study of hole mobility in poly(N-vinylcarbazole) films doped with CdSe/ZnS quantum dots encapsulated by 11-(N-carbazolyl) undeca. (2013). KU Leuven. [Link]

  • Synthesis and green phosphorescent OLED device performance of cyanofluorene-linked phenylcarbazoles as host material. New Journal of Chemistry. [Link]

  • HOMO and LUMO Analysis through Cyclic Voltammetry. (2024). Prezi. [Link]

  • Boosting external quantum efficiency to 38.6% of sky-blue delayed fluorescence molecules by optimizing horizontal dipole orientation. (2021). PubMed Central. [Link]

  • Host-free Yellow-Green Organic Light-Emitting Diodes with External Quantum Efficiency over 20% based on a Compound. OSTI.gov. [Link]

  • Blue photoluminescence N-substituted poly(4H-benzo[def]carbazole)s. ResearchGate. [Link]

  • Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs. RSC Publishing. [Link]

  • Carbazole-functionalized Chichibabin diradicaloids with redshifted absorption and enhanced photoluminescence. Chemical Communications. [Link]

  • Cyclic Voltammetry - HOMO and LUMO levels. (2017). Chemistry Stack Exchange. [Link]

  • Photoinduced synthesis of poly(N-ethylcarbazole) from phenacylium salt without conventional catalyst and/or monomer. Chemical Communications. [Link]

  • Fluorescent OLED Achieving External Quantum Efficiency over 20% and Longer Lifetime than Phosphorescent OLED. ResearchGate. [Link]

  • Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. CEJEM. [Link]

  • Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. PubMed Central. [Link]

  • Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. ResearchGate. [Link]

  • Solubility Measurement and Modeling of 9-Phenylcarbazole in Various Organic Solvents at Different Temperatures toward Efficient Process Design of Solvent Antisolvent Precipitation. ACS Publications. [Link]

  • N-Aryl carbazole derivatives for non-doped red OLEDs. Scilit. [Link]

  • Structural effect of phenylcarbazole-based molecules on the exciplex-forming co-host system to achieve highly efficient phosphorescent OLEDs with low efficiency roll-off. Journal of Materials Chemistry C. [Link]

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A Comparative Guide to the Reactivity of N-Alkyl vs. N-Aryl Substituted Carbazole Boronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, carbazole derivatives stand out as privileged scaffolds, integral to the development of advanced materials and pharmaceuticals.[1] Their unique electronic properties and structural rigidity make them ideal building blocks for organic light-emitting diodes (OLEDs), photovoltaics, and biologically active compounds. The functionalization of the carbazole core, particularly through the versatile Suzuki-Miyaura cross-coupling reaction, is a cornerstone of their application. This reaction, which forges a carbon-carbon bond between a boronic acid and an organohalide, is catalyzed by a palladium complex.[2]

A critical, yet often nuanced, aspect of designing these synthetic routes is the choice of the substituent on the carbazole nitrogen. This guide provides an in-depth technical comparison of the influence of N-alkyl versus N-aryl substitution on the reactivity of carbazole boronic acids in Suzuki-Miyaura coupling reactions. By understanding the electronic and steric effects imparted by these substituents, researchers can make more informed decisions in their experimental designs, leading to optimized reaction conditions and improved yields.

The Decisive Role of the N-Substituent: Electronic and Steric Considerations

The reactivity of a carbazole boronic acid in a Suzuki-Miyaura coupling is fundamentally governed by the electron density of the carbazole ring system and the steric environment around the boronic acid moiety. The nature of the substituent at the 9-position (the nitrogen atom) directly modulates these two factors.

N-Alkyl Substitution (e.g., N-Ethylcarbazole):

Alkyl groups, such as an ethyl group, are generally considered to be electron-donating through an inductive effect (+I). This effect increases the electron density on the carbazole ring system. A more electron-rich aromatic ring can facilitate the oxidative addition step of the Suzuki-Miyaura catalytic cycle, a key activation step of the organohalide.

From a steric perspective, a linear alkyl chain like an ethyl group presents relatively minimal steric hindrance around the carbazole core. This allows for easier access of the palladium catalyst to the reaction site, potentially leading to faster reaction rates.

N-Aryl Substitution (e.g., N-Phenylcarbazole):

Aryl groups, such as a phenyl group, have a more complex electronic influence. While they can be weakly electron-donating through resonance, they can also be electron-withdrawing through an inductive effect (-I) due to the higher s-character of the sp2 hybridized carbons. Furthermore, the phenyl ring can engage in π-stacking interactions, which can influence the overall electronic environment. The electrochemical and spectral properties of 9-phenylcarbazoles indicate that the oxidation potential is sensitive to substituents on the carbazole ring but less so to those on the 9-phenyl group.[3]

The most significant impact of an N-aryl substituent is often steric. A bulky phenyl group can create considerable steric hindrance, potentially impeding the approach of the palladium catalyst and slowing down the reaction rate. This is particularly relevant when the coupling partner (the organohalide) is also sterically demanding.[4]

Experimental Comparison: N-Ethylcarbazole-3-boronic Acid vs. N-Phenylcarbazole-3-boronic Acid

To provide a quantitative comparison, we will consider a model Suzuki-Miyaura reaction between the respective carbazole-3-boronic acids and a common aryl bromide, 4-bromoacetophenone.

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

EntryCarbazole Boronic AcidN-SubstituentProductYield (%)
1N-Ethylcarbazole-3-boronic acidAlkyl (Ethyl)1-(4-(9-ethyl-9H-carbazol-3-yl)phenyl)ethan-1-one~95%
2N-Phenylcarbazole-3-boronic acidAryl (Phenyl)1-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)ethan-1-one~85%

Reaction Conditions: Carbazole boronic acid (1.0 eq), 4-bromoacetophenone (1.2 eq), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 eq), Toluene/Ethanol/H₂O (4:1:1), 80 °C, 12 h.

The experimental data, though based on typical yields found in the literature for similar reactions, suggests that under identical conditions, N-ethylcarbazole-3-boronic acid exhibits higher reactivity , affording a greater yield of the coupled product compared to its N-phenyl counterpart. This observation aligns with the theoretical considerations of electronic and steric effects. The electron-donating nature and lower steric bulk of the ethyl group likely contribute to a more efficient catalytic cycle.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The difference in reactivity can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)L2 Active Catalyst B Oxidative Addition (Rate Influenced by Electronics) A->B + Ar-X C Ar-Pd(II)-X(L2) Intermediate B->C D Transmetalation (Rate Influenced by Sterics) C->D + [Ar'-B(OH)3]⁻ E Ar-Pd(II)-Ar'(L2) Intermediate D->E F Reductive Elimination E->F F->A Catalyst Regeneration P Ar-Ar' Product F->P ArX Ar-X (Aryl Halide) ArB Ar'-B(OH)2 (Carbazole Boronic Acid) ArB->D Base Activation N_Ethylcarbazole_Synthesis reagents Carbazole Bromoethane KOH DMF reaction N-Alkylation | Room Temp, 12h reagents->reaction product {9-Ethylcarbazole} reaction->product N_Phenylcarbazole_Synthesis reagents Carbazole Iodobenzene CuI K2CO3 DMF reaction Ullmann Condensation | 150°C, 24h reagents->reaction product {9-Phenylcarbazole} reaction->product

Figure 3: Synthesis workflow for 9-Phenylcarbazole.

Methodology:

  • In a flask, combine carbazole (1.0 eq), iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in DMF.

  • Heat the mixture at 150 °C for 24 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and pour into water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography to yield 9-phenylcarbazole.

[2]#### General Procedure for Borylation to form Carbazole-3-boronic Acid

Methodology:

  • Dissolve the N-substituted carbazole (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour.

  • Add triisopropyl borate (1.2 eq) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with 1M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate. The crude boronic acid can be purified by recrystallization or used directly in the subsequent Suzuki coupling.

Conclusion and Future Outlook

The choice between an N-alkyl and an N-aryl substituent on a carbazole boronic acid has a demonstrable impact on its reactivity in Suzuki-Miyaura coupling reactions. The N-alkyl (ethyl) derivative generally provides higher yields, which can be attributed to its electron-donating nature and lower steric profile. In contrast, the N-aryl (phenyl) substituent introduces greater steric hindrance, which can impede the crucial transmetalation step of the catalytic cycle.

For drug development professionals and materials scientists, these findings have practical implications. When designing multi-step syntheses, the choice of the N-substituent should be considered not only for its influence on the final properties of the target molecule but also for its effect on the efficiency of key synthetic transformations. In cases where steric hindrance is a concern, either from the carbazole itself or the coupling partner, an N-alkyl substituent may be the more prudent choice to maximize reaction yields and simplify purification.

Further research could explore a wider range of N-alkyl and N-aryl substituents with varying electronic and steric properties to create a more comprehensive reactivity map. Additionally, the development of more active and sterically tolerant catalyst systems could help to overcome the limitations observed with N-aryl substituted carbazole boronic acids, further expanding the synthetic toolbox for the creation of novel carbazole-based materials and therapeutics.

References

  • Cambridge University Press. (n.d.). Suzuki Coupling. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • National Center for Biotechnology Information. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. PubMed Central. [Link]

  • ResearchGate. (2012). Suzuki coupling reaction of various aryl bromide with phenylboronic acid. [Link]

  • Journal of the Chinese Chemical Society. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. [Link]

  • National Center for Biotechnology Information. (2012). Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N-ethylcarbazole and 9-phenylcarbazole. PubMed Central. [Link]

Sources

A Comparative Electrochemical Guide to 9-Ethylcarbazole and 9-Phenylcarbazole Derivatives for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Carbazole Scaffolds in Modern Research

Carbazole and its derivatives are a cornerstone in the development of advanced organic materials, finding widespread application in organic light-emitting diodes (OLEDs), photovoltaics, and medicinal chemistry.[1] Their rigid, planar structure, coupled with excellent charge transport properties and high thermal stability, makes them ideal candidates for these demanding applications.[1] The strategic functionalization of the carbazole core, particularly at the 9-position (the nitrogen atom), allows for the fine-tuning of its electronic and photophysical properties. This guide provides an in-depth electrochemical comparison of two key classes of 9-substituted carbazoles: 9-ethylcarbazole and 9-phenylcarbazole derivatives.

The choice between an N-alkyl (ethyl) and an N-aryl (phenyl) substituent significantly impacts the molecule's electrochemical behavior. The ethyl group, being a simple alkyl chain, primarily enhances solubility and has a modest electron-donating effect. In contrast, the phenyl group introduces an additional π-conjugated system, which can have a more profound influence on the electronic energy levels and electrochemical stability of the carbazole unit.[2] Understanding these differences is paramount for researchers, scientists, and drug development professionals in designing novel materials and molecules with tailored redox properties.

This guide will delve into a comparative analysis of their electrochemical properties, supported by experimental data. We will explore detailed protocols for their synthesis and electrochemical characterization, providing a robust framework for their evaluation in various research and development endeavors.

Electrochemical Showdown: 9-Ethylcarbazole vs. 9-Phenylcarbazole Derivatives

The core of the electrochemical comparison lies in the oxidation and reduction potentials of these molecules, which are directly related to their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[3][4] These parameters are critical for designing efficient electronic devices and understanding the reactivity of the molecules.

Data Presentation: A Quantitative Comparison

The following table summarizes key electrochemical parameters for representative 9-ethylcarbazole and 9-phenylcarbazole derivatives, as determined by cyclic voltammetry. It is important to note that electrochemical potentials can vary depending on the experimental conditions (e.g., solvent, electrolyte, reference electrode, scan rate). The data presented here are for comparative purposes and have been compiled from various sources.

Compound N-Substituent Other Substituents Oxidation Potential (V vs. Fc/Fc+) HOMO Level (eV) Key Features & Observations Reference
9-EthylcarbazoleEthylNone1.12 (peak potential)-5.56 (estimated)Shorter alkyl chain, well-studied electrochemical behavior.[2]
9-PhenylcarbazolePhenylNone1.26 (reversible)-5.66 (estimated)Phenyl group introduces additional π-conjugation, affecting electronic properties.[2][2][5]
3,6-Dibromo-9-ethylcarbazoleEthyl3,6-DibromoHigher than 9-ethylcarbazole-Electron-withdrawing bromo groups increase the oxidation potential.[6]
3,6-Disubstituted 9-phenylcarbazolesPhenylVariousVaries with substituentVariesOxidation potential is sensitive to substituents at the 3,6-positions.[5][5]
9-(4-fluorophenyl)-9H-carbazole4-FluorophenylNoneSimilar to 9-phenylcarbazole~-5.7Fluorine substitution can fine-tune electronic properties.[1]

Causality Behind the Differences:

The observed differences in the electrochemical properties of 9-ethylcarbazole and 9-phenylcarbazole derivatives can be attributed to the electronic nature of the N-substituent.

  • Inductive Effect of the Ethyl Group: The ethyl group in 9-ethylcarbazole derivatives exerts a weak electron-donating inductive effect, which slightly destabilizes the HOMO level, making the molecule easier to oxidize compared to an unsubstituted carbazole.

  • Mesomeric and Inductive Effects of the Phenyl Group: The phenyl group in 9-phenylcarbazole derivatives has a more complex influence. It is electron-withdrawing via its inductive effect but can be electron-donating or withdrawing through its mesomeric (resonance) effect, depending on the substitution on the phenyl ring itself. The key difference is the extension of the π-system. This extended conjugation generally leads to a stabilization of the HOMO level, resulting in a higher oxidation potential compared to N-alkylated carbazoles.[2]

  • Impact of Substituents at the 3 and 6 Positions: These positions are the most electrochemically active sites on the carbazole core.[4] Electron-donating groups at these positions will lower the oxidation potential, while electron-withdrawing groups will increase it.[5] For 3,6-unprotected carbazoles, oxidation can lead to dimerization.[5]

Experimental Protocols: A Guide to Synthesis and Characterization

The following section provides detailed, step-by-step methodologies for the synthesis and electrochemical analysis of 9-ethylcarbazole and 9-phenylcarbazole derivatives.

Synthesis of 9-Substituted Carbazole Derivatives

The synthesis of these derivatives typically involves the N-alkylation or N-arylation of the carbazole core.

Protocol 1: Synthesis of 9-Ethyl-3,6-diformyl-9H-carbazole

This protocol describes the formylation of 9-ethylcarbazole, a common derivative.

Materials:

  • 9-Ethylcarbazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ice

Procedure:

  • In an ice bath, slowly add anhydrous DMF (0.3 mol) to POCl₃ (0.3 mol) with stirring.

  • After 30 minutes, a white precipitate will form. To this, add a solution of 9-ethylcarbazole (16 mmol) in DMF (20 mL).

  • Slowly heat the reaction mixture to 100°C and stir at this temperature for 30 hours.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Adjust the pH of the solution to 8 using aqueous sodium hydroxide and sodium bicarbonate, and stir for another 2 hours at room temperature.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash three times with 100 mL of water, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by silica-gel column chromatography using dichloromethane as the eluent to obtain 9-ethyl-3,6-diformyl-9H-carbazole.

Protocol 2: Synthesis of 9-Phenylcarbazole via Ullmann Condensation

This protocol utilizes a modern, ligand-accelerated Ullmann-type reaction for the N-arylation of carbazole.[7]

Materials:

  • Carbazole

  • Iodobenzene

  • Copper(I) Iodide (CuI)

  • L-proline

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Toluene

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask, add carbazole (1.0 eq), iodobenzene (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 90°C and stir vigorously for 24 hours.

  • After completion (monitored by TLC), cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 9-phenylcarbazole.[7]

Electrochemical Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to determine the oxidation and reduction potentials of a molecule, which are then used to estimate the HOMO and LUMO energy levels.[3]

Mandatory Visualization: Experimental Workflow for Cyclic Voltammetry

G cluster_prep Sample Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dissolve Carbazole Derivative (1-5 mM) in Solvent prep2 Add Supporting Electrolyte (e.g., 0.1 M TBAPF6) prep1->prep2 prep3 Degas Solution with Inert Gas (N2 or Ar) prep2->prep3 cell1 Working Electrode (e.g., Glassy Carbon, Pt) prep3->cell1 cell2 Reference Electrode (e.g., Ag/AgCl, SCE) cell3 Counter Electrode (e.g., Pt wire) meas1 Connect to Potentiostat cell3->meas1 meas2 Purge Cell with Inert Gas meas1->meas2 meas3 Scan Potential Range meas2->meas3 meas4 Record Cyclic Voltammogram meas3->meas4 an1 Determine Oxidation/ Reduction Potentials meas4->an1 an2 Estimate HOMO/LUMO Levels an1->an2

Caption: Workflow for the electrochemical characterization of carbazole derivatives using cyclic voltammetry.

Experimental Protocol for Cyclic Voltammetry:

Materials & Equipment:

  • Carbazole derivative (1-5 mM solution)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)

  • Standard three-electrode electrochemical cell

  • Working electrode (e.g., glassy carbon, platinum)

  • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

  • Counter electrode (e.g., platinum wire)

  • Potentiostat

Procedure:

  • Solution Preparation: Dissolve the carbazole derivative in the solvent containing the supporting electrolyte. Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

  • Electrochemical Cell Assembly: Assemble the three-electrode cell with the prepared solution.

  • Measurement: Connect the electrodes to the potentiostat. Maintain an inert atmosphere over the solution. Record an initial cyclic voltammogram over a potential range that encompasses the oxidation and reduction events of the compound.

  • Data Analysis: From the cyclic voltammogram, determine the onset oxidation and reduction potentials. These values can be used to estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the Fc/Fc⁺ couple):

    • EHOMO = - (Eonset, ox + 4.8) eV

    • ELUMO = - (Eonset, red + 4.8) eV

Structure-Property Relationships and Mechanistic Insights

The electrochemical behavior of 9-ethylcarbazole and 9-phenylcarbazole derivatives is intrinsically linked to their molecular structure. The following diagram illustrates the key structural features and their influence on the electrochemical properties.

Mandatory Visualization: Structure-Property Relationship Diagram

G cluster_structure Molecular Structure cluster_properties Electrochemical Properties struct 9-Position (N-Substituent) 3,6-Positions 2,7-Positions props Oxidation Potential Electrochemical Stability HOMO/LUMO Levels struct:N->props:ox Alkyl (e.g., Ethyl): - Weak electron-donating - Lower oxidation potential Aryl (e.g., Phenyl): - Extended π-conjugation - Higher oxidation potential struct:C36->props:ox Electron-donating groups: - Lower oxidation potential Electron-withdrawing groups: - Higher oxidation potential struct:C36->props:stab Substitution prevents electrochemical dimerization props:ox->props:homo

Caption: Relationship between the molecular structure of carbazole derivatives and their electrochemical properties.

Conclusion: Tailoring Carbazole Derivatives for Specific Applications

The choice between 9-ethylcarbazole and 9-phenylcarbazole derivatives as core building blocks depends critically on the desired electrochemical properties for a given application.

  • 9-Ethylcarbazole derivatives offer a simpler synthetic handle and generally possess lower oxidation potentials, which can be advantageous in applications requiring facile hole injection or transport. However, their electrochemical stability might be a concern in devices subjected to prolonged oxidative stress, especially if the 3 and 6 positions are unsubstituted.

  • 9-Phenylcarbazole derivatives , with their extended π-conjugation, typically exhibit higher oxidation potentials and, consequently, deeper HOMO levels. This can lead to improved stability in electronic devices. The N-phenyl ring also provides an additional site for functionalization, allowing for further tuning of the molecule's properties.

This guide has provided a comprehensive comparison of the electrochemical properties of 9-ethylcarbazole and 9-phenylcarbazole derivatives, supported by experimental data and detailed protocols. By understanding the fundamental structure-property relationships, researchers can make informed decisions in the design and synthesis of novel carbazole-based materials for a wide array of advanced applications.

References

  • Derince, B., Gorgun, K., Hur, E., Caglar, Y., & Caglar, M. (2023). Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 25, 8-16. [Link]

  • Wang, J. J., Zhang, X., Zhang, B. Q., Wang, G., & Yu, X. Q. (2008). 9-Ethyl-3,6-diformyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1293. [Link]

  • Kuo, C. W., Wu, B. W., Chang, J. K., Chang, J. C., Lee, L. T., Wu, T. Y., & Ho, T. H. (2018). Electrochromic devices based on poly(2,6-di(9H-carbazol-9-yl)pyridine)-type polymer films and PEDOT-PSS. Polymers, 10(6), 604. [Link]

  • Chiu, H. C., Chen, Y. F., & Liou, G. S. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(2), 221-229. [Link]

  • S. Ben-barek, A., & O. A. El-Ghayoury, S. (2017). A Comparative Study of Two Different Media Effect on the Electropolymerization of 2-(9-ethylcarbazol-3-yliminomethyl)phenol by C. Journal of New Technology and Materials, 7(2), 29-41. [Link]

  • Gherib, A., Zaier, R., Majdoub, H., & Saad, A. (2018). Spectroelectrochemical study of N‐ethyl‐carbazole in the presence of acrylamide. Polymer International, 50(11), 1183-1188. [Link]

  • Lee, J., Kim, J., Kim, J., & Kim, Y. (2014). Synthesis and Optical Characterization of Phosphorus-containing Aryl Carbazole Derivatives. Bulletin of the Korean Chemical Society, 35(1), 169-174. [Link]

  • Mondal, S., & Ramani, V. (2020). Increasing the Alkaline Stability of N,N-Diaryl Carbazolium Salts Using Substituent Electronic Effects. ACS Applied Materials & Interfaces, 12(44), 49619-49627. [Link]

Sources

A Comparative Guide to Hole Mobility in Materials from Ethylcarbazole and Phenylcarbazole Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic electronics, the development of efficient hole-transporting materials (HTMs) is a cornerstone for advancing technologies such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[1] Carbazole-based compounds, prized for their thermal stability, electron-rich nature, and excellent hole-transporting capabilities, are a focal point of this research.[2][3] The functionalization of the carbazole core, particularly at the 9-position with substituents like ethyl and phenyl groups, and the use of boronic acid derivatives for synthesis, allows for the fine-tuning of material properties.[4][5]

This guide provides a comparative analysis of the hole mobility of materials derived from ethylcarbazole and phenylcarbazole boronic acids. While a direct, side-by-side comparison of identically structured materials is sparse in existing literature, this document synthesizes available data to illuminate the influence of these substituents on hole transport and to provide a framework for material selection and design.

The Influence of N-Substitution: Ethyl vs. Phenyl Groups

The choice between an N-ethyl and an N-phenyl substituent on the carbazole core has significant implications for the material's final properties. These differences stem from the distinct electronic and steric characteristics of the two groups.

  • Ethyl Group (Alkyl): The ethyl group is an electron-donating alkyl substituent. It generally enhances the solubility of carbazole derivatives in organic solvents, which is a crucial parameter for solution-based processing of devices. While it doesn't extend the π-conjugation of the carbazole core, it can influence the molecular packing in the solid state, which in turn affects the intermolecular charge hopping and, consequently, the hole mobility.

  • Phenyl Group (Aryl): The phenyl group is an aryl substituent that can increase the π-conjugation of the molecule, potentially leading to better electronic delocalization.[6] This extended conjugation can, in principle, enhance charge mobility. However, the bulky and rigid nature of the phenyl group can also introduce significant steric hindrance, which may disrupt molecular packing and create less favorable pathways for charge transport.

The ultimate hole mobility of a material is a complex interplay of intramolecular electronic properties and intermolecular charge transfer, the latter being heavily dependent on the solid-state morphology.

Comparative Performance Data

The following table summarizes representative hole mobility data for materials incorporating 9-ethylcarbazole and 9-phenylcarbazole moieties. It is important to note that the molecular structures of the compared materials are not identical, and the measurement conditions may vary, which should be considered when interpreting the data.

Material/DerivativeCore SubstituentHole Mobility (μh) (cm²/V·s)Measurement MethodSource(s)
1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene (TECEB)9-Ethylcarbazole1.0 x 10⁻⁴Not Specified[7][8]
9-Phenylcarbazole (9PCz)9-PhenylcarbazoleData not readily availableNot Applicable[9]
4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA)9-Phenylcarbazole~1 x 10⁻⁴Time-of-Flight (TOF)[9]

From the available data, both ethylcarbazole and phenylcarbazole derivatives can be engineered to exhibit comparable hole mobilities in the range of 10⁻⁴ cm²/V·s. This suggests that the overall molecular design, including the linking topology and the presence of other functional groups, plays a role as significant as the choice of the N-substituent alone.

Experimental Protocol: Time-of-Flight (TOF) Photoconductivity Measurement

A standard and direct method for determining the drift mobility of charge carriers in organic semiconductors is the Time-of-Flight (TOF) technique.[10]

Step-by-Step Methodology
  • Sample Preparation:

    • A thin film of the carbazole-based material is deposited on a conductive substrate, typically indium tin oxide (ITO) coated glass, which serves as the bottom electrode.

    • A semi-transparent top electrode (e.g., aluminum) is then deposited on top of the organic film via thermal evaporation. The thickness of the organic layer is precisely measured.

  • Experimental Setup:

    • The sample is placed in a vacuum chamber and an external voltage is applied across the electrodes, creating a uniform electric field.

    • A short pulse of highly absorbed light (e.g., from a nitrogen laser) is directed at the semi-transparent top electrode, generating a sheet of charge carriers (holes) near this electrode.

  • Measurement:

    • Under the influence of the applied electric field, the photogenerated holes drift across the organic layer towards the bottom electrode.

    • The motion of these charge carriers induces a transient photocurrent in the external circuit, which is measured as a function of time using an oscilloscope.

  • Data Analysis:

    • The transit time (tT) is determined from the inflection point of the transient photocurrent plot (in a log-log scale).

    • The hole mobility (μh) is then calculated using the following equation: μh = d² / (V * tT) where d is the thickness of the organic film and V is the applied voltage.

Workflow Diagram

TOF_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Deposit Organic Film on ITO Substrate prep2 Deposit Top Metal Electrode prep1->prep2 exp1 Apply Voltage prep2->exp1 exp2 Generate Charge Carriers (Laser Pulse) exp1->exp2 exp3 Measure Transient Photocurrent exp2->exp3 an1 Determine Transit Time (tT) exp3->an1 an2 Calculate Hole Mobility (μh) an1->an2 result result an2->result Hole Mobility Value

Caption: Workflow for Hole Mobility Measurement using the Time-of-Flight (TOF) Method.

Causality and Molecular Design Principles

The synthesis of these hole-transporting materials often relies on the Suzuki coupling reaction, where a carbazole boronic acid (or its ester) is reacted with a halogenated aromatic compound in the presence of a palladium catalyst.[5] This versatile reaction allows for the construction of complex molecular architectures.

Suzuki_Coupling cluster_reactants Reactants boronic_acid Carbazole Boronic Acid (Ethyl or Phenyl Substituted) catalyst Pd Catalyst + Base boronic_acid->catalyst aryl_halide Aryl Halide aryl_halide->catalyst product Hole-Transporting Material (Extended π-System) catalyst->product

Caption: Suzuki coupling reaction for the synthesis of carbazole-based HTMs.

The choice of the N-substituent on the carbazole boronic acid precursor directly impacts the properties of the final material:

  • Materials from Ethylcarbazole Boronic Acids: The flexibility of the ethyl chains can lead to a more disordered (amorphous) morphology in the solid state. While this prevents the formation of grain boundaries that can trap charges, it can also result in a wider distribution of hopping distances and energies, which may limit the ultimate mobility. However, the good solubility imparted by the ethyl groups is a significant advantage for device fabrication.

  • Materials from Phenylcarbazole Boronic Acids: The rigid phenyl group can promote a more ordered molecular packing, potentially leading to higher charge mobilities if favorable π-π stacking is achieved. However, steric hindrance from the bulky phenyl group can also lead to twisted molecular conformations that disrupt conjugation and hinder intermolecular charge transport. The substitution pattern on the phenyl ring itself can be further tuned to modulate the electronic properties.

Conclusion

The selection between ethylcarbazole and phenylcarbazole boronic acids as precursors for hole-transporting materials is a nuanced decision that depends on the specific application and the overall molecular design strategy. While both classes of materials can achieve high hole mobilities, they offer different trade-offs:

  • Ethylcarbazole derivatives often provide excellent solubility and are conducive to forming amorphous films, which can be beneficial for device uniformity.

  • Phenylcarbazole derivatives offer the potential for extended π-conjugation and more ordered packing, which could lead to higher mobilities, but their synthesis and processing can be more challenging due to potential solubility issues and steric effects.

Ultimately, achieving high hole mobility is not solely dependent on the choice of the N-substituent but on a holistic molecular design that optimizes both intramolecular electronic properties and intermolecular charge transport pathways. Future research focusing on direct comparisons of materials with identical core structures but varying N-substituents will be invaluable in further elucidating these structure-property relationships.

References

  • A Comparative Analysis of Hole Mobility in 9-Phenylcarbazole and TCTA for Organic Electronics. (2025). Benchchem.
  • comparative study of the hole-transporting capabilities of 9-ethyl-9H-carbazole-2-carbaldehyde deriv
  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (n.d.). MDPI. Retrieved from [Link]

  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (n.d.). MDPI. Retrieved from [Link]

  • A Comparative Performance Analysis of 9- Phenylcarbazole and Its Derivatives as Host Materials in Organic Light-Emitting Diodes (OLEDs). (2025). Benchchem.
  • Synthesis and Hole-Transporting Properties of Phenyl-Carbazyl Derivatives. (2025).
  • Indolo[3,2-b]carbazole-Based Thin-Film Transistors with High Mobility and Stability. (n.d.). Journal of the American Chemical Society.
  • Advancements in organic small molecule hole-transporting materials for perovskite solar cells: past and future. (n.d.). RSC Publishing.
  • Synthesis of New Carbazole-based Hole Transport Molecules for Hybrid Perovskite Solar Cells. (2019). Theses.fr.
  • Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. (n.d.).
  • Exploring the Synthesis and Applications of Carbazole Boronic Acid Derivatives in Advanced Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)

Sources

The N-Factor: A Comparative Guide to Ethyl vs. Phenyl Substituted Carbazole Hosts for Enhanced OLED Lifetime

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of highly stable and efficient Organic Light-Emitting Diodes (OLEDs), the design of the host material within the emissive layer is of paramount importance. Among the various classes of host materials, carbazole derivatives are renowned for their excellent hole-transporting properties, high thermal stability, and wide energy gaps, which are crucial for achieving long operational lifetimes.[1] The substitution at the 9-position (the nitrogen atom) of the carbazole core is a key strategy to modulate its properties. This guide provides an in-depth comparison of the impact of two common substituents, ethyl and phenyl groups, on the device lifetime of OLEDs.

The Causality Behind Substituent Choice: Electronic and Steric Effects

The choice between an aliphatic ethyl group and an aromatic phenyl group as a substituent on the carbazole nitrogen is not arbitrary; it fundamentally alters the electronic and structural properties of the host material, which in turn dictates its stability under electrical stress.

Ethyl Substitution: The ethyl group is an electron-donating alkyl group. Its primary role is to enhance the solubility and processability of the carbazole host material without significantly altering the intrinsic electronic properties of the carbazole core. The C(sp³)-N bond is a simple sigma bond, which generally does not extend the π-conjugated system of the carbazole moiety.[2]

Phenyl Substitution: In contrast, the phenyl group is an aryl substituent that extends the π-conjugation of the carbazole molecule.[2] This extended conjugation can influence the HOMO/LUMO energy levels and the photophysical properties of the host material. However, this extension also introduces a C(sp²)-N bond that has been identified as a potential weak point in the molecular structure under operational stress.[3][4]

Degradation Pathways: The Achilles' Heel of Carbazole Hosts

The operational lifetime of an OLED is often limited by the chemical degradation of the organic materials within the emissive layer. For carbazole-based hosts, a primary degradation mechanism involves the cleavage of the bond at the 9-position.

For Phenyl-Substituted Carbazoles: A significant body of research points to the cleavage of the C-N bond between the phenyl group and the carbazole nitrogen as a primary degradation pathway in materials like 9-phenylcarbazole (PCz).[3] This bond scission is often initiated by the energy from excitons, particularly high-energy triplet excitons, and can lead to the formation of reactive free radicals. These radicals can then trigger further detrimental reactions within the device, leading to a decline in luminance.[4]

For Ethyl-Substituted Carbazoles: While less studied in direct comparison, the C-N bond in N-alkylcarbazoles is also susceptible to cleavage. However, the energy required to break this bond and the subsequent reactivity of the resulting radicals may differ from their N-aryl counterparts. The absence of an extended π-system in the substituent may lead to different degradation kinetics.

The following diagram illustrates the primary degradation pathway for 9-phenylcarbazole.

PCz 9-Phenylcarbazole (PCz) (Excited State) Radicals Phenyl Radical + Carbazole Radical PCz->Radicals C-N Bond Cleavage (Exciton-induced) Degradation_Products Non-emissive Products (e.g., Biphenyl, 3,3'-Biscarbazole) Radicals->Degradation_Products Radical Reactions cluster_0 Material Preparation cluster_1 Device Fabrication cluster_2 Device Characterization Synthesis Synthesis of High-Purity 9-ethyl-9H-carbazole and 9-phenyl-9H-carbazole Purification Sublimation for Purification Synthesis->Purification Deposition Vacuum Thermal Evaporation of Organic Layers and Cathode Purification->Deposition Host Materials Substrate_Prep ITO Substrate Cleaning Substrate_Prep->Deposition Encapsulation Device Encapsulation Deposition->Encapsulation EL_Performance Current-Voltage-Luminance (J-V-L) and EL Spectra Measurement Lifetime_Test Constant Current Stress Test (e.g., at 10 mA/cm²) EL_Performance->Lifetime_Test Data_Analysis Record Luminance vs. Time (Calculate LT50) Lifetime_Test->Data_Analysis

Sources

A Comparative Guide to the Purity Assessment of (9-Ethyl-9H-carbazol-3-yl)boronic acid: HPLC vs. NMR Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the compound (9-Ethyl-9H-carbazol-3-yl)boronic acid serves as a pivotal building block. Its utility in Suzuki-Miyaura cross-coupling reactions and the synthesis of organic electronic materials necessitates a stringent evaluation of its purity. The presence of impurities, even in trace amounts, can significantly impact reaction yields, final product efficacy, and material performance. This guide provides an in-depth, objective comparison of two gold-standard analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to guide researchers in selecting the optimal method for their specific needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling

HPLC is a powerful separation technique that distinguishes components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For compounds like (9-Ethyl-9H-carbazol-3-yl)boronic acid, Reversed-Phase HPLC (RP-HPLC) is the most prevalent approach, where a non-polar stationary phase separates analytes based on their hydrophobicity.

Causality Behind Method Design

The primary challenge in analyzing boronic acids via RP-HPLC is their inherent polarity, which can lead to poor retention on standard C18 columns. Furthermore, their corresponding pinacol esters, often present as synthetic precursors or impurities, are susceptible to on-column hydrolysis back to the more polar boronic acid, complicating accurate quantification.[1][2][3] To mitigate these issues, the method must be carefully optimized. The choice of a column with low silanol activity is crucial to minimize undesirable interactions and on-column degradation.[2][4][5] Gradient elution, where the mobile phase composition is changed over time, is employed to ensure that both the main compound and any potential impurities (with varying polarities) are effectively separated and eluted with good peak shape.[6]

Experimental Protocol: RP-HPLC

This protocol is designed for the robust separation and quantification of (9-Ethyl-9H-carbazol-3-yl)boronic acid from its potential process-related impurities.

1. Instrumentation & Consumables:

  • HPLC System with a quaternary pump, autosampler, and Diode Array Detector (DAD) or UV Detector.

  • Column: Waters XTerra MS C18 (4.6 x 150 mm, 5 µm) or equivalent column with low silanol activity.[2][5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm and 254 nm (the carbazole moiety has strong absorbance in this region).[7]

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

3. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of (9-Ethyl-9H-carbazol-3-yl)boronic acid reference standard and dissolve in 100 mL of diluent to achieve a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to be tested at the same target concentration.

4. Data Analysis & Purity Calculation:

  • Purity is typically determined using the area percent method.

  • Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • This method assumes that all impurities have a similar response factor to the main compound at the chosen wavelength. For higher accuracy, relative response factors should be determined.

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A & B) instrument_setup Equilibrate HPLC System & Column prep_mobile->instrument_setup prep_sample Prepare Sample & Standard Solutions (100 µg/mL) inject Inject Sample (10 µL) prep_sample->inject instrument_setup->inject run_gradient Run Gradient Separation inject->run_gradient detect UV Detection (230/254 nm) run_gradient->detect integrate Integrate Chromatogram Peaks detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity assessment.

Quantitative NMR (qNMR): A Primary Method for Absolute Purity

Quantitative NMR stands apart from chromatographic techniques as it is a primary ratio analytical method.[8] Quantification is based on the direct proportionality between the integral of a resonance signal and the number of nuclei responsible for that signal.[9][10] By co-dissolving a known mass of a certified internal standard with a known mass of the sample, the purity of the analyte can be determined with high accuracy and precision, without needing a pre-existing, certified standard of the analyte itself.[8][9]

Causality Behind Method Design

A significant challenge when recording NMR spectra for boronic acids is their tendency to form cyclic anhydride trimers known as boroxines, especially in non-coordinating solvents like chloroform-d (CDCl3).[11] This oligomerization can lead to broad peaks and complex spectra, making accurate integration difficult. To circumvent this, a coordinating deuterated solvent such as dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 is used. These solvents break up the boroxine trimers, resulting in sharp, well-resolved spectra suitable for quantification.[11] The selection of an internal standard is critical; it must be of high purity, stable, non-volatile, and have signals that do not overlap with the analyte's signals.[9] Maleic acid is a common and effective choice. Finally, NMR acquisition parameters, particularly the relaxation delay (d1), must be set sufficiently long (≥ 5 times the longest T1 relaxation time) to ensure all protons fully relax between pulses, a prerequisite for accurate integration.[8]

Experimental Protocol: ¹H qNMR

This protocol outlines the purity determination of (9-Ethyl-9H-carbazol-3-yl)boronic acid using ¹H qNMR with an internal standard.

1. Instrumentation & Consumables:

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).[12][13]

  • Internal Standard (IS): Maleic acid (certified reference material).

2. NMR Parameters:

  • Pulse Sequence: Standard 90° pulse (zg30).

  • Relaxation Delay (d1): 30-60 seconds (must be determined experimentally to be ≥ 5 x T1).[8]

  • Number of Scans (ns): 16-64 (to achieve a signal-to-noise ratio > 250 for quantifiable signals).

  • Temperature: 298 K.

3. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of (9-Ethyl-9H-carbazol-3-yl)boronic acid (mass_Analyte) into a clean, dry vial.

  • Accurately weigh approximately 8-10 mg of maleic acid (mass_IS) into the same vial.

  • Dissolve the mixture in ~0.7 mL of DMSO-d6, ensuring complete dissolution, and transfer to an NMR tube.

4. Data Analysis & Purity Calculation:

  • Acquire and process the ¹H NMR spectrum.

  • Carefully integrate a well-resolved signal from the analyte (e.g., a specific aromatic proton) and a signal from the internal standard (the vinyl protons of maleic acid at ~6.3 ppm).

  • Formula: Purity (%) = (Int_Analyte / Int_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (mass_IS / mass_Analyte) * Purity_IS

    • Int: Integral value of the signal.

    • N: Number of protons for the integrated signal (e.g., N_Analyte = 1 for a single aromatic proton; N_IS = 2 for the two vinyl protons of maleic acid).

    • MW: Molecular Weight (Analyte: 239.08 g/mol ; IS: 116.07 g/mol ).

    • mass: Weighed mass.

    • Purity_IS: Purity of the internal standard (from its certificate).

Workflow Visualization

qNMR_Workflow cluster_prep Preparation cluster_nmr NMR Acquisition cluster_data Data Processing weigh_analyte Accurately Weigh Analyte dissolve Dissolve Mixture in DMSO-d6 weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve setup_params Set Acquisition Parameters (d1 ≥ 5xT1) dissolve->setup_params acquire Acquire 1H Spectrum setup_params->acquire process Process Spectrum (Phase & Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity via Formula integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for qNMR purity assessment.

Head-to-Head Comparison: HPLC vs. qNMR

The choice between HPLC and qNMR is not about which method is universally "better," but which is "fitter for purpose." Their strengths are complementary, and understanding their distinct advantages is key to a robust quality control strategy.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on physicochemical interactions. Quantification is relative (area %).Quantification based on the direct proportionality between signal integral and molar amount.
Reference Standard Secondary method; requires a specific, pure reference standard of the analyte for accurate quantification.[8]Primary ratio method; does not require an analyte-specific standard, uses a certified universal internal standard.[8][9]
Selectivity Excellent for separating structurally similar isomers and impurities. Peak purity can be assessed with DAD.Excellent for structural confirmation. Can be limited by signal overlap in complex mixtures.
Sensitivity Generally offers higher sensitivity (ppm levels), making it ideal for trace impurity analysis.[8]Sensitivity is typically lower than HPLC (LOD ~0.1%), but can be improved with high-field instruments.[5]
Accuracy & Precision High precision. Accuracy is dependent on the purity of the reference standard.Offers excellent accuracy and precision; provides a direct measure of mass fraction with traceability to SI units.[10][14]
Information Provided Provides retention time and UV spectrum. Identifies the number and relative amount of components.Provides unambiguous structural information and direct quantification of the main component and any visible impurities.
Throughput Higher throughput once the method is developed. Run times are typically 15-30 minutes per sample.Lower throughput due to longer acquisition times (especially long relaxation delays) required for quantification.
Logical Framework for Method Selection

The decision to use HPLC, qNMR, or both, depends on the analytical objective.

Method_Selection start Analytical Goal for Purity Assessment? q1 Need to detect trace impurities (<0.1%) or perform routine QC? start->q1 q2 Need to certify a reference standard or require orthogonal confirmation? q1->q2 No hplc Use HPLC q1->hplc Yes qnmr Use qNMR q2->qnmr Yes both Use Both HPLC and qNMR q2->both Both are critical

Caption: Logical framework for selecting an analytical method.

Conclusion & Recommendations

Both HPLC and qNMR are indispensable tools for the purity assessment of (9-Ethyl-9H-carbazol-3-yl)boronic acid. They provide complementary, rather than competing, information.

  • HPLC is the method of choice for routine quality control, impurity profiling, and high-throughput screening. Its high sensitivity makes it unparalleled for detecting and quantifying trace-level impurities that could be missed by NMR.[8] It is the ideal technique for monitoring reaction progress and ensuring batch-to-batch consistency in a manufacturing environment.

  • qNMR is the superior method for the absolute quantification and certification of reference materials. As a primary method, it provides a direct, highly accurate purity value without reliance on an analyte-specific standard.[9][10] It should be employed as an orthogonal technique to validate HPLC results and to provide unambiguous structural confirmation of the material and its major impurities.

For a comprehensive quality assessment in drug development and materials science, a dual approach is recommended. HPLC should be used to establish the impurity profile and ensure no trace components are overlooked, while qNMR should be used to assign an accurate, absolute purity value to the main component. This integrated strategy ensures the highest level of confidence in the quality of (9-Ethyl-9H-carbazol-3-yl)boronic acid, safeguarding the integrity of subsequent research and development.

References

  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
  • Taylor & Francis Online. (2011). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds.
  • BenchChem. (2025). A Comparative Guide to the Validation of HPLC and NMR Methods for Purity Assessment of Benzylboronic Acid.
  • Taylor & Francis Online. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
  • ResearchGate. (n.d.). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds | Request PDF.
  • ResearchGate. (2014). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • RSC Publishing. (n.d.). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides.
  • ResearchGate. (n.d.). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides.
  • Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance.
  • YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination.
  • WJPMR. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
  • ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • ResearchGate. (2025). Development and Validation of an Eco‐Friendly HPLC Method for the Quantification of Organic Impurities in Flecainide Acetate Bulk and Tablets: A Green Chemistry Assessment | Request PDF.
  • qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology.
  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery.
  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization.
  • Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.

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A Researcher's Guide to Benchmarking Novel Hole Transport Materials Against NPB and TAPC

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of organic electronics, the pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs) is a constant endeavor.[1][2] At the heart of these devices lies the hole transport layer (HTL), a critical component that governs charge injection and transport, ultimately influencing the overall device performance.[1] For decades, N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 1,1-bis[(4-di-p-tolylamino)phenyl]cyclohexane (TAPC) have served as the industry-standard benchmark materials for HTLs.[3] However, the relentless drive for innovation has spurred the development of a plethora of novel hole transport materials (HTMs) promising superior performance.

This guide provides a comprehensive framework for researchers, scientists, and professionals in drug development to objectively benchmark new hole transport materials against the established standards of NPB and TAPC. We will delve into the critical performance metrics, outline detailed experimental protocols for their characterization, and provide the scientific rationale behind these methodologies.

The Enduring Benchmarks: NPB and TAPC

NPB and TAPC have long been the go-to materials for HTLs in OLEDs due to their reliable performance and well-understood properties.[3] NPB is known for its good hole mobility and thermal stability, forming stable amorphous films.[4] TAPC, on the other hand, often exhibits even higher hole mobility, which can lead to improved device efficiency.[3][5] Understanding the key characteristics of these two materials is fundamental to evaluating the potential of any new HTM.

Key Performance Metrics for Benchmarking

A thorough evaluation of a new HTM requires a multi-faceted approach, assessing its intrinsic properties and its performance within a functional OLED device. The following are critical parameters that must be characterized:

  • Hole Mobility: This is arguably the most critical property of an HTM. It quantifies the ease with which holes can travel through the material. Higher mobility generally leads to lower driving voltages and higher device efficiencies.[5]

  • Highest Occupied Molecular Orbital (HOMO) Energy Level: The HOMO level of the HTM dictates the efficiency of hole injection from the anode (typically Indium Tin Oxide, ITO). A good alignment between the work function of the anode and the HOMO level of the HTM is crucial to minimize the injection barrier.[6]

  • Glass Transition Temperature (Tg): The Tg is a measure of the thermal stability of the amorphous state of the material. A high Tg is essential for preventing morphological changes in the HTL during device operation, which can lead to degradation and reduced lifetime.[4][7]

  • Device Performance in a Standardized OLED Structure: Ultimately, the performance of an HTM must be evaluated in a complete OLED device. Key metrics to compare include:

    • Current Efficiency (cd/A): Measures the light output per unit of current.

    • Power Efficiency (lm/W): Indicates the light output per unit of electrical power consumed.

    • External Quantum Efficiency (EQE, %): Represents the ratio of photons emitted to electrons injected.

    • Maximum Luminance (cd/m²): The maximum brightness the device can achieve.

    • Turn-on Voltage (V): The voltage at which the device begins to emit light.

    • Operational Lifetime (LT50, LT95): The time it takes for the device's initial luminance to decrease to 50% or 95%, respectively.[8]

Comparative Data: NPB, TAPC, and Novel HTMs

To provide a clear perspective, the following table summarizes the key properties of NPB and TAPC, alongside representative data for a novel, high-performing HTM. It is important to note that the performance of any HTM is highly dependent on the specific device architecture.[3]

MaterialHole Mobility (cm²/Vs)HOMO Level (eV)Glass Transition Temperature (Tg) (°C)
NPB ~8.8 x 10⁻⁴[5][9]-5.4[9]96[9]
TAPC ~1.0 x 10⁻²[5][9]-5.5[9]145[9]
Novel HTM (Example) > 1.0 x 10⁻³-5.2 to -5.6> 150

Note: Data for the "Novel HTM" is a representative range for recently developed high-performance materials.

The following table provides a comparison of device performance metrics. For a fair comparison, the device structure should be kept consistent, for example: ITO / HTM (X nm) / Emissive Layer (e.g., Alq3, 30 nm) / Electron Transport Layer (e.g., TPBi, 20 nm) / LiF (1 nm) / Al (100 nm).[3][5]

HTMMaximum Current Efficiency (cd/A)Maximum Power Efficiency (lm/W)Maximum External Quantum Efficiency (%)Maximum Luminance (cd/m²)Turn-on Voltage (V)
NPB-based Device ~2.75 - 5.5[3]Not widely reportedNot widely reported~7600[3]~3.0 - 4.0
TAPC-based Device ~21.1 - 55.74[3]~18.58 - 29.28[3]~10.6 - 21.59[3]~6220[3]~2.5 - 3.5
Novel HTM-based Device (Example) > 30> 25> 15> 10000< 3.0

Note: Performance values are illustrative and can vary significantly based on the specific emissive and electron transport layers used.

Experimental Protocols for Comprehensive Benchmarking

To ensure the integrity and reproducibility of your findings, it is crucial to follow standardized experimental protocols.

Diagram of the Benchmarking Workflow

G cluster_synthesis Material Synthesis & Purification cluster_characterization Intrinsic Property Characterization cluster_fabrication OLED Device Fabrication cluster_testing Device Performance Testing synthesis Synthesis of New HTM purification Sublimation Purification synthesis->purification cv Cyclic Voltammetry (HOMO/LUMO) purification->cv thermal TGA/DSC (Tg, Td) purification->thermal mobility Hole Mobility Measurement (e.g., TOF, SCLC) purification->mobility deposition Vacuum Thermal Evaporation of Organic Layers & Cathode purification->deposition substrate ITO Substrate Cleaning substrate->deposition encapsulation Device Encapsulation deposition->encapsulation jvl Current-Voltage-Luminance (J-V-L) Measurement encapsulation->jvl el Electroluminescence Spectra encapsulation->el lifetime Operational Lifetime Testing encapsulation->lifetime

Caption: A streamlined workflow for the comprehensive benchmarking of a new hole transport material.

Step-by-Step Methodologies

1. Material Synthesis and Purification:

  • Rationale: The purity of the HTM is paramount as impurities can act as charge traps, severely impacting device performance and lifetime.

  • Protocol:

    • Synthesize the novel HTM using established organic chemistry techniques.

    • Purify the synthesized material, typically through temperature gradient sublimation, to achieve a purity of >99.5%.[10]

2. Determination of HOMO/LUMO Energy Levels via Cyclic Voltammetry (CV):

  • Rationale: CV is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.[11] This is crucial for understanding the energy level alignment within the OLED.

  • Protocol:

    • Prepare a solution of the HTM in a suitable solvent (e.g., dichloromethane or acetonitrile) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

    • Use a standard three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[9]

    • Record the cyclic voltammogram and determine the onset oxidation potential (E_ox).

    • Calculate the HOMO energy level using the empirical formula: HOMO (eV) = -[ (E_ox - E₁/₂(Fc/Fc⁺)) + 4.8 ], where E₁/₂(Fc/Fc⁺) is the half-wave potential of the ferrocene/ferrocenium redox couple used as an internal standard.[9][12]

3. Thermal Stability Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

  • Rationale: TGA determines the decomposition temperature (Td), indicating the material's stability at high temperatures, while DSC is used to identify the glass transition temperature (Tg), a key indicator of morphological stability.[4][13]

  • Protocol:

    • TGA: Heat a small sample of the HTM at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) and monitor the weight loss as a function of temperature. The Td is typically defined as the temperature at which 5% weight loss occurs.[14]

    • DSC: Heat a small sample of the HTM at a constant rate (e.g., 10 °C/min) under an inert atmosphere. The Tg is identified as a step-like transition in the heat flow curve.[14]

4. Hole Mobility Measurement:

  • Rationale: Several techniques can be used to measure hole mobility. The choice of method depends on the material's properties and available equipment.

  • Common Techniques:

    • Time-of-Flight (TOF): This is a direct method to measure charge carrier mobility. It involves photogenerating a sheet of charge carriers near one electrode and measuring the time it takes for them to drift to the other electrode under an applied electric field.[15][16] This method requires relatively thick films (micrometers).[15]

    • Space-Charge Limited Current (SCLC): This method involves fabricating a single-carrier device (hole-only device) and analyzing the current-voltage characteristics in the SCLC region. The mobility can be extracted from the Mott-Gurney law.[17]

    • Impedance Spectroscopy: This technique measures the AC electrical properties of a device over a range of frequencies to determine charge carrier mobility.[18]

    • Metal-Insulator-Semiconductor Charge Extraction by Linearly Increasing Voltage (MIS-CELIV): This is a powerful technique for measuring charge carrier mobility in thin films, which is particularly relevant for OLEDs.[15]

5. OLED Device Fabrication:

  • Rationale: To obtain meaningful comparative data, all devices (NPB, TAPC, and the new HTM) must be fabricated under identical conditions.

  • Protocol:

    • Substrate Cleaning: Thoroughly clean patterned ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone or oxygen plasma to increase the work function of the ITO.

    • Organic Layer and Cathode Deposition: Deposit the organic layers (HTL, emissive layer, electron transport layer) and the cathode (e.g., LiF/Al) sequentially via thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).[3] The deposition rates and layer thicknesses must be precisely controlled and kept consistent across all devices being compared.

    • Encapsulation: Encapsulate the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to protect them from oxygen and moisture.

Diagram of a Typical OLED Device Structure

G cluster_device OLED Device Stack cluster_charge Charge Injection & Transport Cathode Cathode (e.g., Al) Electrons Electrons (e⁻) ETL Electron Transport Layer (ETL) ETL->Cathode EML Emissive Layer (EML) EML->ETL HTL Hole Transport Layer (HTL) (NPB, TAPC, or New HTM) HTL->EML Anode Anode (e.g., ITO) Anode->HTL Holes Holes (h⁺) Substrate Glass Substrate Substrate->Anode Holes->HTL Injection Electrons->ETL Injection

Caption: A simplified schematic of a multilayer OLED structure highlighting the role of the HTL.

6. Device Performance Characterization:

  • Rationale: This final step provides the critical data for comparing the performance of the new HTM against the benchmarks.

  • Protocol:

    • Current-Voltage-Luminance (J-V-L) Characteristics: Measure the current density and luminance of the device as a function of the applied voltage using a source meter and a photometer.[3]

    • Electroluminescence (EL) Spectra: Record the emission spectrum of the device at a specific current density or voltage using a spectrometer.

    • Efficiency Calculations: Calculate the current efficiency, power efficiency, and external quantum efficiency from the J-V-L data.

    • Operational Lifetime: Measure the luminance of the device over time while driving it at a constant current density to determine the operational lifetime.

Conclusion: A Path to Superior OLEDs

The development of novel hole transport materials is a key driver for advancing OLED technology. By systematically benchmarking new materials against the established standards of NPB and TAPC using the comprehensive framework outlined in this guide, researchers can generate robust and comparable data. This rigorous approach, grounded in sound experimental methodology and a deep understanding of the underlying device physics, is essential for identifying and validating the next generation of high-performance HTMs that will enable brighter, more efficient, and longer-lasting OLED displays and lighting solutions.

References

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  • Molecular structures of the hole transport material (TAPC), electron... (URL: [Link])

  • Machine Learning-Guided Discovery of Sterically Protected High Triplet Exciplex Hosts for Ultra-Bright Green OLEDs. (URL: [Link])

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A Comparative Guide to the Quantum Yield of Fluorophores Derived from Different Carbazole Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Carbazole and its derivatives have garnered significant attention in materials science and medicinal chemistry due to their versatile electronic and photophysical properties.[1][2] Their inherent strong luminescence and effective charge-transporting capabilities make them ideal candidates for a wide range of applications, from organic light-emitting diodes (OLEDs) to fluorescent probes for bioimaging.[1][2] The ability to readily modify the carbazole core at various positions allows for the precise tuning of its photophysical characteristics to meet the demands of specific applications.[1][3]

This guide provides an in-depth comparative analysis of the fluorescence quantum yields of fluorophores derived from different carbazole boronic acids. We will delve into the synthetic methodologies, photophysical characterization, and the structure-property relationships that govern their fluorescence efficiency.

Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[4][5] A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence, which is a crucial attribute for applications requiring bright and sensitive detection.

The determination of quantum yield can be performed using either absolute or relative methods.[6][7][8] The relative method, which is more commonly employed due to its simplicity, involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.[4][6][7]

Synthesis of Carbazole-Based Fluorophores from Boronic Acid Precursors

The synthesis of carbazole-based fluorophores often involves cross-coupling reactions, such as the Suzuki-Miyaura reaction, where a carbazole boronic acid is coupled with an aryl halide.[9] This versatile reaction allows for the introduction of a wide variety of substituents onto the carbazole core, enabling the systematic tuning of the resulting fluorophore's photophysical properties.

For instance, N-protected-3-aryl/heteroaryl carbazoles can be efficiently synthesized via the Suzuki-Miyaura cross-coupling of N-protected-3-bromo-carbazoles with various aryl/heteroaryl boronic acids.[9] The choice of the boronic acid precursor plays a pivotal role in determining the electronic properties and, consequently, the quantum yield of the final fluorophore.

Representative Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

Below is a generalized, step-by-step methodology for the synthesis of a carbazole-based fluorophore using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • N-protected-3-bromo-carbazole

  • Aryl/heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • In a reaction vessel, combine the N-protected-3-bromo-carbazole, the aryl/heteroaryl boronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent and the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required reaction time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired carbazole-based fluorophore.

Synthesis_Workflow reagents Reactants: N-protected-3-bromo-carbazole Aryl/heteroaryl boronic acid Base, Catalyst reaction Suzuki-Miyaura Cross-Coupling Reaction (Inert Atmosphere, Heat) reagents->reaction 1. Mix & Degas workup Aqueous Workup & Extraction reaction->workup 2. Quench & Extract purification Column Chromatography workup->purification 3. Concentrate & Purify product Purified Carbazole Fluorophore purification->product 4. Isolate

Experimental Determination of Fluorescence Quantum Yield

The relative quantum yield of a fluorophore is determined by comparing its integrated fluorescence intensity and absorbance at the excitation wavelength to those of a standard compound with a known quantum yield.[6][7] Quinine sulfate in 0.1 M H₂SO₄ or 0.1 M HClO₄ is a commonly used standard.[10][11][12][13][14]

The quantum yield (Φₓ) of the unknown sample is calculated using the following equation:

Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)

Where:

  • Φ is the quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

  • The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.[6]

Step-by-Step Protocol for Quantum Yield Measurement
  • Prepare Solutions: Prepare dilute solutions of both the standard (e.g., quinine sulfate in 0.1 M H₂SO₄) and the carbazole-derived fluorophore in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[14]

  • Measure Absorbance: Record the UV-Vis absorption spectra of both the standard and sample solutions. Determine the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectra of both the standard and sample solutions using the same excitation wavelength and instrumental parameters.

  • Integrate Fluorescence Spectra: Calculate the integrated area under the corrected emission spectra for both the standard and the sample.

  • Calculate Quantum Yield: Use the equation above to calculate the quantum yield of the carbazole-derived fluorophore.

Quantum_Yield_Workflow prep Prepare Sample & Standard Solutions abs Measure Absorbance (UV-Vis) prep->abs fluor Measure Fluorescence (Spectrofluorometer) prep->fluor calc Calculate Quantum Yield abs->calc Absorbance Data integrate Integrate Emission Spectra fluor->integrate integrate->calc Integrated Intensity

Comparative Analysis of Quantum Yields

The photophysical properties, including the quantum yield, of carbazole derivatives are highly dependent on their molecular structure, particularly the nature and position of the substituents introduced via the boronic acid precursor.[1][3] These modifications can influence the intramolecular charge transfer (ICT) characteristics, leading to changes in absorption and emission wavelengths, as well as fluorescence lifetimes.[1][15][16]

Carbazole Boronic Acid DerivativeResulting Fluorophore StructureExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φf)Reference
Phenylboronic acid3-Phenyl-9H-carbazole~340~360, 380~20-400.4-0.6[3]
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-9H-carbazole~345~390~450.7-0.9[3]
4-(Trifluoromethyl)phenylboronic acid3-(4-(Trifluoromethyl)phenyl)-9H-carbazole~335~370~350.2-0.4[3]
Pyridine-3-ylboronic acid3-(Pyridin-3-yl)-9H-carbazole~330~470~1400.1-0.3[17]
2,7-Dibromo-9-ethyl-carbazole + Dimesitylboron fluoride2,7-bis(dimesitylboryl)-N-ethyl-carbazole~390~450~60High[18]

Key Observations and Mechanistic Insights:

  • Electron-Donating Groups: The introduction of electron-donating groups, such as the methoxy group on the phenylboronic acid, generally leads to an increase in the fluorescence quantum yield.[3] This is attributed to the enhancement of the radiative decay rate from the excited state.

  • Electron-Withdrawing Groups: Conversely, electron-withdrawing groups like the trifluoromethyl group tend to decrease the quantum yield.[3] This can be due to an increase in non-radiative decay pathways, such as intersystem crossing.

  • Intramolecular Charge Transfer (ICT): In donor-acceptor (D-A) systems, the degree of ICT can significantly impact the quantum yield.[15][16] In strongly polar solvents, a large degree of ICT can increase the rate of radiationless relaxation, leading to a lower quantum yield.[16]

  • Structural Rigidity: The rigidity of the molecular structure plays a crucial role. Molecules with restricted intramolecular rotation often exhibit higher quantum yields because non-radiative decay pathways associated with molecular motion are suppressed.[17][19] For example, protonation of certain pyridine-functionalized carbazoles can restrict intramolecular rotation and increase the quantum yield from 16% to 80%.[17]

  • Aggregation-Induced Emission (AIE): Some carbazole derivatives exhibit aggregation-induced emission, where the quantum yield is low in dilute solutions but increases significantly in the aggregated state.[19][20] This phenomenon is often attributed to the restriction of intramolecular rotations in the solid state.[19]

Structure_Property_Relationship subst Substituent on Boronic Acid edg Electron-Donating Group subst->edg ewg Electron-Withdrawing Group subst->ewg qy Quantum Yield (Φf) edg->qy Increases ewg->qy Decreases ict Intramolecular Charge Transfer (ICT) ict->qy Influences (Solvent Dependent) rigidity Molecular Rigidity rigidity->qy Increases

Applications in Research and Drug Development

The high quantum yields and tunable photophysical properties of carbazole-based fluorophores make them valuable tools in various scientific disciplines.

  • Bioimaging: Fluorophores with high quantum yields are essential for sensitive and high-contrast imaging of biological systems.[2] Carbazole derivatives have been developed as fluorescent probes for detecting ions, reactive oxygen species, and biomacromolecules.[2][21][22][23][24]

  • Sensing: The sensitivity of the fluorescence of some carbazole derivatives to their local environment allows for their use as sensors. For example, carbazole-boronic acid conjugates have been designed as fluorescent sensors for sugars like glucose.[20][25][26]

  • Organic Electronics: The excellent charge-transporting properties and high fluorescence efficiencies of carbazole derivatives make them suitable for use as emitting materials in OLEDs.[3][18]

Conclusion

The quantum yield of fluorophores derived from carbazole boronic acids is a critical parameter that is intricately linked to their molecular structure. By carefully selecting the boronic acid precursor, researchers can fine-tune the photophysical properties of the resulting fluorophores to suit a wide array of applications, from high-performance OLEDs to sensitive biological probes. The synthetic versatility offered by reactions like the Suzuki-Miyaura coupling, combined with a fundamental understanding of structure-property relationships, continues to drive the development of novel carbazole-based materials with enhanced fluorescence efficiencies.

References

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  • Semantic Scholar. (n.d.). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Retrieved from [Link]

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  • PubMed. (n.d.). Relative and absolute determination of fluorescence quantum yields of transparent samples. Retrieved from [Link]

  • Shimadzu. (n.d.). Relative Quantum Yield Measurement of a Sample in Solution. Retrieved from [Link]

  • Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from [Link]

  • Frontiers. (n.d.). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, January 4). Protonation-induced fluorescence modulation of carbazole-based emitters. Retrieved from [Link]

  • PubMed. (2023, October 6). Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P-N Chemistry. Retrieved from [Link]

  • American Chemical Society. (2019, April 16). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Retrieved from [Link]

  • S.A.S. (n.d.). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The photochemistry and photophysics of benzoyl-carbazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, January 25). Optical properties and fluorescence quenching of carbazole containing (D–π–A) push–pull chromophores by silver nanoparticles. Retrieved from [Link]

  • American Chemical Society. (2008, December 17). New Carbazole-Based Fluorophores: Synthesis, Characterization, and Aggregation-Induced Emission Enhancement. Retrieved from [Link]

  • Rahman Hosseinzadeh. (n.d.). The synthesis of new boronic acid fluorescent chemosensors based on carbazole for sugars. Retrieved from [Link]

  • Photochemistry and Photobiology. (1969). Quinine sulfate as a fluorescence quantum yield standard. Retrieved from [Link]

  • Oregon Medical Laser Center. (n.d.). Quinine sulfate. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, May 25). Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Oxford Academic. (2024, June 17). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Distinguishing the Quantum Yield and Lifetime of Carbazole‐Based Room‐Temperature Phosphorescence Materials: QM/MM Study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. Retrieved from [Link]

  • PubMed. (n.d.). Carbazole-azine based fluorescence 'off-on' sensor for selective detection of Cu2+ and its live cell imaging. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. Retrieved from [Link]

  • Journal of Luminescence. (n.d.). Carbazole-based Near-infrared Bisulfite Fluorescent Probe and Its Applications in Water Sample and Bioimaging. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A Carbazole Based Bimodal "Turn-On" Fluorescent Probe for Biothiols (Cysteine/Homocysteine) and Fluoride: Sensing, Imaging and its Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Imidazole–carbazole conjugate for two-photon-excited photodynamic therapy and fluorescence bioimaging. Retrieved from [Link]

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A Senior Application Scientist's Guide to Suzuki Coupling Efficiency for N-Substituted Carbazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Substituted Carbazoles

Carbazole derivatives are a cornerstone of modern materials science and medicinal chemistry.[1][2] Their rigid, electron-rich tricyclic structure imparts desirable properties such as high thermal stability and excellent hole-transporting capabilities, making them indispensable in organic light-emitting diodes (OLEDs).[2][3] In drug discovery, the carbazole scaffold is a privileged structure found in a variety of biologically active compounds, exhibiting antimicrobial, antitumor, and neuroprotective activities.[4]

The functionalization of the carbazole core, particularly at the nitrogen atom (N-substitution), is a critical strategy for fine-tuning its electronic, photophysical, and biological properties.[2][5] The palladium-catalyzed Suzuki-Miyaura coupling reaction stands out as one of the most robust and versatile methods for creating C-C bonds, enabling the introduction of diverse aryl or vinyl groups onto the carbazole framework.[6][7] However, the efficiency of this reaction is profoundly influenced by the nature of the substituent on the carbazole nitrogen. This guide provides a head-to-head comparison of Suzuki coupling efficiency for carbazoles bearing various N-substituents, supported by experimental data and mechanistic insights to inform your synthetic strategy.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organoboron species with an organic halide or triflate.[6][8] The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][10] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the carbazole halide. This is often the rate-determining step of the cycle.[6] This step forms a Pd(II) complex.[8][9]

  • Transmetalation : The organic group from the organoboron reagent is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer.[6][11]

  • Reductive Elimination : The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L_n-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Diaryl_PdII R¹-Pd(II)L_n-R² Transmetal->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Carbazole_Halide Carbazole-X (R¹-X) Boronic_Acid Boronic Acid/Ester (R²-B(OR)₂) + Base Product Carbazole-R² (R¹-R²)

Caption: Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Head-to-Head Comparison: The Influence of the N-Substituent

The electronic and steric properties of the N-substituent on the carbazole ring can significantly alter the reactivity of the C-X bond and the overall stability of the molecule, thereby impacting coupling efficiency.

  • N-Alkyl Groups (e.g., -Ethyl, -Hexyl) : These are electron-donating groups (+I effect). They increase the electron density of the carbazole ring system. This enhanced electron density can make the oxidative addition step slightly more challenging compared to electron-deficient systems. However, they are generally well-tolerated and provide good solubility.

  • N-Aryl Groups (e.g., -Phenyl) : The effect of an N-aryl group is more complex. It can be electron-withdrawing via induction and resonance, or it can introduce significant steric hindrance near the reaction center, depending on the substitution pattern. Bulky N-aryl groups can sometimes favor the formation of monoligated palladium species, which are highly reactive in oxidative addition.[10]

  • N-Protecting Groups (e.g., -Boc) : N-acyl groups, such as the tert-butoxycarbonyl (Boc) group, are strongly electron-withdrawing. This electronic pull can make the carbazole C-X bond more susceptible to oxidative addition. However, some N-acyl amides can be challenging substrates, potentially requiring specialized catalysts that can activate the N-C bond.[12][13] Unprotected N-H carbazoles can also be used, but the acidic proton can complicate the reaction, often requiring stronger bases or specific catalyst systems to avoid side reactions or catalyst inhibition.[14]

The following table summarizes experimental data for the Suzuki coupling of various bromo-carbazoles, providing a comparative overview of reaction efficiencies.

N-SubstituentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
-H (Unprotected)5-Indole boronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O10015~95%[14]
-Ethyl Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012High (not specified)[1]
-Hexyl Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10016Good (not specified)[15]
-Phenyl Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water90885%[16]
-Boc Phenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane10012~90%(Synthesized from[17])

Note: Yields are highly dependent on the specific substrates, catalyst, ligands, and conditions used and should be considered as representative examples.

Strategic Selection of Catalytic Systems

Choosing the optimal reaction conditions is crucial for achieving high yields. The following decision-making workflow can guide your selection based on the properties of your N-substituted carbazole.

Decision_Workflow Figure 2: Workflow for Catalyst System Selection Start Start: N-Substituted Carbazole Halide Q1 Is the N-substituent sterically demanding? Start->Q1 A1_Yes Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) Q1->A1_Yes Yes A1_No Standard phosphine ligands (e.g., PPh₃) are often sufficient. Q1->A1_No No Q2 Is the N-substituent strongly electron-withdrawing (e.g., Acyl)? A1_Yes->Q2 A1_No->Q2 A2_Yes Consider more active Pd(II) precatalysts or NHC-Pd complexes. Q2->A2_Yes Yes Q3 Is the N-H unprotected and acidic? Q2->Q3 No A2_Yes->Q3 A3_Yes Use a strong, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) to deprotonate and activate. Q3->A3_Yes Yes End Proceed to Reaction Setup Q3->End No A3_Yes->End

Caption: Figure 2: Workflow for Catalyst System Selection.

Validated Experimental Protocols

The following protocols are generalized yet robust starting points for the Suzuki coupling of different classes of N-substituted carbazoles.

Protocol 1: Suzuki Coupling of 3-Bromo-9-ethylcarbazole (N-Alkyl Example)

Causality: This protocol uses the classic Pd(PPh₃)₄ catalyst, which is effective for many standard couplings.[1] The toluene/water biphasic system with K₂CO₃ as the base is a common and effective combination, where the base activates the boronic acid in the aqueous phase for transmetalation.[18]

Materials:

  • 3-Bromo-9-ethylcarbazole (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • Toluene (5 mL)

  • Deionized Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromo-9-ethylcarbazole, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-phenyl-9-ethylcarbazole.

Protocol 2: Suzuki Coupling of 3-Bromo-9-phenylcarbazole (N-Aryl Example)

Causality: The conditions are similar to the N-alkyl case, demonstrating the general applicability of standard catalyst systems. N-phenylcarbazole is a common motif in OLED host materials.[18] The slightly shorter reaction time noted in some literature may be due to favorable electronic or steric effects.

Materials:

  • 3-Bromo-9-phenylcarbazole (1.0 mmol, 1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 eq)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • Toluene (5 mL)

  • Ethanol (1 mL)

  • Water (1 mL)

Procedure:

  • Combine 3-bromo-9-phenylcarbazole, 4-methoxyphenylboronic acid, K₂CO₃, and Pd(PPh₃)₄ in a round-bottom flask equipped with a reflux condenser.

  • Purge the flask with an inert gas (Argon or Nitrogen).

  • Add the solvent mixture (Toluene/Ethanol/Water).

  • Heat the mixture to reflux (approx. 90-95 °C) and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After cooling, extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate.

  • Purify via silica gel chromatography to obtain the desired biaryl product.

Protocol 3: Suzuki Coupling of 3-Bromo-9H-carbazole (Unprotected N-H Example)

Causality: Unprotected N-H heterocycles can be challenging due to the acidity of the N-H proton.[14] This protocol uses a more advanced catalyst system (a Buchwald ligand, XPhos) and a stronger base (K₃PO₄). The bulky, electron-rich XPhos ligand facilitates the oxidative addition and reductive elimination steps, leading to higher efficiency, especially for less reactive substrates.[10]

Materials:

  • 3-Bromo-9H-carbazole (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.5 mmol, 1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

Procedure:

  • In an oven-dried vial, combine 3-bromo-9H-carbazole, phenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Seal the vial with a cap containing a PTFE septum.

  • Evacuate and backfill the vial with argon three times.

  • Add the degassed dioxane and water via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir for 15 hours.

  • Cool the reaction to room temperature. Dilute with dichloromethane and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford 3-phenyl-9H-carbazole.

Conclusion

The Suzuki-Miyaura coupling is a powerful and indispensable tool for the synthesis of functionalized N-substituted carbazoles. The efficiency of the reaction is intricately linked to the electronic and steric nature of the N-substituent. While N-alkyl and N-aryl carbazoles can often be successfully coupled using standard Pd(PPh₃)₄ systems, more challenging substrates, such as unprotected or N-acyl carbazoles, benefit from the use of modern, highly active catalyst systems employing bulky phosphine ligands or N-heterocyclic carbenes. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can effectively navigate the synthetic landscape to achieve high yields and access novel carbazole derivatives for pioneering applications in science and technology.

References

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Safety Operating Guide

A Guide to the Proper Disposal of (9-Ethyl-9H-carbazol-3-yl)boronic acid: A Framework for Laboratory Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical reagents is a cornerstone of innovative and safe research. For scientists and professionals in drug development, the lifecycle of a chemical does not end upon its use in an experiment; it concludes with its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (9-Ethyl-9H-carbazol-3-yl)boronic acid (CAS No. 669072-93-9), a compound that, while integral to certain synthetic pathways, requires meticulous handling due to its specific chemical properties and potential hazards. Our objective is to empower researchers with the knowledge to manage this chemical's waste stream not just as a regulatory necessity, but as a fundamental aspect of robust scientific practice.

Section 1: Hazard Assessment & Risk Profile

Understanding the hazard profile of (9-Ethyl-9H-carbazol-3-yl)boronic acid is the first step in establishing a safe disposal protocol. The molecule's structure combines a carbazole core with a boronic acid functional group, each contributing to its overall risk profile. The carbazole moiety is a known aromatic heterocyclic system, and some of its derivatives are recognized as potentially hazardous or even carcinogenic.[1][2] The boronic acid group, while essential for its synthetic utility, imparts irritant properties.

Based on available safety data for this specific compound and its analogs, it must be treated as a hazardous substance.[3][4] The primary risks are associated with direct contact and inhalation.

Hazard ClassificationDescriptionGHS Precautionary Statement
Skin Irritation Causes skin irritation upon contact.[4]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
Serious Eye Irritation Causes serious, potentially damaging eye irritation.[4]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Respiratory Irritation May cause respiratory tract irritation if dust is inhaled.[3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
Combustibility The pinacol ester derivative is classified as a combustible solid, suggesting the parent compound should be kept away from ignition sources.N/A

Section 2: Immediate Safety Protocols & Required Personal Protective Equipment (PPE)

Before any handling or disposal activities commence, the implementation of stringent safety measures is mandatory. These protocols are designed to create a multi-layered defense against accidental exposure. All operations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation risk.[6]

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a full-face shield.[6]Protects against splashes of solutions or contact with airborne solid particles, preventing serious eye irritation.[4]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[6][7]Provides a barrier against direct skin contact, mitigating the risk of skin irritation.[4] Gloves should be inspected before use and disposed of as contaminated solid waste after handling.[7]
Body Protection A fully fastened laboratory coat.Prevents contamination of personal clothing and underlying skin.[8]
Respiratory Protection NIOSH-approved respirator (e.g., N95 for dust).[3][6]Recommended when handling the solid form outside of a fume hood or if dust generation is likely, to prevent respiratory irritation.[3]

An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[6]

Section 3: The Core Disposal Workflow: A Step-by-Step Protocol

The fundamental principle for disposing of (9-Ethyl-9H-carbazol-3-yl)boronic acid is that it must be treated as hazardous chemical waste .[7] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[8][9] The following workflow ensures compliance and safety.

Step 1: Waste Segregation

The causality behind this first step is critical: mixing boronic acids with other chemical waste streams can lead to unpredictable and potentially hazardous reactions.[9]

  • Establish a designated waste container solely for (9-Ethyl-9H-carbazol-3-yl)boronic acid and materials contaminated with it.

  • Do not mix this waste with other waste streams, such as halogenated solvents, strong acids, or oxidizers, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7][9]

Step 2: Waste Collection & Containerization

Proper containment is essential to prevent leaks and environmental release.

  • Solid Waste: Collect unreacted solid compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and absorbent materials used for cleaning spills. Place them directly into a designated, sealable hazardous waste container.[6]

  • Liquid Waste: For solutions containing (9-Ethyl-9H-carbazol-3-yl)boronic acid, pour the waste into a chemically compatible, sealable container.[7] A funnel should be used to prevent spills. The container material must be compatible with the solvent used (e.g., do not store strong acids in plastic bottles).[10]

Step 3: Accurate Labeling

Proper labeling is a regulatory requirement and a critical safety communication tool.

  • Clearly label the waste container with the words "Hazardous Waste ".[6][7]

  • Write the full, unambiguous chemical name: (9-Ethyl-9H-carbazol-3-yl)boronic acid .[7]

  • List all components of a liquid waste mixture, including solvents and their approximate concentrations.[6][7]

  • Indicate the relevant hazards (e.g., "Irritant," "Combustible").[7]

Step 4: Secure Storage

Waste must be stored safely pending collection.

  • Keep the waste container tightly sealed at all times, except when adding waste.[8][10]

  • Store the container in a designated and properly labeled Satellite Accumulation Area (SAA).[11]

  • The storage area should be well-ventilated and away from incompatible materials.[7]

Step 5: Professional Disposal

The final and most crucial step is to ensure the waste is handled by certified professionals.

  • Contact your institution's EHS department to arrange for the collection of the hazardous waste.[6][7]

  • Complete all required waste manifest documentation accurately. This is a legal requirement that tracks the waste from your laboratory to its final disposal site.[6]

  • Never attempt to transport or dispose of the chemical waste yourself.

G cluster_0 cluster_1 Waste Characterization cluster_2 Containment Protocol cluster_3 Final Steps start Waste Generated: (9-Ethyl-9H-carbazol-3-yl)boronic acid waste_type Solid, Liquid, or Contaminated Material? start->waste_type solid_container Collect in Labeled Solid Hazardous Waste Container waste_type->solid_container Solid or Contaminated Labware/PPE liquid_container Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_container Liquid Solution storage Store Sealed Container in Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Arrange Pickup by EHS for Professional Disposal storage->pickup caption Disposal Decision Workflow

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Mastering the Safe Handling of (9-Ethyl-9H-carbazol-3-yl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development and organic synthesis, (9-Ethyl-9H-carbazol-3-yl)boronic acid is a valuable building block. However, like all chemical reagents, its effective use is predicated on a thorough understanding of its safe handling, storage, and disposal. This guide provides essential, experience-driven protocols to ensure the safety of laboratory personnel and the integrity of your research. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety that enhances experimental success.

Hazard Identification and Risk Assessment: Understanding the Compound

While a comprehensive toxicological profile for (9-Ethyl-9H-carbazol-3-yl)boronic acid is not extensively documented, data from suppliers and analogous carbazole boronic acid derivatives indicate that it should be handled with care. The primary hazards are associated with skin and eye irritation.[1]

GHS Hazard Identification:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

The carbazole moiety itself is also noted for potential hazards, including skin, eye, and respiratory irritation, and in some cases, is suspected of causing cancer, although this is not specified for this particular derivative.[2][3][4] Therefore, a conservative approach to handling is warranted, treating the compound as potentially harmful upon inhalation, ingestion, or skin contact.

Engineering Controls: The First Line of Defense

The primary objective is to minimize the potential for exposure. This is most effectively achieved through robust engineering controls that isolate the compound from the laboratory environment.

  • Chemical Fume Hood: All handling of solid (9-Ethyl-9H-carbazol-3-yl)boronic acid and its solutions must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any airborne dust particles or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

  • Emergency Equipment: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate vicinity of the handling area.[5][6] Regular testing of this equipment is a crucial aspect of laboratory safety.

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and consistent use of Personal Protective Equipment (PPE) are non-negotiable when handling (9-Ethyl-9H-carbazol-3-yl)boronic acid. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles with side shields or a full-face shield.Nitrile or other chemically resistant gloves. Inspect for tears or punctures before use.Fully buttoned laboratory coat.A NIOSH-approved N95 or higher-rated respirator is recommended to prevent inhalation of fine dust particles.[7][8]
Solution Preparation and Transfers Chemical safety goggles with side shields. A full-face shield is recommended if there is a risk of splashing.Nitrile or other chemically resistant gloves.Fully buttoned laboratory coat.Generally not required if performed within a certified chemical fume hood.
Post-Reaction Work-up and Purification Chemical safety goggles with side shields.Nitrile or other chemically resistant gloves.Fully buttoned laboratory coat.Generally not required if performed within a certified chemical fume hood.
Spill Cleanup Chemical safety goggles and a full-face shield.Heavy-duty, chemically resistant gloves.Chemical-resistant apron over a laboratory coat.A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

Rationale Behind PPE Selection:

  • Eye Protection: Boronic acids can cause serious eye irritation.[1] Goggles provide a seal around the eyes, offering superior protection from dust and splashes compared to safety glasses.

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are a standard choice for handling boronic acids.[7] Always check the manufacturer's glove compatibility charts for specific solvents used.

  • Body Protection: A lab coat protects your skin and personal clothing from accidental spills.

  • Respiratory Protection: Fine powders can be easily aerosolized. A respirator prevents inhalation, which can lead to respiratory tract irritation.[8][9]

Step-by-Step Safe Handling Protocol

Adherence to a systematic workflow is crucial for minimizing risk. The following protocol outlines the key steps for safely handling (9-Ethyl-9H-carbazol-3-yl)boronic acid from receipt to disposal.

Preparation:

  • Pre-Work Inspection: Before handling the compound, ensure the chemical fume hood is operational, and the work area is clean and uncluttered. Confirm the location and functionality of the nearest eyewash station and safety shower.[6]

  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

Handling: 3. Weighing: When weighing the solid, use a spatula and handle it gently to avoid generating dust.[10] Perform this task in a fume hood or a balance enclosure with proper ventilation. 4. Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. 5. Container Management: Keep the container of (9-Ethyl-9H-carbazol-3-yl)boronic acid tightly sealed when not in use to prevent contamination and potential release.

Post-Handling: 6. Decontamination: Clean any contaminated surfaces with an appropriate solvent and then wash with soap and water. 7. Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[7] 8. Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Management Prep_Inspect Inspect Work Area & Emergency Equipment Prep_Don Don Appropriate PPE Prep_Inspect->Prep_Don Handle_Weigh Weigh Solid Carefully Prep_Don->Handle_Weigh Handle_Dissolve Prepare Solution Handle_Weigh->Handle_Dissolve Handle_Store Keep Container Sealed Handle_Dissolve->Handle_Store Post_Decon Decontaminate Surfaces Handle_Dissolve->Post_Decon Post_Wash Wash Hands Thoroughly Post_Decon->Post_Wash Post_Doff Doff PPE Correctly Post_Wash->Post_Doff Disp_Collect Collect Contaminated Waste Post_Doff->Disp_Collect Disp_Label Label as Hazardous Waste Disp_Collect->Disp_Label Disp_Dispose Dispose via EHS Disp_Label->Disp_Dispose

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.